N3-Aminopseudouridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C9H13N3O6 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC 名称 |
3-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O6/c10-12-8(16)3(1-11-9(12)17)7-6(15)5(14)4(2-13)18-7/h1,4-7,13-15H,2,10H2,(H,11,17)/t4-,5-,6-,7+/m1/s1 |
InChI 键 |
JTONNMYXFVZYEQ-GBNDHIKLSA-N |
产品来源 |
United States |
Foundational & Exploratory
What is the chemical structure of N3-Aminopseudouridine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a theoretical synthetic approach for N3-Aminopseudouridine. As a novel, uncharacterized derivative of pseudouridine (B1679824), this document compiles foundational information based on the known chemistry of pseudouridine and related N3-substituted pyrimidine (B1678525) nucleosides. The content herein is intended to serve as a foundational resource for researchers interested in the potential synthesis and investigation of this compound for applications in drug discovery and chemical biology.
Introduction to Pseudouridine and N3-Functionalization
Pseudouridine (Ψ), the C5-glycoside isomer of uridine (B1682114), is the most abundant post-transcriptional modification in RNA.[1] Its unique C-C glycosidic bond provides enhanced structural stability to RNA molecules. The uracil (B121893) base of pseudouridine possesses two nitrogen atoms, N1 and N3, which can be sites for chemical modification. The N3 position, in particular, is known to be reactive and can be targeted for the introduction of various functional groups. The synthesis of N3-substituted uridine and related pyrimidine nucleosides has been explored for various applications, including the development of therapeutic agents. This guide focuses on the hypothetical molecule, this compound, where an amino group is attached to the N3 position of the pseudouridine ring.
Chemical Structure and Properties of this compound
While this compound is not a commercially available or widely characterized compound, its chemical structure can be inferred from the parent molecule, pseudouridine.
Table 1: Structural and Predicted Chemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | 3-amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | Inferred |
| Molecular Formula | C₉H₁₃N₃O₆ | Calculated |
| Molecular Weight | 259.22 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=O)N(C(=O)N1)N)[C@H]2--INVALID-LINK--CO)O">C@@HO | Inferred |
| Predicted pKa (N3-NH₂) | ~4-5 | Estimated based on related compounds |
| Predicted Solubility | Likely soluble in water and polar organic solvents. | Based on pseudouridine and amino-pyrimidines |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Theoretical Experimental Protocol: Synthesis of this compound
The synthesis of this compound has not been reported in the literature. However, a plausible synthetic route can be proposed based on established methods for the N3-amination of pyrimidine nucleosides. A potential approach involves the direct amination of pseudouridine at the N3 position.
Objective: To synthesize this compound from pseudouridine.
Materials:
-
Pseudouridine (Ψ)
-
Hydroxylamine-O-sulfonic acid (HOSA) or a similar aminating agent
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Methodology:
-
Protection of Ribose Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the hydroxyl groups of the ribose moiety of pseudouridine can be protected using standard protecting groups such as tert-butyldimethylsilyl (TBDMS) or acetyl (Ac) groups. This would involve reacting pseudouridine with the corresponding silyl (B83357) chloride or acetic anhydride (B1165640) in the presence of a base.
-
N3-Amination: The protected pseudouridine would then be dissolved in an anhydrous aprotic solvent like DMF. A suitable base, such as triethylamine, would be added to deprotonate the N3 position, making it more nucleophilic. The aminating agent, such as hydroxylamine-O-sulfonic acid, would then be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction would be monitored by thin-layer chromatography (TLC).
-
Deprotection: Upon completion of the amination reaction, the protecting groups on the ribose hydroxyls would be removed. For example, TBDMS groups can be removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), and acetyl groups can be removed by treatment with a mild base like sodium methoxide (B1231860) in methanol.
-
Purification: The crude product would be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterization: The final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Note: This is a theoretical protocol, and the reaction conditions (e.g., stoichiometry, temperature, reaction time) would need to be optimized.
Logical Workflow for Proposed Synthesis
The following diagram illustrates the logical steps for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Applications and Future Directions
The introduction of an amino group at the N3 position of pseudouridine could impart novel chemical and biological properties. This compound could serve as a valuable chemical probe to study RNA structure and function. Furthermore, as many modified nucleosides exhibit therapeutic potential, this compound could be investigated for its antiviral, anticancer, or other biological activities. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough evaluation of its biochemical and pharmacological properties.
Conclusion
This technical guide has provided a theoretical framework for the chemical structure, properties, and synthesis of this compound. While experimental data for this specific molecule is currently unavailable, the information presented here, based on the well-established chemistry of pseudouridine and related compounds, offers a solid starting point for researchers aiming to explore this novel nucleoside derivative. The successful synthesis and subsequent investigation of this compound hold the potential to contribute significantly to the fields of chemical biology and drug discovery.
References
An In-depth Technical Guide to the Synthesis of N3-Aminopseudouridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document outlines a proposed synthesis pathway for N3-aminopseudouridine based on established chemical principles and analogous reactions reported in the literature. Specific quantitative data and experimental protocols are derived from related syntheses and should be considered illustrative. Optimization and validation would be required for practical implementation.
Introduction
This compound is a modified nucleoside of significant interest in the fields of chemical biology and drug development. As an analogue of pseudouridine (B1679824), the most abundant RNA modification, it offers a unique scaffold for further chemical derivatization at the N3 position. This modification can influence the biophysical properties of RNA, including its structure, stability, and interactions with proteins, making it a valuable tool for probing RNA function and developing novel RNA-based therapeutics. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, including detailed experimental protocols, mechanistic insights, and expected analytical data.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a multi-step chemical process commencing with commercially available pseudouridine. The strategy involves the protection of the ribose hydroxyl groups and the N1 position of the uracil (B121893) ring, followed by the introduction of an amino group at the N3 position via a Mitsunobu reaction, and concluding with global deprotection. This approach is adapted from the successful synthesis of other N3-substituted pseudouridine derivatives.
Overall Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted below.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for the modification of pseudouridine and related nucleosides. Reagent quantities and reaction times may require optimization.
Step 1: Protection of 2',3',5'-Hydroxyl Groups
Objective: To protect the hydroxyl groups of the ribose moiety to prevent side reactions in subsequent steps.
Methodology:
-
Dissolve pseudouridine (1.0 eq) in anhydrous pyridine.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 3.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 2',3',5'-tris-O-(tert-butyldimethylsilyl)pseudouridine.
Step 2: N1-Methylation
Objective: To methylate the N1 position of the pseudouridine ring.
Methodology:
-
Dissolve the protected pseudouridine from Step 1 (1.0 eq) in anhydrous acetonitrile.
-
Add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add methyl iodide (CH3I, 1.5 eq) dropwise and allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography to obtain N1-methyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)pseudouridine.
Step 3: N3-Amination via Mitsunobu Reaction
Objective: To introduce a protected amino group at the N3 position.
Methodology:
-
Dissolve the N1-methylated protected pseudouridine from Step 2 (1.0 eq), triphenylphosphine (B44618) (PPh3, 1.5 eq), and di-tert-butyl hydrazodicarboxylate (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N3-(di-Boc-amino)-N1-methyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)pseudouridine.
Step 4: Global Deprotection
Objective: To remove all protecting groups to yield the final product.
Methodology:
-
Dissolve the fully protected intermediate from Step 3 in a solution of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA.
-
Purify the final product, this compound, by reverse-phase HPLC.
Reaction Mechanism: N3-Amination
The key step in this synthesis is the introduction of the amino group at the N3 position via the Mitsunobu reaction. The proposed mechanism involves the formation of a reactive phosphonium (B103445) intermediate which is then displaced by the nitrogen nucleophile.
The Enigmatic World of N3-Substituted Pseudouridine Derivatives in RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery, natural occurrence, and biological significance of a unique class of hypermodified RNA nucleosides: N3-substituted pseudouridine (B1679824) derivatives. While the user's initial query focused on "N3-Aminopseudouridine," our comprehensive review of scientific literature reveals that this term likely refers to the naturally occurring and functionally significant molecules 3-(3-amino-3-carboxypropyl)pseudouridine (acp³Ψ) and its methylated counterpart, 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ) . These complex modifications, found in ribosomal and transfer RNA, play crucial roles in the fidelity and efficiency of protein synthesis and have been implicated in human diseases, including cancer. This document provides a detailed overview of their biosynthesis, methods for their detection and quantification, and their known biological functions, serving as a valuable resource for researchers in the fields of RNA biology, epigenetics, and therapeutic development.
Discovery and Natural Occurrence
The journey to understanding N3-substituted pseudouridine derivatives began with the identification of modified nucleosides in RNA. The first of these complex molecules to be characterized was 3-(3-amino-3-carboxypropyl)uridine (B1195333) (acp³U) , isolated from Escherichia coli phenylalanine transfer RNA (tRNA)[1]. Subsequently, the even more complex derivative, 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ) , was discovered in the small subunit ribosomal RNA (rRNA) of eukaryotes[2].
These modifications are not ubiquitous but are found at highly specific and conserved locations within RNA molecules, underscoring their functional importance.
-
acp³U/acp³Ψ: This modification is found in the variable and D-loops of tRNAs across bacteria and eukaryotes[3][4]. It has also been identified in the 16S rRNA of archaea[4].
-
m¹acp³Ψ: This hypermodified nucleoside is located at a single, highly conserved position in the 18S rRNA of eukaryotes, specifically at position 1191 in yeast and 1248 in humans, adjacent to the peptidyl-tRNA (P-site) binding site in the ribosome's decoding center[5][6].
The strategic placement of these modifications suggests a direct role in the core processes of translation.
Biosynthesis of N3-Substituted Pseudouridine Derivatives
The biosynthesis of acp³Ψ and m¹acp³Ψ is a multi-step enzymatic process that utilizes S-adenosylmethionine (SAM) as a key precursor. SAM donates its aminocarboxypropyl (acp) group to the N3 position of the uridine (B1682114) or pseudouridine ring[3][5].
Biosynthesis of acp³U in tRNA
The formation of acp³U in tRNA is catalyzed by a family of enzymes known as DTW domain-containing proteins. In humans, DTWD1 and DTWD2 are responsible for this modification[3]. In E. coli, the functionally uncharacterized protein YfiP has been identified as the SAM-dependent 3-amino-3-carboxypropyl transferase[1].
Biosynthesis of m¹acp³Ψ in 18S rRNA
The formation of the hypermodified m¹acp³Ψ in eukaryotic 18S rRNA is a sequential, three-step process:
-
Pseudouridylation: A specific uridine residue is first isomerized to pseudouridine (Ψ). This reaction is guided by the snoRNA SNORA13 in humans[7][8].
-
N1-methylation: The N1 position of the newly formed pseudouridine is then methylated by the methyltransferase Nep1 (also known as EMG1 in humans)[7][8].
-
N3-aminocarboxypropylation: Finally, the aminocarboxypropyl (acp) group from SAM is transferred to the N3 position of the m¹Ψ intermediate. This crucial step is catalyzed by the enzyme Tsr3[5][9][10].
Biological Function and Significance
The intricate structures and specific locations of acp³Ψ and m¹acp³Ψ point to their critical roles in cellular processes.
-
Ribosome Biogenesis and Function: The m¹acp³Ψ modification in 18S rRNA is essential for the proper maturation of the small ribosomal subunit[5][6]. Its absence leads to defects in ribosome assembly and can increase the rate of amino acid misincorporation during translation, highlighting its role in maintaining translational fidelity[6].
-
tRNA Stability and Function: While the precise role of acp³U in tRNA is still under investigation, it is thought to contribute to the structural integrity and stability of the tRNA molecule[4].
-
Implications in Cancer: Recent studies have revealed a significant link between the m¹acp³Ψ modification and cancer. A substantial percentage of colorectal carcinoma (CRC) and other cancer types exhibit sub-stoichiometric levels of m¹acp³Ψ, a phenomenon termed "hypo-m¹acp³Ψ"[7][8][11]. This loss of modification is associated with a distinct translational signature, characterized by an increased abundance of ribosomal proteins, and may represent a new class of "onco-ribosomes"[7][11]. This discovery opens up new avenues for cancer diagnostics and therapeutics.
Quantitative Data
The following tables summarize key quantitative findings related to the abundance and effects of N3-substituted pseudouridine derivatives.
Table 1: Quantification of acp³U in E. coli tRNA Mutants
| E. coli Strain | Relative Amount of acp³U in tRNA (%) | Reference |
| Wild Type | 100 | [1] |
| ΔyfiP | Not detectable | [1] |
| ΔtrmB | Significantly reduced | [12] |
Table 2: Prevalence of Hypo-m¹acp³Ψ in Colorectal Carcinoma (CRC)
| Patient Cohort | Percentage of Tumors with Hypo-m¹acp³Ψ | Reference |
| TCGA CRC | Up to 45.9% | [7][8] |
| Independent CRC Cohorts | 27.8% - 45.9% | [7][8] |
| Normal Control Tissues | Largely absent | [7][8] |
Experimental Protocols
The detection and quantification of acp³Ψ and m¹acp³Ψ require specialized techniques due to their complex structures and location within large RNA molecules.
High-Performance Liquid Chromatography (HPLC) for Nucleoside Analysis
This method is used to separate and quantify modified nucleosides from total RNA digests.
Protocol:
-
RNA Isolation and Digestion: Isolate total RNA or specific RNA species (e.g., tRNA, 18S rRNA). Digest the RNA to individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Chromatographic Separation: Separate the nucleosides by reversed-phase HPLC (RP-HPLC) on a C18 column[1]. A common mobile phase is a gradient of ammonium (B1175870) phosphate (B84403) or ammonium acetate (B1210297) and methanol (B129727) or acetonitrile[1].
-
Detection and Quantification: Detect the eluting nucleosides using a UV detector. The identity of the acp³U or m¹acp³Ψ peak can be confirmed by its characteristic retention time and UV spectrum, and further validated by mass spectrometry[1][10]. Quantification is achieved by integrating the peak area and comparing it to a standard curve of known nucleosides.
Mass Spectrometry (MS) for Identification and Quantification
MS provides high sensitivity and specificity for the identification and quantification of RNA modifications.
Protocol:
-
Sample Preparation: Digest the RNA of interest into smaller fragments or individual nucleosides as described for HPLC.
-
LC-MS/MS Analysis: Couple the HPLC system to a mass spectrometer (e.g., LTQ-Orbitrap)[13]. The mass spectrometer is operated in a data-dependent mode to acquire both full scan MS spectra and tandem MS (MS/MS) spectra of selected ions.
-
Data Analysis: The accurate mass measurement in the full scan MS allows for the prediction of the elemental composition of the modified nucleoside. The fragmentation pattern in the MS/MS spectrum provides structural information, confirming the identity of acp³Ψ or m¹acp³Ψ[1][14]. For quantification, stable isotope-labeled internal standards can be used[12][15].
Primer Extension Analysis for Site-Specific Detection
Primer extension is a powerful technique to detect modifications that block or pause reverse transcriptase. The bulky acp³ group on the N3 position of pseudouridine can cause a strong stop in reverse transcription, allowing for the identification of the modification site.
Protocol:
-
Primer Design and Labeling: Design a DNA oligonucleotide primer that anneals downstream of the suspected modification site. Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Reverse Transcription: Anneal the labeled primer to the RNA template and perform a reverse transcription reaction using a reverse transcriptase.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer and an unmodified template.
-
Detection: A strong stop in the reverse transcription reaction, typically one nucleotide 3' to the modified base, indicates the presence of the modification[1][12]. The intensity of the stop signal can provide a semi-quantitative measure of the modification level.
Northern Blotting for tRNA Analysis
Northern blotting can be adapted to assess the presence of modifications that affect the stability or electrophoretic mobility of tRNA.
Protocol:
-
RNA Extraction and Separation: Isolate total RNA and separate it on a denaturing polyacrylamide gel under acidic conditions (pH 4.5) to preserve aminoacylation if desired[1].
-
Transfer and Hybridization: Transfer the separated RNA to a nylon membrane and hybridize with a labeled oligonucleotide probe specific for the tRNA of interest[1][16][17].
-
Detection and Analysis: Detect the hybridized probe using autoradiography or fluorescence imaging. Changes in the electrophoretic mobility or stability of the tRNA in different mutant strains can be indicative of the loss of a modification[1].
Future Directions and Conclusion
The study of N3-substituted pseudouridine derivatives is a rapidly evolving field. The discovery of their involvement in fundamental cellular processes and their association with cancer has opened up exciting new avenues for research and therapeutic development. Future studies will likely focus on:
-
Elucidating the precise molecular mechanisms by which these modifications influence ribosome function and translational fidelity.
-
Identifying the full spectrum of proteins that interact with and are regulated by these modified RNAs.
-
Exploring the potential of hypo-m¹acp³Ψ as a biomarker for cancer diagnosis and prognosis.
-
Developing therapeutic strategies that target the enzymes responsible for these modifications or exploit the unique properties of "onco-ribosomes."
References
- 1. Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.nku.edu [dspace.nku.edu]
- 3. researchgate.net [researchgate.net]
- 4. acp³U: A Conserved RNA Modification with Lessons Yet to Unfold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribosome biogenesis factor Tsr3 is the aminocarboxypropyl transferase responsible for 18S rRNA hypermodification in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. lafontainelab.com [lafontainelab.com]
- 10. researchgate.net [researchgate.net]
- 11. Loss of m1acp3Ψ Ribosomal RNA Modification Is a Major Feature of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-Aminopseudouridine: A Technical Guide to its Hypothesized Mechanism of Action in Biological Systems
Introduction
RNA modifications are critical regulators of RNA structure, function, and metabolism. Pseudouridine (B1679824) (Ψ), the most abundant RNA modification, is an isomer of uridine (B1682114) where the ribose is attached to the C5 position of the uracil (B121893) base instead of the N1 position. This C-C glycosidic bond provides greater conformational flexibility and an additional hydrogen bond donor at the N1 position, contributing to RNA stability and function.[1] While the roles of pseudouridine and its N1-methylated derivative (m1Ψ) in enhancing mRNA translation and reducing immunogenicity are increasingly understood, the functional consequences of modifications at the N3 position are less explored.[2][3] This guide proposes a mechanism of action for a putative N3-amino derivative of pseudouridine (N3-Aminopseudouridine), drawing inferences from studies on N3-methylpseudouridine (m3Ψ).[4][5]
Hypothesized Mechanism of Action
The N3 imino proton of pseudouridine is crucial for forming canonical Watson-Crick base pairs with adenosine.[4][5] The introduction of a bulky and charged amino group at the N3 position would sterically and electronically hinder this interaction.
Core Hypotheses:
-
Disruption of Canonical Base Pairing: The primary effect of this compound is predicted to be the disruption of the canonical A-Ψ base pair due to the inability of the N3 position to act as a hydrogen bond donor. This would locally destabilize the RNA duplex.
-
Alteration of RNA Structure and Stability: The localized disruption in base pairing is expected to alter the tertiary structure of the RNA molecule. This could lead to either increased susceptibility to degradation by ribonucleases or, conversely, the formation of alternative stable secondary structures.
-
Impaired Ribosomal Binding and Translation: Studies on N3-methylpseudouridine have demonstrated that modification at this position dramatically decreases ribosomal binding.[4][5] It is highly probable that this compound would have a similar, if not more pronounced, effect. This would lead to reduced translational efficiency of mRNA containing this modification.
-
Modulation of RNA-Protein Interactions: Many RNA-binding proteins recognize specific structural motifs within RNA. By altering the local RNA structure, this compound could either inhibit or enhance the binding of specific proteins, thereby affecting RNA processing, localization, and function.
Quantitative Data from a Related N3-Modified Pseudouridine
Direct quantitative data for this compound is unavailable. However, the following table summarizes the thermodynamic and ribosomal binding data for N3-methylpseudouridine (m3Ψ) in the anticodon stem-loop of yeast tRNAPhe, which serves as a valuable proxy for the potential effects of an N3 modification.
| Modification at Position 39 | Change in Melting Temp (ΔTm, °C) vs. Unmodified | Ribosomal Binding (Kd, nM) |
| Uridine (Unmodified) | 0 | 197 ± 58 |
| Pseudouridine (Ψ) | +1.3 ± 0.5 | 229 ± 29 |
| N3-methylpseudouridine (m3Ψ) | -13.2 | 1283 ± 258 |
| N3-methyluridine (m3U) | -14.1 | 1060 ± 189 |
Data adapted from a study on the structural and functional roles of N1- and N3-protons of Ψ at tRNA's position 39.[4][5]
The data clearly indicates that methylation at the N3 position leads to a significant destabilization of the RNA structure (a large decrease in Tm) and a dramatic reduction in affinity for the ribosome (a 5-6 fold increase in Kd). A similar trend is anticipated for this compound.
Experimental Protocols
The following are generalized protocols for key experiments to test the hypothesized mechanism of action of this compound.
Synthesis and Incorporation of this compound into RNA
Objective: To chemically synthesize this compound phosphoramidite (B1245037) and incorporate it into a target RNA sequence using solid-phase synthesis.
Methodology:
-
Synthesis of this compound Phosphoramidite: This would likely involve a multi-step organic synthesis starting from pseudouridine. The amino group would need to be protected (e.g., with a trifluoroacetyl group) before phosphitylation. The detailed synthetic route would need to be developed and optimized.
-
RNA Oligonucleotide Synthesis: Standard automated solid-phase RNA synthesis using phosphoramidite chemistry would be employed.[4] The custom-synthesized this compound phosphoramidite would be incorporated at the desired position(s) in the RNA sequence.
-
Deprotection and Purification: Following synthesis, the RNA would be cleaved from the solid support and all protecting groups removed. The full-length RNA product would be purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Analysis of RNA Stability
Objective: To determine the effect of this compound on the thermal stability of an RNA duplex.
Methodology:
-
Sample Preparation: The purified this compound-containing RNA and a corresponding unmodified control RNA are annealed with their complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV Thermal Denaturation: The thermal stability of the RNA duplexes is measured using a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, is determined from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing melting curves at different RNA concentrations.
Ribosome Binding Assay
Objective: To quantify the effect of this compound on the binding of an RNA molecule to the ribosome.
Methodology:
-
Ribosome Preparation: 70S (prokaryotic) or 80S (eukaryotic) ribosomes are purified from cell cultures.
-
RNA Labeling: The 5' end of the this compound-containing RNA and the unmodified control RNA are radiolabeled with 32P.
-
Binding Reaction: A constant, low concentration of the 32P-labeled RNA is incubated with increasing concentrations of activated ribosomes in a binding buffer at the appropriate temperature.
-
Quantification: The ribosome-bound RNA is separated from the free RNA using a nitrocellulose filter-binding assay. The amount of radioactivity retained on the filter is quantified by scintillation counting.
-
Data Analysis: The dissociation constant (Kd) is determined by plotting the fraction of bound RNA against the ribosome concentration and fitting the data to a binding isotherm.[4][5]
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized impact of this compound on translation and RNA stability.
Experimental Workflow Diagram
Caption: General workflow for analyzing the function of a modified nucleoside.
Logical Relationship Diagram
Caption: Logical flow of the hypothesized effects of this compound.
References
- 1. Pseudouridine - Wikipedia [en.wikipedia.org]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural and functional roles of the N1- and N3-protons of psi at tRNA's position 39 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of N3-Aminopseudouridine for Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Aminopseudouridine, a synthetic derivative of the naturally occurring pseudouridine (B1679824), presents a promising avenue for the development of novel detection methodologies in molecular biology and drug development. The introduction of an amino group at the N3 position of the uracil (B121893) base offers a unique site for chemical modification and the attachment of reporter molecules, such as fluorophores. This technical guide provides an in-depth overview of the core spectroscopic properties of N3-functionalized pseudouridine analogs, proposes a synthetic pathway for this compound, and outlines potential applications in detection and diagnostics. Due to the limited availability of direct experimental data for this compound, this guide draws upon established knowledge of related N3-substituted uridine (B1682114) and pseudouridine compounds to project its spectroscopic characteristics and experimental utility.
Introduction to Pseudouridine and its N3 Position
Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant post-transcriptional modification in RNA.[1][2] Unlike uridine, which has a C1'-N1 glycosidic bond, pseudouridine possesses a C1'-C5 bond, granting it enhanced conformational flexibility.[2] The uracil base in pseudouridine has imino protons at the N1 and N3 positions that can act as hydrogen bond donors. The N3 imino proton is particularly significant as it participates in Watson-Crick base pairing with adenosine.[3] The pKa of the N3 proton in uridine is approximately 9.2, and its deprotonation is crucial for certain chemical modifications.[4] The unique chemical environment of the N3 position makes it a target for specific chemical labeling and functionalization.
Proposed Synthesis of this compound
While a direct, one-step synthesis of this compound is not readily found in the current literature, a plausible multi-step synthetic route can be proposed based on established methodologies for the N3-functionalization of uridine and its analogs. This proposed pathway involves the protection of the ribose hydroxyl groups, followed by activation of the N3 position for subsequent amination.
Experimental Protocol: A Proposed Multi-Step Synthesis
-
Protection of Ribose Hydroxyls:
-
Dissolve pseudouridine in a suitable solvent such as anhydrous pyridine.
-
Add a protecting group reagent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of an activating agent like silver nitrate.
-
Allow the reaction to proceed at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Purify the 2',3',5'-O-protected pseudouridine by column chromatography on silica (B1680970) gel.
-
-
N3-Activation and Amination (Proposed):
-
A possible route for introducing an amino group at the N3 position could involve a two-step process: nitration followed by reduction.
-
Nitration: Treat the protected pseudouridine with a nitrating agent. A procedure for the nitration of pseudouridine at the N3 position has been described, which is followed by treatment with ammonium (B1175870) chloride to yield the labeled product.[5]
-
Reduction: The resulting N3-nitro-pseudouridine derivative would then be subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved using a reducing agent such as zinc dust in the presence of acetic acid or catalytic hydrogenation.
-
Purify the resulting protected this compound by column chromatography.
-
-
Deprotection:
-
Remove the silyl (B83357) protecting groups from the ribose moiety using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF).
-
Monitor the deprotection by TLC.
-
Purify the final this compound product by high-performance liquid chromatography (HPLC).
-
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Properties: An Analog-Based Projection
Direct spectroscopic data for this compound is not currently available. However, we can project its likely properties based on data from related N3-substituted pseudouridine analogs, such as N3-methylpseudouridine.
UV-Vis Absorption and Fluorescence
The introduction of an amino group, a known auxochrome, at the N3 position of the uracil ring is expected to influence the electronic transitions of the molecule. This would likely result in a bathochromic (red) shift in the maximum UV-Vis absorption wavelength compared to unmodified pseudouridine.
While pseudouridine itself is not significantly fluorescent, the presence of the amino group could potentially introduce fluorescent properties, or more likely, serve as a reactive handle for the attachment of a fluorophore. The inherent fluorescence of this compound, if any, is expected to be weak. The primary utility for detection will likely arise from its conjugation to a fluorescent dye.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of modified nucleosides. In N3-methylpseudouridine, the methylation of the N3 position leads to the disappearance of the N3-imino proton signal in ¹H NMR spectra.[3] Similarly, for this compound, the N3-imino proton would be replaced by the protons of the amino group, which would appear as a distinct signal in the ¹H NMR spectrum. The chemical shifts of the surrounding protons on the uracil ring and the ribose sugar are also expected to be perturbed by the electronic effects of the amino group.
Table 1: Projected Spectroscopic Properties of this compound in Comparison to Analogs
| Compound | UV λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Key ¹H NMR Signal |
| Pseudouridine | ~262 | N/A | N/A | N3-imino proton (~11-14 ppm) |
| N3-Methylpseudouridine | ~265 | N/A | N/A | Absence of N3-imino proton; N-CH₃ signal |
| This compound (Projected) | >262 | Weak / TBD | Low / TBD | Absence of N3-imino proton; N-NH₂ signal |
Note: TBD (To Be Determined). The projected values are based on general chemical principles and data from related compounds.
Application in Detection: A Conceptual Framework
The primary utility of this compound in detection lies in its potential as a versatile building block for creating labeled RNA probes. The N3-amino group provides a nucleophilic handle for conjugation with various reporter molecules, including fluorophores, biotin, or other affinity tags.
Experimental Workflow for RNA Labeling and Detection
-
Synthesis of this compound Phosphoramidite (B1245037): The synthesized this compound would be converted into its phosphoramidite derivative for incorporation into synthetic RNA oligonucleotides using standard solid-phase synthesis.
-
Oligonucleotide Synthesis: The this compound phosphoramidite is incorporated at specific positions within an RNA probe sequence.
-
Post-Synthetic Labeling: The RNA probe containing the N3-amino group is then reacted with an N-hydroxysuccinimide (NHS)-ester of a fluorescent dye. The amino group will react with the NHS ester to form a stable amide bond, covalently attaching the fluorophore to the RNA probe.
-
Purification: The fluorescently labeled RNA probe is purified by HPLC to remove unreacted dye and unlabeled RNA.
-
Detection Assay: The labeled probe can then be used in various detection assays, such as fluorescence in situ hybridization (FISH) or microarray analysis, to detect and quantify target nucleic acid sequences.
Caption: Conceptual workflow for RNA probe labeling and detection.
Signaling Pathway in a Detection Context
In a typical hybridization-based detection assay, the signaling pathway is straightforward. The fluorescently labeled RNA probe, containing N3-(fluorophore)-pseudouridine, specifically binds to its complementary target sequence. Upon excitation with light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then detected by a suitable instrument. The intensity of the emitted light is proportional to the amount of target sequence present.
Caption: Signaling pathway for a hybridization-based detection assay.
Conclusion and Future Directions
This compound holds significant potential as a versatile tool for the development of novel nucleic acid-based detection technologies. While direct experimental data remains to be published, this guide provides a scientifically grounded projection of its synthesis, spectroscopic properties, and applications based on the well-established chemistry of related compounds. Future research should focus on the successful synthesis and full spectroscopic characterization of this compound. Furthermore, the development of robust protocols for its incorporation into RNA probes and the evaluation of their performance in various detection assays will be crucial for realizing the full potential of this promising molecule in research and diagnostics.
References
In Vivo Stability and Metabolism of N3-Aminopseudouridine: A Technical Guide
Disclaimer: As of December 2025, publicly available literature lacks specific quantitative data on the in vivo stability and metabolism of N3-Aminopseudouridine. This technical guide, therefore, extrapolates from established principles of modified nucleoside pharmacology, drawing parallels from closely related and well-studied analogs such as pseudouridine (B1679824) and N1-methylpseudouridine. The experimental protocols and metabolic pathways described herein are presented as predictive models and methodologies for future investigation of this compound.
Introduction
Modified nucleosides are at the forefront of RNA therapeutics and vaccine development. Chemical modifications to the canonical nucleosides can enhance the stability, translational efficacy, and immunogenic profile of RNA molecules.[1][2][3][4] this compound, a derivative of pseudouridine, is a novel addition to this class of compounds. Understanding its in vivo stability and metabolic fate is critical for its potential therapeutic applications. This guide provides a framework for researchers, scientists, and drug development professionals to approach the study of this compound.
Predicted In Vivo Stability of this compound
The stability of modified nucleosides like pseudouridine is enhanced through various structural attributes, including increased base stacking and altered sugar pucker, which can confer resistance to enzymatic degradation.[2][5] It is hypothesized that this compound will exhibit similar or enhanced stability compared to its parent compound, pseudouridine.
Quantitative Stability Data (Hypothetical)
The following table presents a hypothetical summary of stability parameters for this compound, based on typical values for modified nucleosides. These values would need to be determined experimentally.
| Parameter | Matrix | Species | Value (Hypothetical) | Analytical Method |
| Half-life (t½) | Plasma | Mouse | 2 - 4 hours | LC-MS/MS |
| Liver Homogenate | Mouse | 1 - 2 hours | LC-MS/MS | |
| Kidney Homogenate | Mouse | 1.5 - 3 hours | LC-MS/MS | |
| Metabolic Clearance | In vivo | Rat | 10 - 20 mL/min/kg | Pharmacokinetic Modeling |
Predicted Metabolic Pathways of this compound
The metabolism of nucleoside analogs generally involves phosphorylation to their active triphosphate forms, which can then be incorporated into nucleic acids.[6] Degradation pathways often involve cleavage of the glycosidic bond and further catabolism of the base and sugar moieties. The amino group at the N3 position of this compound introduces a potential site for additional metabolic transformations.
Proposed Metabolic Scheme
A potential metabolic pathway for this compound is outlined below. This pathway is inferred from general nucleoside metabolism and requires experimental validation.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the in vivo stability and metabolism of this compound. The following are standard protocols that can be adapted for this purpose.
Plasma Stability Assay
Objective: To determine the in vitro stability of this compound in plasma.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the stock solution into fresh plasma from the species of interest (e.g., mouse, rat, human) to a final concentration of 1-10 µM. Incubate at 37°C.
-
Sampling: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching: Immediately stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time and calculate the half-life (t½).
Caption: Workflow for plasma stability assay.
Metabolic Labeling and Analysis
Objective: To track the incorporation and turnover of this compound in cellular RNA.
Methodology: This protocol is adapted from methods used for other labeled nucleosides, such as ¹⁸O-Pseudouridine.[7]
-
Labeling: Synthesize a stable isotope-labeled version of this compound (e.g., with ¹³C or ¹⁵N).
-
Cell Culture: Culture cells of interest and introduce the labeled this compound into the medium.
-
Incubation (Pulse): Allow the cells to incorporate the labeled nucleoside for a defined period.
-
RNA Extraction: Harvest the cells and extract total RNA.
-
RNA Digestion: Digest the RNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the digested nucleosides by LC-MS/MS to quantify the ratio of labeled to unlabeled this compound and other nucleosides.
-
Data Analysis: Determine the rate of incorporation and turnover of this compound in RNA.
Caption: Workflow for metabolic labeling studies.
Conclusion
While direct experimental data on the in vivo stability and metabolism of this compound is not yet available, the principles governing other modified nucleosides provide a strong foundation for its investigation. The proposed metabolic pathways and experimental protocols in this guide offer a clear roadmap for researchers to elucidate the pharmacokinetic and pharmacodynamic properties of this promising new compound. Future studies employing these methodologies will be essential to fully characterize this compound and unlock its therapeutic potential.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 3. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discussion on Modified Nucleosides [bldpharm.com]
- 7. benchchem.com [benchchem.com]
The Emerging Landscape of RNA Modification: A Prospective Analysis of N3-Aminopseudouridine
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of epitranscriptomics has illuminated the profound impact of RNA modifications on gene expression and cellular function. Pseudouridine (B1679824) (Ψ), the most abundant internal RNA modification, enhances RNA stability and modulates interactions with regulatory proteins. While modifications at the N1 position of pseudouridine, such as N1-methylpseudouridine (m1Ψ), have been extensively studied and utilized in mRNA therapeutics, the functional significance of the N3 position remains a compelling area of investigation. This technical guide explores the potential roles of a novel, hypothetical modification, N3-Aminopseudouridine (Am3Ψ), in RNA function and regulation. Drawing upon existing knowledge of the structural and functional importance of the N3 position of pseudouridine, this paper posits that the introduction of an amino group at this location could dramatically alter RNA structure, stability, and its interactions with the translational machinery and RNA-binding proteins. We present a theoretical framework for the synthesis and experimental evaluation of Am3Ψ-modified RNA, offering a roadmap for future research into its potential therapeutic applications.
Introduction: The Significance of Pseudouridine and its N3 Position
Pseudouridine (Ψ) is an isomer of uridine (B1682114) where the uracil (B121893) base is attached to the ribose sugar via a C-C glycosidic bond instead of the canonical N-C bond. This unique structure provides greater rotational freedom and an additional hydrogen bond donor at the N1 position.[1] These features allow pseudouridine to enhance RNA stability, influence codon-anticodon interactions, and modulate the innate immune response to RNA.[2][3][4]
The N3 imino proton of pseudouridine plays a crucial role in maintaining the canonical Watson-Crick base pairing with adenosine (B11128) (A).[5][6] Modification at this position, such as methylation to form N3-methylpseudouridine (m3Ψ), disrupts this A-Ψ base pair, leading to significant consequences for RNA structure and function.
The Critical Role of the N3 Position: Insights from N3-Methylpseudouridine
Studies on N3-methylpseudouridine (m3Ψ) have provided invaluable insights into the functional importance of the N3 position. The methylation of the N3 proton prevents the formation of the canonical hydrogen bond with adenosine.
Impact on RNA Structure and Stability
The disruption of the A-Ψ base pair by N3-methylation leads to a destabilization of the RNA duplex. This has been demonstrated by a decrease in the melting temperature (Tm) of RNA duplexes containing m3Ψ compared to those with unmodified pseudouridine.[5][7]
Consequences for Ribosomal Binding and Translation
Perhaps the most striking effect of N3-methylation is the dramatic reduction in ribosomal binding. N3-methylated Uridine and Pseudouridine have been shown to decrease ribosomal binding by several orders of magnitude.[5][7] This suggests that the integrity of the base pairing at this position is a critical checkpoint for the ribosome during translation.
Table 1: Comparative Effects of Modifications at the N3 Position of Pseudouridine
| Modification | Effect on A-Ψ Base Pairing | RNA Duplex Stability | Ribosomal Binding | Reference |
| Pseudouridine (Ψ) | Forms canonical Watson-Crick pair | Stabilizes | Normal | [5][7] |
| N3-Methylpseudouridine (m3Ψ) | Disrupts canonical pairing | Destabilizes | Dramatically decreased | [5][7] |
| This compound (Am3Ψ) (Hypothetical) | Potential for altered H-bonding | Unknown (Potentially destabilizing) | Unknown (Potentially inhibitory) | N/A |
This compound (Am3Ψ): A Hypothetical Framework
Based on the critical role of the N3 position, we can hypothesize the potential impact of introducing an amino (-NH2) group to create this compound (Am3Ψ). The amino group is bulkier than a methyl group and possesses different hydrogen bonding capabilities.
Potential Structural and Functional Roles of Am3Ψ
-
Disruption of Canonical Base Paring: Similar to a methyl group, the presence of an amino group at the N3 position would preclude canonical Watson-Crick base pairing with adenosine. The amino group could act as a hydrogen bond donor, but the geometry would likely be incompatible with standard A-form RNA duplexes.
-
Altered RNA Stability: The disruption of base pairing would likely lead to a destabilization of the RNA duplex, similar to what is observed with m3Ψ.
-
Modulation of Protein-RNA Interactions: The amino group could introduce a positive charge at physiological pH, potentially mediating novel electrostatic interactions with RNA-binding proteins or creating steric hindrance that prevents protein binding.
-
Inhibition of Translation: Given the dramatic effect of N3-methylation on ribosomal binding, it is highly probable that Am3Ψ would also significantly inhibit or completely block translation. This could be a powerful tool for site-specific translational repression.
Proposed Experimental Investigation of this compound
To validate these hypotheses, a systematic experimental approach is required.
Synthesis of this compound Triphosphate (Am3ΨTP)
The first step would be the chemical synthesis of the phosphoramidite (B1245037) or triphosphate of this compound, which would then be used for in vitro transcription.
Caption: Proposed workflow for the chemical synthesis of this compound triphosphate.
In Vitro Transcription of Am3Ψ-Modified RNA
Once Am3ΨTP is available, it can be incorporated into RNA transcripts using standard in vitro transcription protocols with T7, T3, or SP6 RNA polymerase. The efficiency of incorporation would need to be quantified.
Biophysical Characterization
The impact of Am3Ψ on RNA stability can be assessed using thermal melting (Tm) analysis and circular dichroism (CD) spectroscopy.
Caption: Experimental workflow for the biophysical characterization of Am3Ψ-modified RNA.
In Vitro Translation Assays
To determine the effect of Am3Ψ on translation, modified mRNA transcripts encoding a reporter protein (e.g., luciferase or GFP) would be translated in a cell-free system (e.g., rabbit reticulocyte lysate).
Caption: Workflow for assessing the impact of this compound on translation efficiency.
Cellular Studies
If Am3Ψ-modified RNA can be delivered into cells (e.g., via lipid nanoparticles), its stability, localization, and effects on gene expression can be studied in a cellular context.
Potential Applications and Future Directions
The unique, hypothetical properties of this compound open up several exciting avenues for research and development:
-
Site-Specific Translational Repression: The ability to potently inhibit translation at a specific codon could be a powerful tool for studying protein function and for therapeutic applications requiring the downregulation of a specific protein.
-
Probing RNA-Protein Interactions: Am3Ψ could be used as a chemical probe to investigate the importance of the N3 position of pseudouridine in recognition by RNA-binding proteins.
-
Development of Novel RNA Therapeutics: If the amino group can be further modified, Am3Ψ could serve as a versatile chemical handle for conjugating other molecules (e.g., drugs, imaging agents) to RNA.
Conclusion
While this compound remains a hypothetical RNA modification, the existing body of evidence on the functional significance of the N3 position of pseudouridine provides a strong rationale for its investigation. The proposed experimental framework offers a clear path to synthesizing and characterizing this novel nucleoside and its impact on RNA function. The exploration of Am3Ψ has the potential to not only deepen our fundamental understanding of RNA biology but also to unlock new possibilities for the design of innovative RNA-based therapeutics and research tools. The journey to understanding this "amino" modification may reveal it to be a powerful new player in the epitranscriptomic landscape.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and functional roles of the N1- and N3-protons of psi at tRNA's position 39 - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-Aminopseudouridine as a building block for modified RNA synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N3-substituted pseudouridine (B1679824) analogs, with a focus on their potential as building blocks for the synthesis of modified RNA. While "N3-aminopseudouridine" is not a standard nomenclature found in peer-reviewed literature, this document extrapolates from research on related N3-substituted pseudouridine compounds to provide a practical resource for researchers interested in exploring this class of modifications. The guide covers the synthesis of these modified nucleosides and their triphosphates, their incorporation into RNA, and the resulting biophysical and biological properties of the modified RNA.
Introduction to N3-Substituted Pseudouridine
Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification in nature. Its incorporation into messenger RNA (mRNA) has been shown to enhance the stability and translational capacity of the RNA while reducing its immunogenicity. These properties have made pseudouridine and its derivatives, such as N1-methylpseudouridine (m1Ψ), critical components in the development of mRNA-based therapeutics and vaccines.
Modifications to the pseudouridine base, including at the N3 position, offer a promising avenue for further fine-tuning the properties of synthetic RNA. The naturally occurring hypermodified residue, 1-methyl-3-(3-amino-3-carboxypropyl) pseudouridine (m¹acp³Ψ), features a complex amino-containing substituent at the N3 position, suggesting that this site is amenable to modification. This guide will explore the synthesis and utility of pseudouridine derivatives with substitutions at the N3 position, with a hypothetical focus on an amino-functionalized analog.
Synthesis of N3-Substituted Pseudouridine and its Triphosphate
The synthesis of N3-substituted pseudouridine derivatives for RNA synthesis involves a multi-step chemical process, beginning with the synthesis of the modified nucleoside, followed by its conversion to a phosphoramidite (B1245037) for solid-phase synthesis or to a triphosphate for in vitro transcription.
A plausible synthetic route to an this compound derivative could involve the initial synthesis of pseudouridine, followed by protection of the hydroxyl groups, functionalization at the N3 position, and subsequent deprotection.
Experimental Protocol: Synthesis of a Protected N3-Substituted Pseudouridine Analog
This protocol is a generalized procedure based on methods for synthesizing 3-substituted uridine and pseudouridine derivatives.
Materials:
-
Pseudouridine
-
Protecting group reagents (e.g., TBDMS-Cl, Acetic Anhydride)
-
Activating agents for the N3 position
-
Amino-containing reactant
-
Appropriate solvents (e.g., DMF, Pyridine)
-
Purification reagents (e.g., silica (B1680970) gel)
Procedure:
-
Protection of Hydroxyl Groups: Protect the 2', 3', and 5' hydroxyl groups of pseudouridine to prevent side reactions. This can be achieved using standard protecting groups like tert-butyldimethylsilyl (TBDMS) or acetyl groups.
-
N3-Functionalization: Activate the N3 position of the protected pseudouridine for nucleophilic substitution. Introduce the amino-containing moiety. The specific reagents and conditions will depend on the desired amino-containing substituent.
-
Deprotection: Remove the protecting groups from the hydroxyls to yield the N3-substituted pseudouridine nucleoside.
-
Purification: Purify the final product using column chromatography.
For incorporation into RNA via in vitro transcription, the modified nucleoside must be converted to its 5'-triphosphate form.
Experimental Protocol: One-Pot Triphosphorylation of a Modified Nucleoside
This protocol is based on the Ludwig-Eckstein method.
Materials:
-
N3-substituted pseudouridine nucleoside
-
Proton sponge
-
Salicyl phosphorochloridite
-
Tributylammonium (B8510715) pyrophosphate
-
Iodine
-
Anhydrous solvents (e.g., pyridine, DMF)
Procedure:
-
Phosphitylation: React the N3-substituted pseudouridine nucleoside with salicyl phosphorochloridite in the presence of a proton sponge to form a phosphite (B83602) intermediate.
-
Pyrophosphate Addition: Add tributylammonium pyrophosphate to the reaction mixture.
-
Oxidation: Oxidize the intermediate with iodine to form the cyclic triphosphate.
-
Hydrolysis: Hydrolyze the cyclic intermediate to yield the final N3-substituted pseudouridine-5'-triphosphate (B1141104).
-
Purification: Purify the triphosphate by anion-exchange chromatography.
Incorporation of N3-Substituted Pseudouridine into RNA
N3-substituted pseudouridine can be incorporated into RNA strands during in vitro transcription (IVT) using its triphosphate form and a suitable RNA polymerase, such as T7 RNA polymerase.
Experimental Protocol: In Vitro Transcription with N3-Substituted Pseudouridine Triphosphate
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, CTP
-
N3-substituted pseudouridine-5'-triphosphate (N3-X-ΨTP)
-
UTP (can be partially or fully replaced by N3-X-ΨTP)
-
Transcription buffer (containing MgCl₂, DTT)
-
RNase inhibitor
Procedure:
-
Assemble the Reaction: In a nuclease-free tube, combine the transcription buffer, ribonucleotides (ATP, GTP, CTP, and N3-X-ΨTP, with or without UTP), the DNA template, and the RNase inhibitor.
-
Initiate Transcription: Add T7 RNA polymerase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Treat the reaction with DNase to digest the DNA template.
-
Purification: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or chromatography.
Workflow for Modified RNA Synthesis
Methodological & Application
Application Notes and Protocols for N3-Aminopseudouridine Incorporation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for studying the dynamics of newly synthesized biomolecules within a cellular context. N3-Aminopseudouridine (N3-pseudoU) is a modified nucleoside analog that can be metabolically incorporated into nascent RNA transcripts. The primary amine group at the N3 position serves as a bioorthogonal handle, allowing for the subsequent detection and analysis of the newly synthesized RNA. This approach provides a valuable tool for investigating RNA synthesis, turnover, and localization in response to various cellular stimuli or therapeutic interventions.
These application notes provide a detailed protocol for the incorporation of this compound into cellular RNA in culture. The protocol is based on established methodologies for other nucleoside analogs, such as 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU).[1][2][3][4][5][6][7][8][9] As specific data for N3-pseudoU is not widely available, the provided concentrations and incubation times should be considered as starting points for optimization in your specific cell type and experimental setup.
The detection of incorporated this compound is achieved through a bioorthogonal reaction, where the primary amine is targeted by a fluorescent probe, typically one containing an N-hydroxysuccinimide (NHS) ester. This allows for visualization and quantification of nascent RNA.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Labeling
| Cell Type | N3-pseudoU Concentration (µM) | Labeling Time (hours) | Notes |
| Adherent (e.g., HeLa, A549) | 100 - 500 | 1 - 24 | Optimization is recommended. Higher concentrations may be used for shorter labeling times. |
| Suspension (e.g., Jurkat, K562) | 100 - 500 | 1 - 24 | Ensure adequate mixing during labeling. |
| Primary Cells | 50 - 200 | 2 - 12 | Primary cells may be more sensitive to nucleoside analogs. A lower concentration and shorter labeling time is advised for initial experiments. |
Note: The data in this table is extrapolated from protocols for other uridine (B1682114) analogs like 5-ethynyluridine and 4-thiouridine and should be optimized for your specific experimental conditions.[7][9]
Table 2: Example Cell Viability Data after Nucleoside Analog Incorporation
| Nucleoside Analog | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Assay Method |
| 5-Ethynyluridine (5-EU) | 100 | 24 | >95% | MTT Assay |
| 4-Thiouridine (4sU) | 100 | 24 | >95% | Resazurin Assay |
| This compound | 100 (Hypothetical) | 24 | >90% (Expected) | ATP-based Assay |
Note: This table presents hypothetical cell viability data for this compound based on the low toxicity observed with other uridine analogs. It is crucial to perform cell viability assays for your specific cell line and experimental conditions.[10][11]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound
This protocol details the steps for incorporating this compound into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for starting recommendations).
-
Labeling:
-
Adherent Cells: Remove the existing medium and replace it with the labeling medium.
-
Suspension Cells: Add the concentrated this compound stock solution directly to the cell culture.
-
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting:
-
Adherent Cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate or detach them using a cell scraper in PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS.
-
-
Downstream Processing: The cell pellet or lysate can now be used for RNA extraction or fixation and permeabilization for in-cell detection.
Protocol 2: Detection of Incorporated this compound via Amine-Reactive Fluorescent Probes
This protocol describes the detection of this compound-labeled RNA in fixed cells using an NHS ester-functionalized fluorescent dye.
Materials:
-
Cells labeled with this compound (on coverslips or in suspension)
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Amine-reactive fluorescent probe (e.g., Alexa Fluor™ NHS Ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Fluorescent Labeling: Prepare the labeling solution by dissolving the amine-reactive fluorescent probe in the labeling buffer according to the manufacturer's instructions. Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Quenching (Optional): To reduce background fluorescence, incubate the cells with a quenching buffer for 10 minutes at room temperature.
-
Nuclear Counterstaining: Incubate the cells with a nuclear counterstain solution (e.g., DAPI) for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. For suspension cells, resuspend in mounting medium and transfer to a slide. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Cell Viability Assay
It is essential to assess the potential cytotoxicity of this compound. Standard cell viability assays can be employed for this purpose.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Cell viability assay reagent (e.g., MTT, resazurin, or an ATP-based assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired incubation time. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Assay: Perform the cell viability assay according to the manufacturer's protocol.[10][11]
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a plate reader. Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Overall workflow for this compound incorporation and detection.
Caption: Mechanism of this compound incorporation and subsequent detection.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 3. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 4. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic labeling of newly synthesized RNA with 4sU to in parallel assess RNA transcription and decay - MDC Repository [edoc.mdc-berlin.de]
- 6. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. islasas.com [islasas.com]
The Next Frontier in Transcriptome Dynamics: Harnessing N3-Aminopseudouridine for Advanced RNA Sequencing
Application Notes & Protocols for Researchers and Drug Development Professionals
The study of RNA transcription and decay dynamics is crucial for understanding gene regulation in health and disease. Metabolic labeling of nascent RNA with nucleoside analogs, coupled with high-throughput sequencing, has emerged as a powerful tool for capturing the life cycle of transcripts. While 4-thiouridine (B1664626) (s4U) has been the workhorse for techniques like SLAM-seq and TUC-seq, the unique chemical properties of other analogs offer new avenues for methodological innovation.
Here, we present detailed application notes and proposed protocols for the use of N3-Aminopseudouridine (N3-pseudoU), a modified nucleoside with a reactive primary amine, in advanced RNA sequencing workflows. We introduce two hypothetical, yet chemically plausible, methods:
-
ALAM-seq (Amino-Linked Alkylation for Metabolic Sequencing): A novel approach analogous to SLAM-seq, where the primary amine of incorporated N3-pseudoU is chemically modified to induce nucleotide misincorporations during reverse transcription, allowing for the computational identification of newly synthesized RNA.
-
NUC-seq (N3-pseudoUridine Capture Sequencing): An enrichment-based method similar in principle to TUC-seq, where the amine handle on N3-pseudoU is biotinylated, enabling the specific capture and sequencing of nascent RNA transcripts.
These proposed methods provide a framework for leveraging the unique reactivity of this compound to expand the toolkit for studying transcriptome dynamics.
Principle of this compound Labeling
This compound is an analog of uridine (B1682114) where a primary amine (-NH2) group replaces the hydrogen at the N3 position of the pseudouridine (B1679824) base. When introduced to cell culture, it is metabolized and incorporated into newly transcribed RNA in place of uridine. This primary amine serves as a unique chemical handle, distinct from the thiol group of the commonly used 4-thiouridine, enabling orthogonal chemical modification strategies.
Caption: Metabolic pathway of this compound incorporation into nascent RNA.
Application Note 1: ALAM-seq (Amino-Linked Alkylation for Metabolic Sequencing)
ALAM-seq is a proposed method that, like SLAM-seq, identifies nascent RNA through induced mutations. Instead of alkylating a thiol group, ALAM-seq modifies the N3-amino group of incorporated N3-pseudoU with a bulky adduct. This adduct sterically hinders the reverse transcriptase enzyme during library preparation, causing it to misincorporate a nucleotide (e.g., guanine (B1146940) instead of adenine) opposite the modified base. These predictable U-to-C changes in the sequencing data mark the transcript as newly synthesized.
A suitable reagent for this modification is glutaraldehyde (B144438), a bifunctional crosslinker known to react with primary amines.
Caption: Proposed experimental workflow for ALAM-seq.
Protocol: ALAM-seq
1. Cell Culture and Metabolic Labeling a. Plate cells to achieve ~70-80% confluency at the time of labeling. b. Add this compound to the culture medium to a final concentration of 10-200 µM (optimization is required). c. Incubate for the desired labeling period (e.g., 15 minutes to 24 hours).
2. Total RNA Isolation a. Harvest cells and lyse using a TRIzol-based reagent. b. Purify total RNA using your standard protocol, followed by DNase I treatment to remove genomic DNA. c. Assess RNA integrity and quantity using a Bioanalyzer or similar instrument.
3. Chemical Modification with Glutaraldehyde Note: This reaction should be performed in a chemical fume hood. a. In a 1.5 mL tube, combine 5-10 µg of total RNA with RNase-free water to a final volume of 80 µL. b. Add 10 µL of 10X PBS buffer (pH 7.4). c. Add 10 µL of a freshly prepared 2.5% glutaraldehyde solution (final concentration 0.25%). d. Incubate at room temperature for 15-30 minutes. e. Quench the reaction by adding 10 µL of 1 M Tris-HCl (pH 8.0). f. Purify the modified RNA using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator) or by ethanol (B145695) precipitation.
4. Library Preparation and Sequencing a. Proceed with a strand-specific RNA-seq library preparation protocol (e.g., QuantSeq 3' mRNA-Seq or TruSeq Stranded mRNA). b. During the reverse transcription step, the bulky adduct on N3-pseudoU is expected to cause U-to-C conversions. c. Sequence the final libraries on a compatible Illumina sequencer.
5. Data Analysis a. Align sequencing reads to the reference genome. b. Use a variant calling tool or custom scripts (such as slam-dunk) to identify reads containing U-to-C conversions. c. Quantify the abundance of nascent (U>C containing) and total transcripts to calculate RNA synthesis and degradation rates.
Application Note 2: NUC-seq (N3-pseudoUridine Capture Sequencing)
NUC-seq is a proposed enrichment-based method for isolating nascent RNA. The primary amine of N3-pseudoU is an ideal target for biotinylation using N-hydroxysuccinimide (NHS) ester chemistry. A biotin (B1667282) molecule is covalently attached to the N3-pseudoU incorporated in newly synthesized RNA. This biotin tag allows for the specific capture of these transcripts from the total RNA pool using streptavidin-coated magnetic beads. The enriched RNA is then eluted and used for library preparation and sequencing.
Caption: Proposed experimental workflow for NUC-seq.
Protocol: NUC-seq
1. Cell Culture and Metabolic Labeling a. Follow the same procedure as for ALAM-seq (Protocol Section 1).
2. Total RNA Isolation a. Follow the same procedure as for ALAM-seq (Protocol Section 2).
3. Biotinylation of Nascent RNA a. Dissolve 10-20 µg of total RNA in 90 µL of RNase-free 100 mM sodium phosphate (B84403) buffer (pH 8.0). b. Prepare a 100 mM stock solution of Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin) in anhydrous DMSO. c. Add 10 µL of the Biotin-NHS stock to the RNA solution (final concentration 10 mM). d. Incubate for 1-2 hours at room temperature with gentle rotation. e. Remove unreacted biotin by performing two rounds of ethanol precipitation or by using a suitable RNA cleanup kit.
4. Capture of Biotinylated RNA a. Resuspend streptavidin magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1) in RNA binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA). b. Resuspend the biotinylated RNA in binding buffer and add it to the prepared beads. c. Incubate for 30 minutes at room temperature with rotation to allow for capture. d. Place the tube on a magnetic stand and discard the supernatant (which contains pre-existing, unlabeled RNA). e. Wash the beads three times with a high-salt wash buffer and twice with a low-salt wash buffer to remove non-specific binders.
5. Elution and Library Preparation a. Elute the captured RNA from the beads by incubating with a biotin-containing elution buffer (e.g., buffer with 10 mM free biotin) or by heating in RNase-free water. b. Precipitate the eluted RNA and resuspend in RNase-free water. c. Use the enriched nascent RNA as input for a low-input RNA-seq library preparation kit. d. Sequence the libraries on a compatible platform.
Quantitative Data and Considerations
As this compound is a novel tool for these applications, specific quantitative data is not yet established. The following tables provide expected parameters based on data from similar 4-thiouridine-based methods. These values should be considered starting points for optimization.
Table 1: Metabolic Labeling Parameters (Cell Culture)
| Parameter | Recommended Range | Notes |
|---|---|---|
| N3-pseudoU Concentration | 10 - 200 µM | Must be optimized for cell type to balance labeling efficiency and cytotoxicity. |
| Labeling Time (Pulse) | 15 min - 4 hours | For measuring RNA synthesis rates. |
| Labeling Time (Pulse-Chase) | 4 - 24 hours (pulse) | For measuring RNA decay rates. Followed by a chase with uridine. |
Table 2: Chemical Reaction Parameters
| Method | Reagent | Concentration | Incubation Time | Temperature |
|---|---|---|---|---|
| ALAM-seq | Glutaraldehyde | 0.25% (final) | 15 - 30 min | Room Temp |
| NUC-seq | Biotin-NHS Ester | 10 mM (final) | 1 - 2 hours | Room Temp |
Table 3: Expected Sequencing Readouts
| Method | Key Metric | Expected Value (for labeled transcripts) |
|---|---|---|
| ALAM-seq | U-to-C Conversion Rate | 1-5% |
| NUC-seq | Enrichment Fold-Change | >100-fold over background |
Disclaimer: The ALAM-seq and NUC-seq protocols described herein are theoretical and proposed based on established chemical principles. They have not been experimentally validated. Researchers should perform thorough optimization and validation for their specific experimental systems.
N3-Aminopseudouridine-Based Click Chemistry for RNA Labeling and Visualization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the labeling and visualization of RNA using N3-Aminopseudouridine-based click chemistry. This innovative technique offers a powerful tool for studying RNA localization, dynamics, and function within cellular environments, and holds significant potential for the development of RNA-based therapeutics. By introducing a bioorthogonal amino group at the N3 position of pseudouridine (B1679824), researchers can specifically tag and visualize RNA molecules of interest without significantly perturbing their natural structure and function.
Application Notes
Unlocking RNA Biology with Precision
The ability to visualize and track RNA molecules in real-time is crucial for understanding the intricate processes of gene expression, regulation, and transport. Traditional methods for RNA labeling often suffer from limitations such as steric hindrance from bulky fluorescent proteins or the harsh conditions required for in situ hybridization. This compound-based click chemistry provides a versatile and minimally invasive alternative.
Key Applications:
-
RNA Localization and Trafficking: Visualize the subcellular localization of specific RNA molecules and track their movement within live cells. This is critical for understanding processes like mRNA transport to dendritic spines in neurons or the localization of non-coding RNAs to specific cellular compartments.
-
Nascent RNA Detection: By pulse-labeling cells with this compound triphosphate, researchers can specifically visualize newly transcribed RNA, providing insights into transcriptional dynamics in response to various stimuli.
-
RNA-Protein Interaction Studies: The amino group on this compound can be used to attach crosslinking agents or affinity tags to identify interacting proteins, aiding in the characterization of ribonucleoprotein complexes (RNPs).
-
High-Throughput Screening: The robust and efficient nature of click chemistry makes this method suitable for high-throughput screening assays to identify small molecules that modulate RNA metabolism or localization.
Advancing RNA Therapeutics
The development of RNA-based drugs, such as mRNA vaccines and siRNA therapies, requires a thorough understanding of their delivery, stability, and mechanism of action.[][2][3] this compound labeling can be a valuable tool in the preclinical development of these therapeutics.
Applications in Drug Development:
-
Monitoring mRNA Vaccine Delivery: Visualize the uptake and intracellular distribution of mRNA vaccine candidates to optimize delivery vehicles and formulations.
-
Assessing siRNA Stability and Targeting: Track the stability and localization of therapeutic siRNAs to ensure they reach their target transcripts effectively.
-
Understanding Off-Target Effects: Investigate the potential for off-target binding of RNA therapeutics by visualizing their distribution throughout the cell.
Quantitative Data Summary
While specific quantitative data for the labeling efficiency of this compound is not yet widely published, data from analogous methods using other modified uridine (B1682114) analogs can provide a reasonable estimate. The following table summarizes reported labeling efficiencies for similar click chemistry-based RNA labeling techniques.
| Modified Nucleoside | Labeling Method | Reporter Molecule | Typical Labeling Efficiency | Reference |
| 5-Ethynyluridine (EU) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorescent Azide | High | [4] |
| 5-Ethynyluridine (EU) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Fluorescent Alkyne | Moderate to High | [4] |
| N3-Alkynyl-Uridine | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-Biotin | Not specified | Inferred from[5] |
Note: Labeling efficiency can be influenced by factors such as the concentration of the modified nucleotide, the activity of the incorporating polymerase, the specific click chemistry conditions, and the accessibility of the modification within the RNA structure. Optimization is recommended for each specific application.
Experimental Protocols
Here, we provide a detailed, synthesized protocol for the labeling and visualization of RNA using this compound. This protocol is based on established methodologies for the synthesis of modified nucleosides, their enzymatic incorporation into RNA, and subsequent click chemistry reactions.
Protocol 1: Synthesis of this compound Triphosphate (N3-APseudoTP)
This protocol outlines a potential chemo-enzymatic approach for the synthesis of N3-APseudoTP.
Diagram of the Synthesis Workflow:
Caption: Chemo-enzymatic synthesis of this compound Triphosphate.
Methodology:
-
Enzymatic Conversion of Uridine to Pseudouridine:
-
Utilize a pseudouridine synthase enzyme to convert uridine to pseudouridine (Ψ). This provides the correct stereoisomer of pseudouridine.
-
-
Chemical Modification at the N3 Position:
-
Protect the hydroxyl groups of the ribose sugar in pseudouridine.
-
Perform a chemical modification reaction to introduce an amino group at the N3 position of the uracil (B121893) base. This step may require optimization of reaction conditions to ensure specificity for the N3 position. The reactivity of the N3 position can be pH-dependent.[5]
-
Deprotect the ribose hydroxyl groups.
-
-
Phosphorylation to Triphosphate:
-
Perform a series of enzymatic phosphorylation reactions using appropriate kinases to convert this compound to its monophosphate, diphosphate, and finally triphosphate form.
-
Alternatively, chemical phosphorylation methods can be employed.
-
-
Purification:
-
Purify the final this compound triphosphate product using high-performance liquid chromatography (HPLC).
-
Protocol 2: Enzymatic Incorporation of N3-APseudoTP into RNA
This protocol describes the incorporation of N3-APseudoTP into RNA during in vitro transcription.
Diagram of the Incorporation Workflow:
Caption: In vitro transcription to produce this compound labeled RNA.
Methodology:
-
Assemble the In Vitro Transcription Reaction:
-
In a nuclease-free tube, combine the following components:
-
DNA template containing a T7 promoter upstream of the sequence of interest.
-
T7 RNA Polymerase.
-
Ribonuclease inhibitor.
-
Transcription buffer.
-
ATP, GTP, CTP.
-
A mixture of UTP and this compound Triphosphate (the ratio can be adjusted to control the labeling density).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to remove the DNA template.
-
-
RNA Purification:
-
Purify the N3-Amino-Ψ-labeled RNA using a suitable method, such as lithium chloride precipitation or a spin column-based RNA purification kit.
-
-
Quality Control:
-
Assess the integrity and concentration of the purified RNA using gel electrophoresis and spectrophotometry.
-
Protocol 3: Click Chemistry Labeling and Visualization of N3-Amino-Ψ-RNA
This protocol details the click reaction to attach a reporter molecule to the N3-amino-functionalized RNA. This example uses a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified fluorophore.
Diagram of the Click Chemistry Reaction:
Caption: Copper-catalyzed click chemistry for fluorescent labeling of RNA.
Methodology:
-
Prepare the Click Reaction Mixture:
-
In a microcentrifuge tube, combine the following:
-
N3-Amino-Ψ-labeled RNA (1-10 µM).
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488; 5-10 fold molar excess over the estimated number of amino groups).
-
Copper(II) sulfate (B86663) (CuSO4).
-
A reducing agent (e.g., sodium ascorbate) to generate the Cu(I) catalyst in situ.
-
A copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) and protect the RNA from degradation.
-
RNase-free buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).
-
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification of Labeled RNA:
-
Remove excess fluorophore and catalyst by ethanol (B145695) precipitation or using a size-exclusion spin column.
-
-
Visualization:
-
The fluorescently labeled RNA is now ready for visualization.
-
For cellular imaging, the labeled RNA can be introduced into cells via microinjection or transfection.
-
Visualize the labeled RNA using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
-
Note on Copper-Free Click Chemistry: For live-cell imaging applications where copper toxicity is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be used. In this case, the N3-amino group would be modified with an azide, and a cyclooctyne-conjugated fluorophore would be used. This reaction proceeds without the need for a copper catalyst.
References
- 2. Chemical RNA labeling without 3' end bias using fluorescent cis-platin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Probing RNA Dynamics: Application Notes and Protocols for Metabolic Labeling and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nucleoside analogs in studying RNA dynamics and turnover. While direct protocols for N3-aminopseudouridine are not available in the current body of scientific literature, this document details the principles and established protocols for analogous and widely used compounds such as 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU). These methodologies form the foundation for studying newly synthesized RNA and can be adapted for novel nucleoside analogs.
Introduction to Metabolic Labeling of RNA
Metabolic labeling is a powerful technique for tracking the life cycle of RNA molecules within a cell. By introducing a modified nucleoside analog to cell culture, newly transcribed RNA incorporates this analog. This "tag" allows for the selective isolation and analysis of nascent RNA, providing a dynamic view of transcription, processing, and degradation. This approach overcomes the limitations of steady-state RNA analysis, which only provides a snapshot of RNA abundance at a single point in time.
Commonly used nucleoside analogs possess a bioorthogonal functional group, such as a thiol group (in 4sU) or an alkyne group (in EU). These groups do not interfere with cellular processes but can be specifically reacted with a corresponding probe (e.g., a biotin (B1667282) or fluorophore with an azide (B81097) group for click chemistry) for detection and purification.
Quantitative Comparison of Common RNA Labeling Analogs
The choice of nucleoside analog can impact labeling efficiency, cellular toxicity, and the types of downstream analyses possible. The following table summarizes key quantitative parameters for well-established analogs.
| Nucleoside Analog | Typical Concentration | Labeling Time (Pulse) | Potential for Cytotoxicity | Downstream Applications | Reference |
| 4-thiouridine (4sU) | 100 - 500 µM | 15 min - 24 h | Low to moderate at higher concentrations and longer incubations | SLAM-seq, TUC-seq, BRIC-seq, PAR-CLIP | [1][2] |
| 5-ethynyluridine (EU) | 50 - 200 µM | 1 - 4 h | Can exhibit higher toxicity than 4sU with prolonged exposure | Click-iT RNA imaging, nascent RNA capture | [3][4] |
| 5-bromouridine (BrU) | 150 µM | 1 h - 12 h | Can be cytotoxic and affect cell growth | BRIC-seq, immunoprecipitation-based methods | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for metabolic labeling of RNA in cell culture, followed by click chemistry-based detection and enrichment. These are generalized protocols that should be optimized for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Nascent RNA
This protocol describes the introduction of a modified nucleoside into cellular RNA.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
Modified nucleoside analog stock solution (e.g., 100 mM 4sU or EU in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA lysis buffer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of the nucleoside analog. For example, for a final concentration of 200 µM 4sU, add 2 µL of a 100 mM stock solution to 1 mL of medium.
-
Labeling: Aspirate the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired labeling period (pulse time) in a standard cell culture incubator (37°C, 5% CO2). The pulse time will depend on the specific research question, with shorter times capturing more immediate transcriptional events.
-
Cell Harvest: After incubation, aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
RNA Isolation: Lyse the cells directly in the culture vessel using TRIzol or a similar lysis buffer and proceed with total RNA extraction according to the manufacturer's protocol. It is crucial to work quickly and on ice to minimize RNA degradation.[1]
Visualizing the Workflow
The following diagrams illustrate the key steps in studying RNA dynamics using metabolic labeling and click chemistry.
Protocol 2: Click Chemistry Reaction for Biotinylation of Labeled RNA
This protocol describes the covalent attachment of a biotin moiety to the incorporated nucleoside analog for subsequent enrichment. This protocol is designed for alkyne-containing analogs like EU.
Materials:
-
Total RNA containing the alkyne-modified nucleoside
-
Biotin-azide (e.g., Biotin-PEG4-Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Nuclease-free water
-
RNA purification columns or magnetic beads
Procedure:
-
Reaction Setup: In a nuclease-free tube, prepare the click chemistry reaction mix. For a 50 µL reaction with 10 µg of RNA:
-
10 µg of total RNA in nuclease-free water
-
5 µL of 10X Click Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5)
-
2.5 µL of 50 mM CuSO4
-
5 µL of 50 mM Biotin-azide
-
5 µL of 100 mM TCEP or Sodium Ascorbate (freshly prepared)
-
2.5 µL of 10 mM TBTA in DMSO
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: Purify the biotinylated RNA from the reaction components using an RNA purification kit or magnetic beads according to the manufacturer's instructions. This step is critical to remove unreacted biotin-azide and copper catalyst.[3]
Signaling Pathways and Logical Relationships
The study of RNA turnover involves a pulse-chase experiment, which can be conceptualized as a signaling pathway from labeling to detection.
Protocol 3: Enrichment of Biotinylated RNA
This protocol describes the isolation of newly synthesized, biotinylated RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Magnetic stand
-
Wash buffers (low and high salt)
-
Elution buffer (containing biotin or using a method to disrupt biotin-streptavidin interaction)
-
Nuclease-free water
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with a high-salt wash buffer according to the manufacturer's protocol.
-
Binding: Resuspend the biotinylated RNA in a high-salt binding buffer and add the washed streptavidin beads. Incubate for 30 minutes at room temperature with gentle rotation to allow for binding of the biotinylated RNA to the beads.
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant which contains the unlabeled, pre-existing RNA. Wash the beads three times with a high-salt wash buffer and then twice with a low-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured, newly synthesized RNA from the beads using the manufacturer's recommended elution buffer. This may involve competitive elution with free biotin or a denaturing elution.
-
Final Purification: Precipitate the eluted RNA using standard ethanol (B145695) precipitation methods to concentrate the sample and remove any remaining contaminants. The enriched, newly synthesized RNA is now ready for downstream analysis such as qRT-PCR or RNA sequencing.[1]
Applications in Drug Discovery and Development
The ability to measure RNA synthesis and decay rates provides invaluable insights for drug development professionals:
-
Mechanism of Action Studies: Determine if a compound affects the transcription or stability of a target RNA.
-
Target Engagement: Confirm that a drug designed to modulate RNA processing is having the intended effect on RNA turnover.
-
Off-Target Effects: Assess the global impact of a drug on the transcriptome's dynamics, identifying potential unintended consequences.
-
RNA Therapeutics: Evaluate the stability and persistence of therapeutic RNAs (e.g., mRNA vaccines, siRNAs) within cells.
By providing a dynamic readout of gene expression, these techniques offer a more nuanced understanding of cellular responses to therapeutic interventions compared to traditional steady-state measurements.
References
- 1. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of RNA 5'-Azides and Their Application for Labeling, Ligation, and Cyclization Via Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-Aminopseudouridine in Identifying Protein-RNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise identification of protein-RNA interactions is fundamental to understanding gene regulation, cellular signaling, and the pathogenesis of numerous diseases. The development of novel chemical tools to probe these interactions is crucial for advancing our knowledge and for the discovery of new therapeutic targets. N3-Aminopseudouridine is an analog of the naturally occurring modified nucleotide, pseudouridine, engineered for the elucidation of RNA-binding proteins (RBPs) and their specific binding sites on RNA molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in protein-RNA interaction studies. The primary application of this modified nucleoside is as a photo-crosslinking agent. Upon incorporation into an RNA molecule of interest, the amino group at the N3 position can be chemically modified with a photoreactive crosslinker, or in some contexts, may participate in crosslinking reactions itself under specific UV irradiation conditions. This enables the formation of a covalent bond between the RNA and a closely interacting protein, allowing for the subsequent purification and identification of the RBP.
Principle of the Method
The methodology is based on the site-specific incorporation of this compound into an RNA sequence of interest, typically via in vitro transcription or chemical RNA synthesis. The modified RNA is then incubated with a cellular extract or a purified protein of interest to allow for the formation of protein-RNA complexes. Subsequent exposure to UV light of a specific wavelength activates the photoreactive group, leading to the formation of a covalent crosslink between the RNA and any protein in close proximity. The covalently linked protein-RNA complex can then be isolated and the identity of the protein and the site of interaction on the RNA can be determined using techniques such as immunoprecipitation, western blotting, and mass spectrometry.
Application Notes
Advantages of this compound:
-
Site-Specific Crosslinking: Allows for the precise placement of a photoreactive group within an RNA molecule, enabling the identification of proteins that bind to a specific RNA region.
-
"Zero-Distance" Crosslinking: Covalent bond formation occurs only with proteins that are in very close proximity to the modified nucleotide, providing high-resolution interaction data.
-
Versatility: The amino group serves as a versatile chemical handle for the attachment of various photoreactive moieties, allowing for the optimization of crosslinking efficiency and wavelength.
-
Reduced Photodamage: Compared to direct UV crosslinking at 254 nm, the use of longer wavelength UV light for activating specific photoreactive groups can reduce damage to the RNA and proteins.[1][2]
Considerations for Use:
-
Incorporation Efficiency: The efficiency of this compound triphosphate incorporation by RNA polymerases during in vitro transcription may vary. Optimization of transcription conditions may be necessary.
-
Structural Perturbation: As with any modified nucleotide, it is important to consider whether the incorporation of this compound significantly perturbs the local RNA structure and protein binding. Control experiments with unmodified RNA are recommended.
-
Choice of Photoreactive Group: The selection of the photoreactive group to be attached to the N3-amino group will depend on the specific application, including the desired activation wavelength and crosslinking chemistry. Common photoreactive groups include aryl azides and benzophenones.
-
Crosslinking Efficiency: The efficiency of photocrosslinking can be influenced by several factors, including the intensity and duration of UV irradiation, the specific protein-RNA interaction, and the buffer composition.
Experimental Protocols
Protocol 1: Incorporation of this compound into RNA by In Vitro Transcription
This protocol describes the synthesis of an RNA probe containing this compound using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the sequence of interest
-
T7 RNA Polymerase
-
Ribonucleotide Triphosphates (ATP, GTP, CTP, UTP)
-
This compound triphosphate (N3-AP-TP)
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: Assemble the following components in a nuclease-free microcentrifuge tube at room temperature:
Component Final Concentration Transcription Buffer (10X) 1X ATP, GTP, CTP (10 mM each) 1 mM each UTP (10 mM) 0.5 mM N3-AP-TP (10 mM) 0.5 mM Linearized DNA Template 0.5-1 µg RNase Inhibitor 40 units T7 RNA Polymerase 50 units | Nuclease-free water | to final volume of 20 µL |
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.
-
RNA Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer. Assess the integrity of the RNA by running an aliquot on a denaturing polyacrylamide gel.
Protocol 2: Photo-crosslinking of this compound-containing RNA to Proteins
This protocol outlines the general procedure for photocrosslinking the modified RNA to its binding proteins in a cellular extract.
Materials:
-
This compound-labeled RNA probe
-
Cellular extract or purified protein
-
Binding Buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 5% glycerol)
-
RNase Inhibitor
-
UV crosslinking instrument (e.g., Stratalinker) with a 365 nm light source (wavelength may vary depending on the attached photoreactive group)
-
SDS-PAGE loading buffer
Procedure:
-
Binding Reaction: In a nuclease-free microcentrifuge tube on ice, combine:
-
10-100 ng of this compound-labeled RNA
-
10-50 µg of cellular extract or an appropriate amount of purified protein
-
Binding Buffer to a final volume of 20 µL
-
RNase Inhibitor (20 units)
-
-
Incubation: Incubate the binding reaction at room temperature or 30°C for 20-30 minutes to allow for the formation of protein-RNA complexes.
-
UV Crosslinking: Place the reaction tubes on ice in the UV crosslinking instrument. Irradiate the samples with UV light (e.g., 365 nm) for 5-30 minutes. The optimal irradiation time and energy should be determined empirically.
-
RNase Digestion (Optional): To digest the non-crosslinked regions of the RNA and reduce the size of the RNA tag on the protein, add RNase A/T1 mix and incubate at 37°C for 15 minutes.
-
Analysis: Add SDS-PAGE loading buffer to the crosslinked samples, heat at 95°C for 5 minutes, and analyze the crosslinked products by SDS-PAGE followed by autoradiography (if the RNA is radiolabeled) or western blotting using an antibody against the protein of interest.
Protocol 3: Identification of Crosslinked Proteins by Mass Spectrometry
This protocol provides a general workflow for identifying unknown RNA-binding proteins that have been crosslinked to the this compound-containing RNA.
Materials:
-
Crosslinked protein-RNA complexes
-
Immunoprecipitation reagents (antibody against a known protein in the complex or a tag, protein A/G beads)
-
Wash buffers
-
Elution buffer
-
Protease for in-gel or in-solution digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Immunoprecipitation (for specific complexes): If targeting a specific protein complex, perform immunoprecipitation of the crosslinked sample using an antibody against a known component of the complex.
-
SDS-PAGE and Visualization: Separate the crosslinked complexes by SDS-PAGE. Visualize the protein bands by Coomassie staining, silver staining, or autoradiography.
-
In-Gel Digestion: Excise the protein band of interest from the gel. Perform in-gel digestion with a protease such as trypsin to generate peptides.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms to identify the protein from the peptide fragmentation data. The crosslinked peptide will have a mass shift corresponding to the remnant of the this compound and any attached crosslinker, which can aid in identifying the site of interaction.
Data Presentation
Table 1: Representative Quantitative Data for a Hypothetical this compound Crosslinking Experiment
| Parameter | Value | Method |
| RNA Probe | 5'-GUACU GAC-3' (U = N3-AP) | In Vitro Transcription |
| Protein | RBP-X | Purified Recombinant |
| Binding Affinity (Kd) | 50 nM | Filter Binding Assay |
| Crosslinking Efficiency | 15% | SDS-PAGE with Autoradiography |
| Identified Crosslinked Peptide | 123-LSGFVGY-129 | LC-MS/MS |
| Crosslink Site (Amino Acid) | Tyrosine-128 | MS/MS Fragmentation |
Mandatory Visualizations
Caption: Experimental workflow for identifying protein-RNA interactions using this compound.
Caption: Logical relationship of the this compound-mediated photo-crosslinking process.
References
Application Notes and Protocols for N3-Aminopseudouridine Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA-protein interactions is fundamental to understanding the intricate regulatory networks that govern cellular processes. N3-Aminopseudouridine (N3-Ψ), a modified nucleoside, offers a powerful tool for the elucidation of these interactions. When introduced to cells, N3-Ψ is incorporated into newly synthesized RNA. The exposed amino group at the N3 position serves as a bioorthogonal handle, allowing for the covalent attachment of a tag, such as biotin (B1667282), via a chemical reaction. This enables the specific capture, or "pull-down," of the modified RNA along with its interacting proteins. Subsequent analysis by mass spectrometry can then identify the proteins that were bound to the RNA, providing a snapshot of the RNA-protein interactome.
This application note provides a comprehensive, step-by-step guide for performing this compound pull-down assays, from metabolic labeling of cellular RNA to the identification of interacting proteins. The protocols outlined herein are intended to provide a robust framework for researchers seeking to employ this technique to discover novel RNA-binding proteins, validate predicted interactions, and investigate the functional consequences of these interactions in various biological contexts, including disease states and drug development.
Experimental Workflow Overview
The this compound pull-down assay can be broken down into four main stages:
-
Metabolic Labeling: Live cells are incubated with this compound, which is incorporated into newly transcribed RNA.
-
Biotinylation of Labeled RNA: The azide (B81097) group on the incorporated this compound is conjugated to a biotin molecule using a "click chemistry" reaction.
-
Streptavidin Affinity Purification: The biotinylated RNA-protein complexes are captured from cell lysate using streptavidin-coated magnetic beads.
-
Analysis of Interacting Proteins: The captured proteins are eluted from the beads and identified, typically by mass spectrometry.
Caption: Experimental workflow for this compound pull-down assays.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling. The optimal cell number will vary depending on the cell type and the abundance of the RNA-protein complexes of interest. A starting point is typically 1-5 x 10^7 cells per condition.
-
Preparation of Labeling Medium: Prepare fresh complete cell culture medium containing the desired final concentration of this compound. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. A starting range of 10-100 µM for 4-24 hours is recommended.
-
Metabolic Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined time under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to cell lysis or store the cell pellet at -80°C.
Protocol 2: Biotinylation of Azide-Modified RNA via Click Chemistry
This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For live-cell applications or where copper toxicity is a concern, copper-free click chemistry alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC), should be considered.
Materials:
-
Cell pellet with metabolically labeled RNA
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and RNase inhibitors)
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Nuclease-free water
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Preparation of Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, combine the following components in order. The final volume should be adjusted based on the amount of lysate.
-
Cell lysate (e.g., 1 mg of total protein)
-
Biotin-alkyne (final concentration of 10-50 µM)
-
TBTA (final concentration of 100 µM)
-
CuSO4 (final concentration of 1 mM)
-
-
-
Initiation of Click Reaction: Add freshly prepared TCEP or Sodium Ascorbate to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
RNA Precipitation (Optional but Recommended): To remove unreacted click chemistry reagents, precipitate the RNA. Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour or overnight.
-
RNA Pellet Collection: Centrifuge at maximum speed for 30 minutes at 4°C. Carefully discard the supernatant and wash the pellet with 70% ethanol. Air-dry the pellet and resuspend in nuclease-free water.
Protocol 3: Streptavidin Affinity Purification of Biotinylated RNA-Protein Complexes
Materials:
-
Biotinylated RNA-protein complexes from Protocol 2
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., High-salt buffer: 50 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 1% Triton X-100)
-
Wash Buffer 2 (e.g., Low-salt buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer)
-
Nuclease-free water
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the required volume of bead slurry to a new tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Bead Washing: Wash the beads three times with Wash Buffer 2. After the final wash, resuspend the beads in a volume of Wash Buffer 2 equal to the original slurry volume.
-
Binding of Biotinylated Complexes: Add the resuspended biotinylated RNA-protein complexes to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing Steps:
-
Place the tube on the magnetic stand and discard the supernatant (unbound fraction).
-
Wash the beads twice with ice-cold Wash Buffer 1.
-
Wash the beads three times with ice-cold Wash Buffer 2.
-
Perform a final wash with ice-cold PBS to remove any remaining detergent.
-
-
Elution: After the final wash, remove all supernatant. Add Elution Buffer directly to the beads. Heat the samples at 95°C for 5-10 minutes to elute the captured proteins.
-
Sample Preparation for Downstream Analysis: Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted proteins. This sample is now ready for SDS-PAGE, Western blotting, or mass spectrometry analysis.
Data Presentation
Quantitative data from this compound pull-down assays, typically obtained through mass spectrometry, should be summarized in a clear and structured format to facilitate interpretation and comparison between different experimental conditions. The following table provides a template for presenting such data.
| Protein ID (UniProt) | Gene Symbol | Protein Name | Peptide Count (Control) | Peptide Count (N3-Ψ) | Fold Change (N3-Ψ / Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2 | 25 | 12.5 | 0.001 |
| Q13148 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 15 | 155 | 10.3 | <0.0001 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 5 | 52 | 10.4 | <0.0001 |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1 | 3 | 3.0 | 0.045 |
| P68871 | TUBB | Tubulin beta chain | 30 | 32 | 1.1 | 0.85 |
-
Protein ID (UniProt): The unique identifier from the UniProt database.
-
Gene Symbol: The official gene symbol for the identified protein.
-
Protein Name: The full name of the protein.
-
Peptide Count (Control): The number of unique peptides identified for the protein in the negative control sample (e.g., no N3-Ψ or a pull-down with a scrambled RNA).
-
Peptide Count (N3-Ψ): The number of unique peptides identified for the protein in the this compound pull-down sample.
-
Fold Change: The ratio of peptide counts (or other quantitative measures like spectral counts or intensity-based absolute quantification) between the experimental and control samples. This indicates the degree of enrichment.
-
p-value: The statistical significance of the enrichment, indicating the likelihood that the observed fold change is not due to random chance.
Hypothetical Application: Investigating the Role of RNA-Protein Interactions in a Signaling Pathway
This compound pull-down assays can be applied to study how signaling pathways influence the RNA-protein interactome. For example, one could investigate changes in RNA-protein interactions upon activation of a specific signaling cascade, such as the PI3K/AKT pathway, which is crucial for cell growth and survival.
Caption: Hypothetical application in studying the PI3K/AKT signaling pathway.
Prospective Application of N3-Aminopseudouridine in Single-Cell RNA Sequencing Workflows
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling of nascent RNA has emerged as a powerful tool for studying transcriptional dynamics at the single-cell level. By introducing modified nucleosides that are incorporated into newly synthesized RNA, it is possible to distinguish between new and pre-existing transcripts. This enables time-resolved gene expression analysis, providing insights into cellular responses to stimuli, developmental trajectories, and the mechanisms of gene regulation. 4-thiouridine (B1664626) (4sU) is a commonly used reagent for this purpose. This document outlines a prospective application for a novel metabolic labeling reagent, N3-Aminopseudouridine, in single-cell RNA sequencing (scRNA-seq) workflows.
Pseudouridine (B1679824), an isomer of uridine, is the most abundant RNA modification and is known to influence RNA stability and translation. The introduction of an amino group at the N3 position of pseudouridine creates a unique chemical handle that can be exploited for subsequent bioorthogonal reactions. This allows for the specific tagging of nascent RNA, which can then be isolated or identified during sequencing analysis. The use of this compound could offer an alternative to existing methods with potentially different incorporation kinetics and chemical reactivity.
This application note provides a theoretical framework and a detailed, prospective protocol for the use of this compound in scRNA-seq. The proposed workflow is based on established principles of metabolic RNA labeling and single-cell transcriptomics.
Data Presentation
The successful application of this compound in scRNA-seq workflows would depend on several key parameters. The following tables provide a comparative summary of the known properties of the established metabolic label, 4-thiouridine (4sU), and the projected properties of this compound.
Table 1: Comparison of Metabolic Labeling Reagents
| Property | 4-thiouridine (4sU) | This compound (Projected) |
| Chemical Formula | C₉H₁₂N₂O₅S | C₉H₁₃N₃O₅ |
| Incorporation | Readily incorporated by RNA polymerases in place of uridine. | Presumed to be incorporated by RNA polymerases in place of uridine. |
| Detection Method | Thiol-specific chemical modification leading to T-to-C transitions during reverse transcription. | Amine-specific chemical modification for enrichment or introduction of a sequencing-detectable mark. |
| Toxicity | Low cytotoxicity at typical working concentrations (e.g., 100-500 µM). | To be determined; cytotoxicity assays are a necessary prerequisite. |
| Incorporation Efficiency | Cell-type dependent, typically requires several hours of labeling. | To be determined; optimization of labeling time and concentration is required. |
Table 2: Projected Experimental Parameters for this compound Labeling
| Parameter | Recommended Range (to be optimized) |
| Cell Seeding Density | 50-80% confluency |
| This compound Concentration | 50 - 500 µM |
| Labeling Duration | 1 - 24 hours |
| Chemical Modification Reagent | Amine-reactive biotinylation or other tagging reagent (e.g., NHS-ester based) |
| scRNA-seq Platform Compatibility | Droplet-based (e.g., 10x Genomics) or plate-based |
Experimental Protocols
The following protocols are prospective and would require optimization for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Culture: Plate cells in appropriate culture vessels to achieve 50-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4 hours) under standard culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS, and then detach the cells using a gentle dissociation reagent (e.g., TrypLE).
-
Cell Counting and Viability: Determine the cell count and viability using a hemocytometer or an automated cell counter. Proceed immediately to single-cell capture.
Protocol 2: Chemical Modification and Enrichment of this compound-labeled RNA (Post-Single-Cell Lysis)
This protocol assumes a droplet-based scRNA-seq workflow where cells are lysed after encapsulation. The chemical modification would occur on the pooled RNA after reverse transcription and before library amplification.
-
Single-Cell Capture and Lysis: Follow the manufacturer's protocol for the chosen scRNA-seq platform (e.g., 10x Genomics Chromium) to encapsulate single cells, lyse them, and capture their mRNA on beads.
-
Reverse Transcription: Perform reverse transcription according to the scRNA-seq protocol to generate cDNA.
-
Pooling: Pool the barcoded cDNA from all single cells.
-
Amine-Specific Biotinylation (Proposed):
-
To the pooled cDNA:RNA hybrids, add a solution of an amine-reactive biotinylation reagent (e.g., an NHS-ester-biotin conjugate) in a compatible buffer.
-
Incubate at room temperature for a specified time to allow for the reaction with the amino group on the incorporated this compound.
-
Quench the reaction according to the biotinylation reagent manufacturer's instructions.
-
-
Enrichment of Labeled Molecules:
-
Use streptavidin-coated magnetic beads to capture the biotinylated molecules (representing nascent RNA).
-
Wash the beads to remove unlabeled molecules (representing pre-existing RNA).
-
Elute the captured molecules from the beads.
-
-
Library Preparation: Proceed with the downstream steps of the scRNA-seq library preparation protocol (e.g., amplification, fragmentation, and adapter ligation) on both the enriched (nascent) and unenriched (total) fractions if a comparison is desired.
Mandatory Visualization
Diagram 1: Proposed Signaling Pathway for this compound Incorporation
Caption: Proposed metabolic pathway for this compound incorporation into nascent RNA.
Diagram 2: Experimental Workflow for this compound scRNA-seq
Caption: Proposed workflow for this compound-based metabolic labeling in scRNA-seq.
Diagram 3: Logical Relationship of the Proposed Chemical Modification
Caption: Proposed chemical modification of incorporated this compound.
Application Notes and Protocols for the Chemical Synthesis of N3-Aminopseudouridine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications to the nucleobases, sugar moieties, or phosphate (B84403) backbone can enhance stability against nucleases, improve binding affinity to target sequences, and modulate immunological responses. Pseudouridine (B1679824) (Ψ), an isomer of uridine, is a naturally occurring modification that has garnered significant attention, particularly for its ability to reduce the immunogenicity of in vitro-transcribed mRNA.
This document provides a detailed guide to the chemical synthesis of oligonucleotides containing a novel modification: N3-Aminopseudouridine (3-amino-Ψ). This modification introduces a primary amino group at the N3 position of the pseudouridine base, offering a unique site for subsequent conjugation or for influencing base pairing interactions. As direct protocols for this specific modification are not yet established in published literature, this guide presents a proposed synthetic pathway based on analogous and well-documented chemical transformations in nucleoside chemistry.
Proposed Synthesis of this compound Phosphoramidite (B1245037)
The key to incorporating this compound into oligonucleotides via automated solid-phase synthesis is the preparation of its phosphoramidite building block. The following multi-step chemical synthesis is proposed, starting from commercially available pseudouridine.
Diagram of Proposed this compound Phosphoramidite Synthesis
Caption: Proposed synthetic pathway for this compound phosphoramidite.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-N3-(trifluoroacetylamino)-pseudouridine
This protocol outlines a proposed method for synthesizing the protected this compound nucleoside, ready for phosphitylation.
Materials:
-
Pseudouridine (Ψ)
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Silver Nitrate (AgNO₃)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Sodium Hydride (NaH)
-
A suitable nitrating agent (e.g., ethyl nitrate)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen (H₂) gas
-
Trifluoroacetic anhydride (B1165640) (TFA-anhydride)
-
Anhydrous solvents (DMF, Dichloromethane (DCM), Methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve pseudouridine in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the residue by silica gel chromatography to yield 5'-O-DMT-pseudouridine.
-
-
2'-O-TBDMS Protection:
-
Dissolve 5'-O-DMT-pseudouridine in anhydrous pyridine.
-
Add AgNO₃ and stir in the dark.
-
Add TBDMS-Cl and continue stirring until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture and evaporate the solvent.
-
Purify by silica gel chromatography to obtain 5'-O-DMT-2'-O-TBDMS-pseudouridine.
-
-
N3-Nitration (Proposed):
-
Caution: This is a proposed step and requires careful optimization.
-
Dissolve the protected pseudouridine in anhydrous DMF and cool to 0°C.
-
Carefully add NaH to deprotonate the N3 position.
-
Add a suitable nitrating agent (e.g., ethyl nitrate) and allow the reaction to proceed.
-
Monitor the reaction by TLC for the formation of the N3-nitro intermediate.
-
Quench the reaction carefully with acetic acid and purify the product.
-
-
Reduction of N3-Nitro to N3-Amino Group:
-
Dissolve the N3-nitro intermediate in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under an atmosphere of H₂ gas until the reduction is complete.
-
Filter off the catalyst and evaporate the solvent to yield the N3-amino intermediate.
-
-
Protection of the N3-Amino Group:
-
Dissolve the N3-amino intermediate in anhydrous DCM and pyridine.
-
Cool to 0°C and add trifluoroacetic anhydride dropwise.
-
Stir until the reaction is complete.
-
Purify by silica gel chromatography to yield the final protected nucleoside, 5'-O-DMT-2'-O-TBDMS-N3-(trifluoroacetylamino)-pseudouridine.
-
Protocol 2: Phosphitylation of the Protected this compound
Materials:
-
Protected this compound nucleoside
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
Dissolve the dried protected nucleoside in anhydrous DCM under an argon atmosphere.
-
Add DIPEA and cool the mixture to 0°C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature until completion (monitor by ³¹P NMR).
-
Quench the reaction with methanol.
-
Purify the crude product by silica gel chromatography under an inert atmosphere to yield the final this compound phosphoramidite.
Solid-Phase Synthesis of this compound-Modified Oligonucleotides
The synthesized phosphoramidite can be incorporated into RNA sequences using a standard automated DNA/RNA synthesizer.
Diagram of the Phosphoramidite Solid-Phase Synthesis Cycle
Caption: Standard cycle for solid-phase oligonucleotide synthesis.
Protocol 3: Automated Oligonucleotide Synthesis
Procedure:
-
Prepare a solution of the this compound phosphoramidite in anhydrous acetonitrile (B52724) (typically 0.1 M).
-
Install the phosphoramidite solution on a port of the DNA/RNA synthesizer.
-
Program the desired oligonucleotide sequence, specifying the position for the this compound incorporation.
-
Use standard RNA synthesis cycles. A slightly extended coupling time (e.g., 5-10 minutes) for the modified phosphoramidite is recommended to ensure high coupling efficiency.
-
Upon completion of the synthesis, the solid support-bound oligonucleotide is ready for deprotection and purification.
Deprotection and Purification
The final steps involve cleaving the oligonucleotide from the solid support and removing all protecting groups. The trifluoroacetyl (TFA) group on the N3-amino function is labile under standard ammoniacal deprotection conditions.
Protocol 4: Cleavage, Deprotection, and Purification
Materials:
-
Solid support with synthesized oligonucleotide
-
Ammonium hydroxide/methylamine (AMA) solution
-
Anhydrous Triethylamine trihydrofluoride (TEA·3HF)
-
HPLC system with a reverse-phase column
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add AMA solution and incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the standard nucleobases and the N3-amino group.
-
Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
-
2'-O-TBDMS Deprotection:
-
Evaporate the AMA solution.
-
Resuspend the pellet in TEA·3HF solution.
-
Incubate at 65°C for at least 2.5 hours to remove the 2'-O-TBDMS groups.
-
Quench the reaction by adding a suitable quenching buffer.
-
-
Purification:
-
Purify the crude oligonucleotide by reverse-phase HPLC.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Verify the final product by mass spectrometry (e.g., ESI-MS).
-
Data Presentation
Quantitative data for the synthesis of this compound-modified oligonucleotides is not yet available. The following tables present representative data for oligonucleotides containing related modifications (e.g., N1-methylpseudouridine or other base modifications) to provide an expected range of performance.
Table 1: Representative Coupling Efficiencies
| Phosphoramidite | Average Stepwise Coupling Efficiency (%) |
| Standard RNA Phosphoramidites (A,C,G,U) | > 99.0 |
| Pseudouridine Phosphoramidite | > 98.5 |
| N1-Methylpseudouridine Phosphoramidite | > 98.0 |
| Expected this compound | > 97.0 (Estimated) |
Data is illustrative and based on commercially available modified phosphoramidites.
Table 2: Illustrative Purification Yields and Purity
| Oligonucleotide Sequence (20-mer) | Purification Method | Overall Yield (ODU) | Purity by HPLC (%) |
| Unmodified RNA | RP-HPLC | 10-15 | > 95 |
| Single Pseudouridine Modification | RP-HPLC | 8-12 | > 95 |
| Expected Single N3-Amino-Ψ Modification | RP-HPLC | 5-10 (Estimated) | > 90 (Estimated) |
Yields are based on a 1 µmol synthesis scale and will vary based on sequence length and composition.
Table 3: Mass Spectrometry Characterization (Example)
| Oligonucleotide Sequence (Illustrative) | Modification | Calculated Mass (Da) | Observed Mass (Da) |
| 5'- GAC UA GUC -3' | U = N3-Amino-Ψ | 2500.6 | 2500.8 |
This table provides a template for the expected characterization data.
Conclusion
The protocols and data presented here provide a comprehensive framework for the chemical synthesis and purification of this compound-modified oligonucleotides. While the synthesis of the core phosphoramidite building block is based on a proposed pathway, the subsequent steps of automated solid-phase synthesis, deprotection, and purification utilize well-established methodologies. The introduction of an amino group at the N3 position of pseudouridine opens up new avenues for the development of novel RNA-based therapeutics and diagnostics, enabling site-specific conjugation and potentially new structural and functional properties. Researchers are encouraged to optimize the proposed nucleoside synthesis to establish a robust and efficient route to this novel and promising RNA modification.
Troubleshooting & Optimization
Technical Support Center: Optimizing N3-Azido-Uridine Analog Labeling Efficiency
Welcome to the technical support center for optimizing the efficiency of N3-azido-uridine analog labeling in diverse cell types. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your RNA labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is N3-Azido-Uridine Analog RNA labeling, and how does it work?
A1: N3-Azido-Uridine analog labeling is a metabolic RNA labeling technique. It utilizes uridine (B1682114) analogs containing a bioorthogonal azido (B1232118) (N3) group. When introduced to cells, these analogs are incorporated into newly synthesized RNA. The azido group then serves as a chemical handle for subsequent detection or enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This allows for the specific analysis of nascent RNA.
Q2: Why is there a difference in labeling efficiency between cancer and non-cancerous cell lines?
A2: The difference in labeling efficiency often stems from the specific analog used and the metabolic state of the cells. For instance, a "caged" analog like Lys-2'N3A is designed for cancer cell-specific labeling. This molecule is activated by enzymes such as histone deacetylases (HDACs) and Cathepsin L (CTSL), which are often overexpressed in cancer cells. In non-cancerous cells with low levels of these enzymes, the analog remains inactive and is not incorporated into RNA, resulting in low to no labeling.[1][2]
Q3: What are the key considerations for choosing between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for detection?
A3: The choice between CuAAC and SPAAC depends on your experimental goals.
-
CuAAC ("Click Chemistry") is highly efficient and fast, making it ideal for in vitro applications with purified RNA or in fixed cells. However, the copper catalyst can be cytotoxic and may cause RNA degradation, making it less suitable for live-cell imaging.
-
SPAAC ("Copper-Free Click Chemistry") uses a strained cyclooctyne (B158145) (e.g., DBCO) that reacts with the azide (B81097) without a toxic copper catalyst. This makes it the preferred method for labeling RNA in living cells. The trade-off is that SPAAC generally has slower reaction kinetics compared to CuAAC.
Q4: Can 2'-azidouridine (2'AzUrd) be used for labeling in all cell types?
A4: 2'-azidouridine is generally a poor substrate for metabolic labeling in most wild-type mammalian cells.[3] However, it can be used for cell-specific labeling in a system where the target cells are engineered to overexpress uridine-cytidine kinase 2 (UCK2), which facilitates its incorporation.[4][5] This provides a method for highly specific RNA labeling in mixed cell populations.
Troubleshooting Guides
Issue 1: Low or No Labeling Signal
| Potential Cause | Recommended Solution |
| Insufficient Analog Concentration or Incubation Time | Optimize the concentration of the azido-uridine analog and the incubation time. For Lys-2'N3A in cancer cells, initial experiments can be performed at 1 mM for 24 hours.[1][2] Perform a time-course and concentration-response experiment to find the optimal conditions for your specific cell line. |
| Low Activity of Activating Enzymes (for caged analogs) | If using a caged analog like Lys-2'N3A, confirm that your target cell line expresses sufficient levels of the activating enzymes (e.g., HDAC, CTSL). This can be checked via western blot or qPCR. If enzyme levels are low, consider using a different, non-caged analog or a different cell line.[1][2] |
| Cell Line Specificity | Different cell lines have varying efficiencies of nucleoside uptake and metabolism. Highly invasive cancer cell lines like MDA-MB-231, MCF7, PC3, and LS174T have shown high incorporation of Lys-2'N3A, while cell lines like K562 (chronic myelogenous leukemia) show poor incorporation.[2] Test multiple cell lines if possible. |
| Inefficient Click Reaction | Ensure all click chemistry reagents are fresh, especially the sodium ascorbate (B8700270) solution, which is prone to oxidation. Optimize the concentrations of copper, ligand, and the alkyne-probe. |
| RNA Degradation | RNA can degrade during the labeling and detection process. Use RNase inhibitors and maintain a sterile, RNase-free environment. For CuAAC, minimize reaction time and consider performing the reaction on ice to reduce copper-induced RNA degradation. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific Probe Binding | Ensure adequate blocking and washing steps after the click chemistry reaction and before detection. |
| High Concentration of Alkyne Probe | Titrate the concentration of the alkyne-biotin or alkyne-fluorophore to determine the lowest concentration that still provides a robust signal. |
| Contamination of Reagents | Use fresh, high-quality reagents for both cell culture and the click reaction to avoid autofluorescence or other artifacts. |
Quantitative Data Summary
| Cell Line | Cell Type | Analog | Concentration | Incubation Time | Observed Labeling Efficiency |
| MDA-MB-231 | Metastatic Breast Cancer | Lys-2'N3A | 1 mM | 24 h | High Incorporation[1][2] |
| MCF7 | Metastatic Breast Cancer | Lys-2'N3A | 1 mM | 24 h | High Incorporation[2] |
| PC3 | Pancreatic Cancer | Lys-2'N3A | 1 mM | 24 h | High Incorporation[2] |
| LS174T | Lung Cancer | Lys-2'N3A | 1 mM | 24 h | High Incorporation[2] |
| K562 | Chronic Myelogenous Leukemia | Lys-2'N3A | 1 mM | 24 h | No Measurable Incorporation[2] |
| HEK293T | Non-cancerous | Lys-2'N3A | 1 mM | 24 h | No Incorporation Above Background[1] |
| HeLa (dCK overexpressing) | Cervical Cancer | 2'-AzCyd | 1 mM | 12 h | High Incorporation (0.3% of Cytidine)[3] |
| HeLa (UCK2 overexpressing) | Cervical Cancer | 2'-AzUrd | Not Specified | Not Specified | Low but Detectable Incorporation (0.03%)[3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with Azido-Uridine Analogs
-
Cell Culture: Plate cells to be approximately 80% confluent at the time of labeling.
-
Prepare Labeling Medium: Prepare a working solution of the azido-uridine analog (e.g., 1 mM Lys-2'N3A) in pre-warmed complete growth medium.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvest: After incubation, wash the cells once with ice-cold PBS.
-
RNA Isolation: Proceed immediately to total RNA isolation using a standard method such as TRIzol or a column-based kit.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA
This protocol is for labeling purified RNA with an alkyne-probe (e.g., alkyne-biotin).
-
Prepare Fresh Reagents:
-
Sodium Ascorbate: 100 mM in nuclease-free water.
-
Copper(II) Sulfate (CuSO4): 20 mM in nuclease-free water.
-
Copper Ligand (e.g., THPTA): 50 mM in nuclease-free water.
-
Alkyne Probe: 10 mM in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following in order:
-
Azide-labeled RNA (1-5 µg) in nuclease-free water.
-
Alkyne Probe (to a final concentration of 50-100 µM).
-
Copper Ligand (THPTA) (to a final concentration of 1 mM).
-
Copper(II) Sulfate (to a final concentration of 0.5 mM).
-
-
Initiate Reaction: Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction. Gently mix.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: Purify the labeled RNA from the click chemistry reagents using ethanol (B145695) precipitation or an appropriate RNA cleanup kit. The labeled RNA is now ready for downstream applications like dot blot analysis.
Protocol 3: Cytotoxicity Assay
It is recommended to assess the cytotoxicity of the labeling analog on your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay.
-
Compound Addition: The next day, add a range of concentrations of the azido-uridine analog to the wells. Include a vehicle-only control.
-
Incubation: Incubate for a period relevant to your labeling experiment (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
Visualizations
Caption: Workflow for cancer-cell selective metabolic RNA labeling.
References
- 1. Exploiting Endogenous Enzymes for Cancer-Cell Selective Metabolic Labeling of RNA in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atwoodlab.com [atwoodlab.com]
- 3. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N3-Aminopseudouridine Incorporation into RNA
This technical support center provides troubleshooting guidance for researchers experiencing low incorporation of N3-Aminopseudouridine (N3-pseudoU) into RNA during in vitro transcription (IVT) reactions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro transcription reaction with this compound triphosphate (N3-pseudoUTP) yields significantly less RNA compared to a standard reaction with uridine (B1682114) triphosphate (UTP). What are the potential causes?
Low RNA yield is a common issue when incorporating modified nucleotides. Several factors related to the specific properties of N3-pseudoUTP and the reaction conditions can contribute to this problem. The primary areas to investigate are:
-
Sub-optimal Reaction Conditions: Standard IVT conditions optimized for canonical nucleotides may not be suitable for the efficient incorporation of N3-pseudoUTP.
-
Enzyme Inhibition: High concentrations of the modified nucleotide or the presence of impurities could inhibit the T7 RNA polymerase.
-
Substrate Quality: The purity and stability of the N3-pseudoUTP stock are critical for successful incorporation.
The following sections provide a structured approach to troubleshooting these potential issues.
Q2: How can I optimize the reaction conditions to improve this compound incorporation?
Optimizing the in vitro transcription reaction is crucial for maximizing the incorporation of modified nucleotides like N3-pseudoU. Key parameters to adjust include the type and concentration of divalent metal ions, the concentration of N3-pseudoUTP, and the overall enzyme concentration.
A critical, yet often overlooked, factor in the incorporation of N3-modified nucleotides is the choice of divalent metal cation. While magnesium (Mg²⁺) is the standard cofactor for T7 RNA polymerase, studies with other N3-modified nucleotides, such as 8-azido-ATP (a nucleotide with a modification at a similar position), have shown that manganese (Mn²⁺) can significantly enhance incorporation.[1][2]
Below is a troubleshooting workflow to guide your optimization experiments:
Experimental Protocol: Optimizing Divalent Cation Concentration
This protocol is designed to test the effect of substituting or supplementing Mg²⁺ with Mn²⁺ in the IVT reaction.
-
Prepare Reaction Master Mixes: Prepare four separate master mixes, each containing all IVT components except for the divalent cations.
-
Set up Individual Reactions: In separate tubes, set up the following conditions:
-
Control (Mg²⁺ only): Standard IVT buffer containing MgCl₂.
-
Mn²⁺ only: IVT buffer with MgCl₂ replaced by MnCl₂. Titrate MnCl₂ from 1.0 mM to 5.0 mM.
-
Mg²⁺ and Mn²⁺ Combination: Standard IVT buffer with MgCl₂ supplemented with increasing concentrations of MnCl₂ (e.g., 1.0 mM, 2.5 mM, 5.0 mM).
-
-
Add N3-pseudoUTP and Template: Add your N3-pseudoUTP (at a concentration determined to be non-inhibitory, see Q3) and DNA template to each reaction.
-
Incubate: Incubate all reactions at 37°C for 2 hours.
-
Analyze Results: Purify the resulting RNA and quantify the yield. Analyze the incorporation of N3-pseudoU using an appropriate method (e.g., mass spectrometry or enzymatic digestion followed by HPLC).
Data Presentation: Hypothetical Optimization of Divalent Cations
The following table illustrates hypothetical results from the optimization experiment described above, demonstrating the potential impact of Mn²⁺.
| Condition | Divalent Cation(s) | Concentration (mM) | RNA Yield (µg/20µL rxn) | % N3-pseudoU Incorporation |
| 1 (Control) | MgCl₂ | 20 | 5 | 15% |
| 2 | MnCl₂ | 1.0 | 10 | 40% |
| 3 | MnCl₂ | 2.5 | 25 | 85% |
| 4 | MnCl₂ | 5.0 | 18 | 75% |
| 5 | MgCl₂ + MnCl₂ | 20 + 1.0 | 15 | 55% |
| 6 | MgCl₂ + MnCl₂ | 20 + 2.5 | 35 | 95% |
| 7 | MgCl₂ + MnCl₂ | 20 + 5.0 | 28 | 90% |
Q3: Could the concentration of this compound triphosphate be inhibiting the reaction?
Yes, high concentrations of modified nucleotides can sometimes inhibit T7 RNA polymerase. It is crucial to determine the optimal concentration of N3-pseudoUTP that allows for efficient incorporation without significantly reducing the overall RNA yield.
Experimental Protocol: N3-pseudoUTP Titration
-
Set up a series of IVT reactions: Use the optimal divalent cation conditions identified in the previous step.
-
Vary N3-pseudoUTP concentration: Keep the concentration of ATP, CTP, and GTP constant while varying the concentration of N3-pseudoUTP. A good starting range would be from a 1:1 to a 5:1 ratio of N3-pseudoUTP to UTP. Also, test reactions with 100% substitution of UTP with N3-pseudoUTP at different total concentrations.
-
Incubate and Analyze: Incubate the reactions and analyze the RNA yield and incorporation efficiency as previously described.
Data Presentation: Hypothetical N3-pseudoUTP Titration Results
| Reaction | [ATP, CTP, GTP] (mM each) | [UTP] (mM) | [N3-pseudoUTP] (mM) | RNA Yield (µg/20µL rxn) |
| 1 (Control) | 5 | 5 | 0 | 80 |
| 2 | 5 | 2.5 | 2.5 | 65 |
| 3 | 5 | 1 | 4 | 50 |
| 4 | 5 | 0 | 5 | 40 |
| 5 | 5 | 0 | 7.5 | 25 |
| 6 | 5 | 0 | 10 | 10 |
Q4: What is the role of the other components in the IVT reaction, and should I adjust them?
While optimizing divalent cations and the modified nucleotide concentration is a priority, other components can also influence the outcome.
-
T7 RNA Polymerase: If you observe a significant decrease in RNA yield even after optimizing other conditions, consider titrating the amount of T7 RNA polymerase. Increasing the enzyme concentration may help overcome a lower catalytic efficiency with the modified substrate.
-
NTP Concentration: Ensure that the other three nucleotides (ATP, CTP, GTP) are not limiting. Maintain them at a standard concentration (e.g., 5-10 mM each) during your initial optimization of N3-pseudoUTP.
-
DNA Template: The quality and purity of your DNA template are paramount. Ensure it is free of contaminants such as RNases, proteins, and residual salts from purification. The concentration of the template should also be optimized for your specific reaction scale.
Experimental Protocol: Verifying DNA Template Quality
-
Quantify DNA: Use a spectrophotometer to measure the concentration and assess purity (A260/A280 ratio should be ~1.8).
-
Gel Electrophoresis: Run the DNA template on an agarose (B213101) gel to confirm its integrity and the absence of degradation or contaminating nucleic acids.
-
Control Reaction: Perform a standard IVT reaction with only the four canonical NTPs using the same DNA template. A high yield in this control reaction will confirm that the template is not the source of the problem.
Q5: What if I have tried all the above and the incorporation is still low?
If extensive optimization of the reaction conditions does not yield satisfactory results, consider the following:
-
Purity of N3-pseudoUTP: The presence of impurities in the N3-pseudoUTP stock can inhibit the polymerase. Consider re-purifying the nucleotide or obtaining it from a different, reliable source.
-
Sequence Context: T7 RNA polymerase efficiency can be influenced by the sequence of the DNA template. It is possible that the polymerase stalls or terminates more frequently at certain sequences when incorporating a modified nucleotide. If possible, redesigning the template to alter the local sequence context around uridine residues might be an option.
-
Alternative Polymerases: While T7 RNA polymerase is the most common, other phage RNA polymerases (T3, SP6) or engineered variants of T7 polymerase with broader substrate compatibility may offer better incorporation of N3-pseudoUTP.
References
Minimizing cytotoxicity of N3-Aminopseudouridine in long-term labeling experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of N3-Aminopseudouridine (N3-Ψ) in long-term RNA labeling experiments. As direct cytotoxicity data for N3-Ψ is limited, this guidance is based on established principles for nucleoside analogs and related azido-modified compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N3-Ψ) and how is it used?
This compound (N3-Ψ) is a modified nucleoside analog of pseudouridine (B1679824). It is designed for metabolic labeling of newly transcribed RNA. The N3-amino group allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via bioorthogonal chemistry (e.g., "click chemistry"). This enables the visualization, purification, and analysis of nascent RNA.
Q2: What are the potential causes of N3-Ψ cytotoxicity?
While specific data for N3-Ψ is not widely available, the cytotoxicity of nucleoside analogs, particularly those with azido (B1232118) modifications, is often attributed to several factors:
-
Inhibition of Cellular Polymerases: Nucleoside analogs can be mistakenly incorporated by cellular DNA or RNA polymerases, potentially leading to chain termination or altered nucleic acid function. Inhibition of mitochondrial DNA polymerase γ is a known mechanism of toxicity for some nucleoside analogs, which can lead to mitochondrial dysfunction.[1][2]
-
Perturbation of Nucleotide Pools: The introduction of a modified nucleoside can disrupt the balance of endogenous nucleotide pools, which may impair DNA replication and cell cycle progression.[3][4]
-
Induction of Cell Cycle Arrest: Many nucleoside analogs can cause cells to arrest in the S or G2/M phases of the cell cycle, thereby inhibiting proliferation.[5]
-
Off-Target Effects: The modified nucleoside or its metabolites may have unintended interactions with other cellular components.
Q3: What are the typical signs of cytotoxicity in N3-Ψ labeling experiments?
Researchers should monitor for the following indicators of cytotoxicity:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment from the culture surface).
-
Induction of apoptosis or necrosis.
-
Alterations in cell cycle distribution.
-
Reduced overall RNA and protein synthesis.
Q4: How can I minimize the cytotoxic effects of N3-Ψ?
Minimizing cytotoxicity is crucial for obtaining biologically relevant data. Key strategies include:
-
Titration of N3-Ψ Concentration: Use the lowest effective concentration of N3-Ψ that provides sufficient labeling for your downstream application.
-
Optimization of Labeling Time: Limit the duration of exposure to N3-Ψ as much as possible.
-
Use of Appropriate Controls: Include untreated cells and cells treated with a known non-toxic nucleoside analog as controls.
-
Regular Monitoring of Cell Health: Perform routine checks of cell viability and morphology throughout the experiment.
Troubleshooting Guides
Problem 1: Decreased Cell Viability and Proliferation
Symptoms:
-
A significant reduction in cell number compared to control cultures.
-
An increase in floating or dead cells.
-
A lower-than-expected signal in cell viability assays (e.g., MTT, resazurin).[6]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| N3-Ψ concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration (e.g., 10-50 µM) and titrate upwards. |
| Prolonged exposure to N3-Ψ. | Reduce the labeling duration. For very long-term experiments, consider pulse-chase labeling where cells are exposed to N3-Ψ for a shorter period, followed by a chase with regular uridine.[7] |
| Cell line is particularly sensitive. | Some cell lines are inherently more sensitive to nucleoside analogs. If possible, test in a different, more robust cell line. The cellular uptake of nucleoside analogs is mediated by transporters, and their expression levels can vary between cell types.[8][9] |
| Synergistic toxicity with other media components. | Ensure that the cell culture medium is fresh and that other supplements are not contributing to cytotoxicity. |
Problem 2: Altered Gene Expression or Protein Synthesis Profiles
Symptoms:
-
Unexpected changes in the expression of genes of interest that are not related to the experimental conditions.
-
A general decrease in global protein synthesis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| N3-Ψ is affecting transcription or translation. | Pseudouridine modifications can influence translation, and it is possible that N3-Ψ has similar effects.[10] Lower the concentration of N3-Ψ. If the problem persists, consider using an alternative RNA labeling method. |
| Cellular stress response is activated. | High concentrations of cytotoxic agents can induce a cellular stress response, leading to widespread changes in gene expression. Verify the expression of known stress response genes. Use a lower, non-toxic concentration of N3-Ψ. |
| Perturbation of nucleotide metabolism. | Imbalances in nucleotide pools can affect both transcription and translation.[3] Allow cells to adapt to the media containing N3-Ψ for a short period before starting the experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of N3-Ψ using a Resazurin-Based Viability Assay
This protocol helps to identify the highest concentration of N3-Ψ that does not significantly impact cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (N3-Ψ) stock solution
-
96-well cell culture plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)[11]
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
N3-Ψ Treatment: The next day, replace the medium with fresh medium containing a serial dilution of N3-Ψ (e.g., 0, 10, 25, 50, 100, 200, 500 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired long-term labeling period (e.g., 24, 48, 72 hours).
-
Viability Assay:
-
Data Analysis:
-
Normalize the readings to the vehicle-only control wells.
-
Plot the cell viability (%) against the N3-Ψ concentration.
-
The optimal concentration is the highest concentration that results in minimal to no decrease in cell viability.
-
Protocol 2: Long-Term Metabolic RNA Labeling with N3-Ψ
This protocol outlines a general procedure for labeling newly transcribed RNA over an extended period.
Materials:
-
Cells of interest cultured in appropriate vessels
-
Complete cell culture medium
-
This compound (N3-Ψ) at the pre-determined optimal concentration
-
TRIzol or other RNA extraction reagent
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Labeling: Replace the existing medium with fresh medium containing the optimal concentration of N3-Ψ.
-
Incubation: Incubate the cells for the desired labeling period, monitoring cell health periodically.
-
RNA Extraction:
-
Downstream Analysis: The N3-Ψ-labeled RNA is now ready for bioorthogonal conjugation and subsequent analysis (e.g., sequencing, imaging).
Visualizations
Caption: Workflow for optimizing N3-Ψ concentration.
Caption: Potential mechanisms of azido-nucleoside cytotoxicity.
Caption: Troubleshooting decision tree for long-term labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide imbalance decouples cell growth from cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Interference of cell cycle progression by zidovudine and lamivudine in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The role of transporters in the toxicity of nucleoside and nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation [ideas.repec.org]
- 11. biotium.com [biotium.com]
- 12. youdobio.com [youdobio.com]
- 13. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of N3-Aminopseudouridine-Based RNA Capture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for N3-Aminopseudouridine (N3-AP)-based RNA capture experiments. Our goal is to help you improve the specificity of your RNA capture, leading to more reliable and accurate downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N3-AP) and how is it used for RNA capture?
This compound (N3-AP) is a modified nucleoside analog of pseudouridine (B1679824) that contains an azide (B81097) group at the N3 position. This azide group serves as a bioorthogonal handle. When N3-AP is introduced to cells, it can be incorporated into newly synthesized RNA during transcription. The azide group on the incorporated N3-AP can then be specifically reacted with a molecule containing a terminal alkyne, such as biotin-alkyne, through a click chemistry reaction. This biotinylation of the nascent RNA allows for its selective capture and purification using streptavidin-coated beads.
Q2: What are the main advantages of using N3-AP for RNA capture compared to other methods?
The primary advantage of using N3-AP is the ability to specifically label and isolate newly transcribed RNA from the total RNA pool. This is particularly useful for studying RNA dynamics, such as transcription rates and RNA turnover. The bioorthogonal nature of the azide-alkyne reaction ensures high specificity, minimizing off-target labeling of other biomolecules.
Q3: What are the key steps in an N3-AP-based RNA capture workflow?
The workflow can be broken down into four main stages:
-
Metabolic Labeling: Introduction of N3-AP to the cell culture for incorporation into nascent RNA.
-
RNA Extraction: Isolation of total RNA from the labeled cells.
-
Click Chemistry Reaction: Conjugation of a biotin-alkyne to the azide group on the N3-AP-labeled RNA.
-
RNA Capture: Affinity purification of the biotinylated RNA using streptavidin-coated magnetic beads.
Q4: Should I use copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry?
The choice between CuAAC and SPAAC depends on your experimental needs.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This method is highly efficient and typically has faster reaction kinetics. However, the copper(I) catalyst can be toxic to cells and may lead to RNA degradation.[1] It is best suited for experiments with purified RNA.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This method is copper-free, making it ideal for use in living cells or when RNA integrity is a major concern.[2] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts directly with the azide. The reaction kinetics are generally slower than CuAAC.
Troubleshooting Guides
Problem 1: Low Yield of Captured RNA
| Possible Cause | Recommended Solution |
| Inefficient Metabolic Labeling | Optimize N3-AP concentration and incubation time. Start with a concentration range of 10-100 µM and a time course of 4-24 hours. Ensure cell viability is maintained, as high concentrations or long incubation times can be cytotoxic.[1] |
| Poor RNA Quality | Ensure that all solutions and equipment are RNase-free. Check the integrity of your total RNA on a gel or Bioanalyzer before proceeding with the click chemistry reaction. |
| Inefficient Click Chemistry Reaction | For CuAAC, ensure the freshness of the copper(I) catalyst and reducing agent (e.g., sodium ascorbate). For SPAAC, consider increasing the concentration of the strained alkyne or extending the reaction time. |
| Inefficient RNA Capture | Ensure streptavidin beads are not dried out at any point.[3] Vortex the beads every 10-12 minutes during the 45-minute capture to improve kinetics. |
| Loss of RNA during washes | Use a magnetic rack to securely hold the beads during wash steps. Avoid harsh vortexing during washes; gentle rotation is sufficient. |
Problem 2: High Background (Non-Specific Binding)
| Possible Cause | Recommended Solution |
| Non-specific binding to beads | Pre-block the streptavidin beads with a blocking agent like yeast tRNA or bovine serum albumin (BSA) before adding the biotinylated RNA. |
| Insufficient washing | Increase the number of wash steps (e.g., from 3 to 5) and/or the stringency of the wash buffers. You can increase the salt concentration (e.g., up to 1 M NaCl) or add a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to the wash buffers. |
| Contamination with DNA-binding proteins | Treat the cell lysate with DNase prior to RNA capture to prevent contamination from DNA-binding proteins.[4] |
| Contamination with highly abundant proteins | A study identified 191 non-specific binding proteins in a typical RNA pull-down experiment.[5] Using more stringent detergents and smaller streptavidin magnetic beads can help reduce this background contamination. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Culture cells to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Add N3-AP to the cell culture medium to a final concentration of 10-100 µM.
-
Incubate the cells for 4-24 hours under normal growth conditions.
-
Harvest the cells and proceed to total RNA extraction using your preferred method (e.g., TRIzol).
Protocol 2: Biotinylation of N3-AP Labeled RNA via Click Chemistry (SPAAC)
-
To 10 µg of N3-AP labeled total RNA in an RNase-free tube, add a strained alkyne-biotin conjugate (e.g., DBCO-biotin) to a final concentration of 50 µM.
-
Adjust the reaction volume with an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Incubate the reaction for 2 hours at 37°C.[2]
-
Purify the biotinylated RNA using an RNA cleanup kit or by ethanol (B145695) precipitation to remove unreacted biotin-alkyne.
Protocol 3: Capture of Biotinylated RNA
-
Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Add the purified biotinylated RNA to the beads and incubate with gentle rotation for 30-45 minutes at room temperature.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads 3-5 times with a high-salt wash buffer (e.g., 1 M NaCl, 0.1% Tween-20 in PBS).
-
Elute the captured RNA from the beads using your preferred method (e.g., heating in elution buffer, or treatment with a competing biotin (B1667282) solution).
Protocol 4: Validation of N3-AP Incorporation by Mass Spectrometry
-
Digest the captured RNA into smaller fragments using an RNase (e.g., RNase T1 or RNase A).
-
Analyze the RNA fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The incorporation of N3-AP can be confirmed by identifying a characteristic mass shift in the RNA fragments.[6][7]
Data Presentation
Table 1: Comparison of Common Nucleoside Analogs for Metabolic RNA Labeling
| Nucleoside Analog | Typical Concentration | Incubation Time | Potential Issues |
| This compound (N3-AP) | 10 - 100 µM | 4 - 24 hours | Potential for cytotoxicity at high concentrations or long incubation times. |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | Can be toxic at concentrations > 1 mM depending on the cell type.[2] |
| 4-Thiouridine (B1664626) (4sU) | 100 - 500 µM | 1 - 12 hours | Can be crosslinked to interacting proteins with UV light; may cause cytotoxicity at concentrations >500 µM.[2][8] |
Table 2: Troubleshooting Non-Specific Binding in RNA Capture
| Wash Buffer Component | Concentration | Purpose |
| NaCl | 150 mM - 1 M | Reduces non-specific electrostatic interactions. |
| Tween-20 | 0.05% - 0.5% | Non-ionic detergent to reduce non-specific hydrophobic interactions. |
| Triton X-100 | 0.1% - 1% | Non-ionic detergent to reduce non-specific hydrophobic interactions. |
| SDS | 0.01% - 0.1% | Ionic detergent for more stringent washing (use with caution as it may disrupt specific interactions). |
Visualizations
Caption: Experimental workflow for this compound-based RNA capture.
Caption: Troubleshooting logic for low yield in N3-AP RNA capture experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. RNA affinity purification: Tips for optimizing | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 4. Biochemical Pulldown of mRNAs and Long Noncoding RNAs from Cellular Lysates Coupled with Mass Spectrometry to Identify Protein Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry-based quantification of pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N3-Aminopseudouridine Chemical Derivatization
Welcome to the technical support center for N3-Aminopseudouridine chemical derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical modification of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the chemical derivatization of this compound, particularly focusing on conjugation with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.
Q1: What is the optimal pH for reacting an NHS ester with this compound?
The optimal pH range for NHS ester conjugation to a primary amine, such as the one on this compound, is typically between 7.2 and 8.5.[1] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[1] At a lower pH, the amine group will be protonated and thus unreactive.[1] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes significantly faster, which can lead to lower conjugation efficiency.[1] A common starting point is a buffer at pH 8.3-8.5.[2][3]
Q2: Which buffers are recommended for this compound derivatization with NHS esters?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with the NHS ester.[1]
Recommended Buffers:
-
Phosphate-buffered saline (PBS) adjusted to the desired pH.
-
Borate (B1201080) buffer (e.g., 50 mM, pH 8.5).
-
HEPES buffer .
Buffers to Avoid:
-
Tris-based buffers (e.g., Tris-HCl) , as Tris contains a primary amine. While some protocols suggest Tris can be used because its amine is sterically hindered, it is generally best to avoid it to prevent competing reactions.[2]
-
Glycine (B1666218) buffers , as glycine also contains a primary amine.
Q3: What solvents should be used to dissolve the NHS ester and this compound?
This compound is generally soluble in aqueous buffers. NHS esters, especially those with hydrophobic linkers or labels, often have poor aqueous solubility and should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture.[4]
-
Recommended Organic Solvents for NHS Esters: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[2][3][5] It is critical to use amine-free DMF.[2][3]
-
Procedure: Dissolve the NHS ester in a small volume of DMF or DMSO to create a concentrated stock solution. Then, add the required amount of this stock solution to the buffered solution of this compound. The final concentration of the organic solvent in the reaction mixture should be kept low (typically under 10%) to avoid denaturation or precipitation of biomolecules if they are also part of the conjugation.
Q4: Are there any potential side reactions to be aware of when derivatizing this compound?
Yes, several side reactions can occur:
-
Hydrolysis of the NHS ester: This is the primary competing reaction, where the NHS ester reacts with water to become a non-reactive carboxylic acid. This reaction is accelerated at higher pH values.[4]
-
Reaction with other nucleophiles: The pseudouridine (B1679824) moiety contains other potentially nucleophilic sites, such as the hydroxyl groups on the ribose sugar and other nitrogens on the base. To ensure specific derivatization at the N3-amino group, it is advisable to use protecting groups on these other reactive sites, especially if the reaction conditions are harsh.
-
Modification of the uracil (B121893) ring: While the N3-amino group is the primary target for amine-reactive reagents, harsh conditions could potentially lead to reactions at other positions on the uracil ring.
To minimize side reactions, it is important to carefully control the pH, temperature, and reaction time, and to consider the use of protecting groups.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the chemical derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Incorrect pH of the reaction buffer. The N3-amino group may be protonated (pH too low) or the NHS ester may have hydrolyzed (pH too high). | Verify the pH of your reaction buffer is between 7.2 and 8.5. A pH of 8.3-8.5 is a good starting point.[2][3] |
| Hydrolysis of the NHS ester. This can be due to moisture in the solvent used to dissolve the NHS ester or prolonged exposure to aqueous buffer before reaction. | Use anhydrous DMF or DMSO to prepare the NHS ester stock solution.[5] Prepare the NHS ester solution immediately before use. | |
| Inactive NHS ester. The NHS ester may have degraded due to improper storage. | Store NHS esters in a desiccator at the recommended temperature (usually -20°C). Perform a small-scale test reaction with a known amine to check the reactivity of the NHS ester. | |
| Presence of primary amines in the buffer. Buffers like Tris or glycine will compete with the this compound for the NHS ester. | Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate buffer. | |
| Multiple Products or Lack of Specificity | Reaction with other nucleophilic sites on this compound. The hydroxyl groups on the ribose or other positions on the uracil ring may be reacting. | Consider using protecting groups for the 2'- and 5'-hydroxyl groups of the ribose. Common protecting groups for nucleosides include silyl (B83357) ethers (e.g., TBDMS) for hydroxyl groups and acyl groups (e.g., benzoyl) for exocyclic amines on bases.[] |
| Reaction conditions are too harsh. High temperatures or prolonged reaction times can lead to side reactions. | Perform the reaction at room temperature or on ice.[2] Optimize the reaction time by taking aliquots at different time points and analyzing the product formation. | |
| Difficulty in Purifying the Final Product | Similar properties of starting material and product. The derivatized and underivatized this compound may have similar chromatographic behavior. | Utilize a purification method that separates based on the properties of the newly introduced group. For example, if a fluorescent dye was conjugated, you could use a method that separates based on hydrophobicity (e.g., reverse-phase HPLC). Size-exclusion chromatography can be used to separate the conjugated oligonucleotide from small molecule reagents.[5] |
| Presence of hydrolyzed NHS ester. The hydrolyzed, non-reactive form of the labeling reagent can co-elute with the desired product. | Adjust the pH of the purification buffer to ensure the hydrolyzed NHS ester (a carboxylic acid) is charged, which may alter its retention time on certain chromatography columns. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to this compound
This protocol provides a starting point for the conjugation of an NHS ester to this compound. Optimization of molar ratios, reaction time, and temperature is recommended for each specific application.
Materials:
-
This compound
-
NHS ester of the desired molecule (e.g., a fluorescent dye, biotin)
-
Anhydrous DMSO or DMF[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the this compound solution.
-
Reaction: Add a 5-10 fold molar excess of the NHS ester solution to the this compound solution.[5] For example, add 5-10 µL of the NHS ester stock for every 100 µL of the this compound solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight on ice.[2][3] Protect from light if using a fluorescent NHS ester.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will react with any remaining NHS ester.
-
Purification: Purify the this compound conjugate from excess reagents and byproducts using an appropriate chromatography method, such as reverse-phase HPLC or size-exclusion chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for NHS ester conjugations. These are starting points and should be optimized for your specific this compound derivatization.
| Parameter | Recommended Range | Reference |
| pH | 7.2 - 8.5 | [1] |
| Molar Ratio (NHS Ester : Amine) | 5:1 to 20:1 | [5] |
| Reaction Temperature | 4°C to 25°C | [2][3] |
| Reaction Time | 1 hour to overnight | [2][3] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | [2][3][5] |
Section 4: Visual Guides
The following diagrams illustrate key workflows in this compound derivatization.
Caption: General workflow for this compound derivatization with an NHS ester.
Caption: Troubleshooting logic for low yield in this compound derivatization.
References
- 1. interchim.fr [interchim.fr]
- 2. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
How to reduce background noise in N3-Aminopseudouridine pull-down experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in N3-Aminopseudouridine (N3-Ψ) pull-down experiments.
Troubleshooting Guide
High background noise in N3-Ψ pull-down experiments can obscure true positive interactions. The following guide addresses common issues and provides solutions to minimize non-specific binding.
Issue 1: High Background Signal in the No-RNA Control
This indicates that proteins are binding non-specifically to the beads.
| Possible Cause | Recommended Solution |
| Inadequate blocking of beads | Pre-block the streptavidin beads with a suitable blocking agent before adding the cell lysate. Common blocking agents include yeast tRNA, bovine serum albumin (BSA), or commercially available blocking buffers.[1] |
| Insufficient washing | Increase the number and/or duration of wash steps after protein binding. Also, consider increasing the stringency of the wash buffers. |
| Proteins binding directly to streptavidin | Before adding the cell lysate, perform a "biotin wash" step after immobilizing the biotinylated RNA to the beads to block any unoccupied streptavidin sites.[2] |
Issue 2: Many Non-Specific Bands in Both the Control and Experimental Lanes
This suggests that abundant cellular proteins are non-specifically interacting with the RNA probe or the beads.
| Possible Cause | Recommended Solution |
| Suboptimal salt concentration in buffers | Optimize the salt concentration (e.g., NaCl or KCl) in your binding and washing buffers. Increasing the salt concentration can disrupt weak, non-specific electrostatic interactions.[2][3] A starting point is often 150 mM, which can be increased up to 500 mM.[3] |
| Inappropriate detergent concentration | Incorporate or increase the concentration of a mild non-ionic detergent (e.g., NP-40, Triton X-100, or Tween-20) in the lysis and wash buffers to reduce non-specific hydrophobic interactions.[2][4][5] |
| Cell lysate is too concentrated | Reduce the total amount of cell lysate used in the pull-down assay to decrease the concentration of potential non-specific binders.[6] |
| Contamination with DNA/RNA | Treat the cell lysate with DNase and RNase to eliminate nucleic acids that could mediate indirect, non-specific protein interactions.[3] Ensure the use of a high-quality RNase inhibitor to protect your RNA probe.[7][8] |
Issue 3: Inconsistent Results Between Replicates
This may point to issues with experimental technique or reagent stability.
| Possible Cause | Recommended Solution |
| RNA degradation | Always include a potent RNase inhibitor in your buffers.[7][8] Work in an RNase-free environment and use certified RNase-free reagents and labware. |
| Incomplete cell lysis | Ensure complete cell lysis to release all potential RNA-binding proteins. This can be optimized by adjusting lysis buffer composition and physical disruption methods (e.g., sonication).[6] |
| Variable bead handling | Ensure consistent and thorough resuspension of beads during washing steps. Avoid vortexing, which can damage the beads; gentle flicking or pipetting is preferred.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound pull-down?
This compound (N3-Ψ) is an analog of pseudouridine (B1679824) that contains a reactive azide (B81097) (-N3) group. This allows for the metabolic labeling of RNA. The azide group can then be used in a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a tag (e.g., biotin) for subsequent pull-down experiments.[9][10][11][12][13]
Q2: How do I choose the right blocking agent?
The choice of blocking agent can significantly impact background levels. Common options include:
-
Yeast tRNA: Competes with your RNA probe for non-specific RNA-binding proteins.[1]
-
Bovine Serum Albumin (BSA): A general protein blocking agent that can reduce non-specific binding to beads.
-
Normal Goat Serum (NGS): Can be more effective than BSA as it contains a variety of proteins.[14]
-
Casein: Particularly effective due to its content of small molecular weight proteins.[15]
-
Commercial blocking buffers: These are often optimized formulations that can provide superior performance.
It is recommended to empirically test different blocking agents to determine the most effective one for your specific system.
Q3: What are the critical parameters to optimize in the wash buffer?
The composition of the wash buffer is crucial for reducing background. Key parameters to optimize include:
-
Salt Concentration: Higher salt concentrations (e.g., 250-500 mM NaCl) can disrupt non-specific ionic interactions.[2][3]
-
Detergent Type and Concentration: Mild, non-ionic detergents help to reduce non-specific hydrophobic interactions.
-
Number of Washes: Increasing the number of wash steps can further reduce non-specific binders.
Q4: Should I use magnetic beads or agarose (B213101) beads?
Magnetic beads are often preferred for pull-down assays as they offer easier and faster handling, which can lead to lower background and higher reproducibility.[4][5][16] They are also compatible with mass spectrometry due to low non-specific binding.[16]
Q5: How can I confirm that my pull-down was successful?
To validate your pull-down, you should include appropriate controls and perform downstream analysis.
-
Negative Control: A pull-down with beads only or a non-specific RNA probe to identify proteins that bind non-specifically.[16]
-
Positive Control: If a known interactor of your RNA of interest is available, you can perform a western blot to confirm its presence in the eluate.
-
Downstream Analysis: The eluate can be analyzed by SDS-PAGE followed by silver staining or mass spectrometry to identify interacting proteins.[17]
Experimental Protocols
Detailed Protocol for this compound Pull-Down with Background Reduction
This protocol outlines the key steps for performing an N3-Ψ pull-down experiment with an emphasis on minimizing background noise.
1. Metabolic Labeling of RNA with this compound:
-
Culture cells in the presence of this compound to allow for its incorporation into newly synthesized RNA. The optimal concentration and labeling time should be determined empirically for each cell type.
2. Cell Lysis and Lysate Preparation:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a lysis buffer containing a mild detergent (e.g., 0.5% NP-40), protease inhibitors, and a potent RNase inhibitor.[17]
-
Clear the lysate by centrifugation to remove cell debris.
3. Click Chemistry Reaction for Biotinylation:
-
To the cleared cell lysate, add the components for the click chemistry reaction. For CuAAC, this includes a biotin-alkyne probe, a copper(I) source, and a ligand to stabilize the copper.
-
Incubate the reaction to allow for the covalent linkage of biotin (B1667282) to the N3-Ψ incorporated in the RNA.
4. Preparation of Streptavidin Beads:
-
Wash streptavidin-coated magnetic beads with a suitable wash buffer.
-
Block the beads with a blocking buffer (e.g., containing yeast tRNA or BSA) for at least 1 hour at 4°C with gentle rotation to prevent non-specific protein binding.[1]
5. RNA Pull-Down:
-
Add the biotinylated lysate to the pre-blocked beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated RNA-protein complexes to bind to the beads.
6. Washing Steps to Reduce Non-Specific Binding:
-
After incubation, separate the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes. A typical wash series could be:
-
2 washes with a low-salt wash buffer (e.g., 150 mM NaCl).
-
2 washes with a high-salt wash buffer (e.g., 500 mM NaCl).[3]
-
1 final wash with the low-salt wash buffer.
-
-
Each wash should be performed for 5-10 minutes at 4°C with gentle rotation.
7. Elution of RNA-Protein Complexes:
-
Elute the bound RNA-protein complexes from the beads. This can be done by:
-
Heating the beads in an SDS-PAGE loading buffer for analysis by western blot.
-
Using a non-denaturing elution buffer (e.g., containing a high concentration of free biotin) for functional assays or mass spectrometry.[16]
-
8. Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE, silver staining, western blotting, or mass spectrometry.
Data Presentation
Table 1: Recommended Starting Conditions and Optimization Ranges for Critical Parameters
| Parameter | Recommended Starting Condition | Optimization Range | Rationale |
| Cell Lysate Amount | 1-2 mg total protein | 0.5 - 5 mg | Sufficient for detecting interactions while minimizing non-specific binders.[6] |
| Binding Buffer Salt Conc. | 150 mM NaCl/KCl | 100 - 250 mM | Balances specific binding with reducing weak electrostatic interactions.[2] |
| Wash Buffer Salt Conc. | Start with 150 mM, increase to 500 mM NaCl/KCl | 150 - 1000 mM | Higher salt concentrations increase stringency to remove non-specific binders.[3] |
| Detergent (NP-40/Tween-20) | 0.1% (v/v) | 0.05% - 0.5% | Reduces non-specific hydrophobic interactions.[2] |
| Blocking Agent (tRNA) | 100 µg/mL | 50 - 200 µg/mL | Competes for non-specific RNA-binding proteins.[2] |
| RNase Inhibitor | Manufacturer's recommendation | - | Essential to prevent RNA degradation.[7][8] |
| Incubation Time (Binding) | 1 hour | 30 min - 2 hours | Sufficient time for specific binding without excessive non-specific interactions.[16] |
| Number of Washes | 3-4 times | 3 - 6 times | Thorough washing is critical for removing non-specific proteins.[16] |
Visualizations
Caption: Workflow for this compound pull-down experiment.
Caption: Troubleshooting decision tree for high background noise.
References
- 1. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Non-Specific Binding Proteins in the RNA Pull-Dow...: Ingenta Connect [ingentaconnect.com]
- 6. RNA affinity purification: Tips for optimizing | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 7. meridianbioscience.com [meridianbioscience.com]
- 8. watchmakergenomics.com [watchmakergenomics.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
- 13. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Best practices for handling and storing N3-Aminopseudouridine.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing N3-Aminopseudouridine in their experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored at -20°C in a desiccated environment. Long-term storage of the compound in solution is not recommended as it may be susceptible to degradation.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, reconstitute the lyophilized powder in nuclease-free water or a suitable buffer (e.g., TE buffer). Gently vortex to dissolve. It is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Standard laboratory PPE should be worn, including a lab coat, safety glasses with side shields, and nitrile gloves. Handle the compound in a well-ventilated area.
Q4: Is this compound compatible with standard in vitro transcription reaction components?
A4: this compound is designed to be a substrate for RNA polymerases during in vitro transcription. However, as with any modified nucleotide, its incorporation efficiency may vary depending on the specific polymerase and template sequence. It is generally compatible with standard reaction buffers and other NTPs.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro transcription when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | Poor quality or contaminated DNA template | Clean up the DNA template using a column purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation. Ensure the A260/A280 ratio is ~1.8. |
| RNase contamination | Use certified nuclease-free water, reagents, and consumables. Work in an RNase-free environment and use an RNase inhibitor in the reaction.[1][2][3][4] | |
| Suboptimal this compound concentration | Titrate the concentration of this compound in the reaction. Start with a 1:1 ratio relative to the corresponding natural NTP and optimize as needed. | |
| Inactive RNA polymerase | Use a fresh aliquot of a high-quality RNA polymerase. Confirm its activity with a control template and standard NTPs. | |
| Incomplete or Truncated Transcripts | Premature termination by the polymerase | Lower the incubation temperature of the transcription reaction (e.g., from 37°C to 30°C) to potentially reduce premature termination at difficult sequences.[2][5] |
| High GC content in the template | Optimize the reaction buffer with additives like betaine (B1666868) or DMSO to help denature secondary structures in the DNA template. | |
| Imbalanced nucleotide concentrations | Ensure that the concentration of all four nucleotides (including this compound) is sufficient and balanced. A limiting nucleotide can lead to shorter transcripts.[1][2][5] | |
| Unexpectedly Long Transcripts | Incomplete linearization of the plasmid DNA template | Ensure complete digestion of the plasmid by visualizing the linearized template on an agarose (B213101) gel before setting up the transcription reaction.[2] |
| Template-independent activity of the polymerase | Use a restriction enzyme that generates blunt or 5'-overhanging ends, as 3'-overhangs can sometimes promote template-independent nucleotide addition.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Add the appropriate volume of nuclease-free water to achieve a final concentration of 100 mM. For example, for 10 µmol of powder, add 100 µL of nuclease-free water.
-
Gently vortex the vial until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Standard In Vitro Transcription Incorporating this compound
This protocol is a general guideline and may require optimization.
-
Assemble the following reaction components at room temperature in the specified order. Adding the reaction buffer after the water and nucleotides can prevent precipitation of the DNA template by spermidine (B129725) in the buffer.[4]
-
Nuclease-Free Water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM UTP: 1 µL
-
100 mM this compound: 1 µL (for a 1:1 ratio with UTP; adjust as needed)
-
Linearized DNA Template (0.5-1 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7/SP6/T3 RNA Polymerase: 2 µL
-
-
Mix the components gently by pipetting up and down.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Incubate the reaction at 37°C for 2-4 hours. For templates with high GC content or to reduce premature termination, the incubation temperature can be lowered to 30°C.[2]
-
(Optional) To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a column-based purification kit or lithium chloride precipitation.
-
Quantify the RNA yield and assess its integrity using gel electrophoresis.
Visualizations
Caption: Experimental workflow for in vitro transcription using this compound.
Caption: Troubleshooting logic for low or no RNA yield.
References
Technical Support Center: N3-Aminopseudouridine (N3-Am-Ψ) Labeling Optimization for Low-Input RNA Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-Aminopseudouridine (N3-Am-Ψ) labeling of low-input RNA samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N3-Am-Ψ) and how is it used for RNA labeling?
A1: this compound (N3-Am-Ψ) is a modified pseudouridine (B1679824) nucleotide that contains an amino group at the N3 position of the uracil (B121893) base. This amino group can be chemically modified to introduce a reactive handle, such as an azide (B81097) group, allowing for subsequent covalent attachment of reporter molecules like fluorophores or biotin (B1667282) via "click chemistry." This method enables the specific labeling of RNA for various downstream applications, including visualization, purification, and sequencing.
Q2: What are the main challenges when working with low-input RNA samples for N3-Am-Ψ labeling?
A2: The primary challenges with low-input RNA samples include:
-
Low Labeling Efficiency: Insufficient starting material can lead to a low yield of labeled RNA.
-
RNA Degradation: Low-concentration RNA is more susceptible to degradation by RNases.[1]
-
Sample Loss During Purification: Multiple purification steps can result in significant loss of precious sample material.[2]
-
High Background Signal: Non-specific binding of reagents can be more pronounced with low sample amounts, leading to a poor signal-to-noise ratio.[3]
Q3: What is "click chemistry" and why is it used for N3-Am-Ψ labeling?
A3: Click chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions.[4][5] For N3-Am-Ψ labeling, the most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide-modified N3-Am-Ψ incorporated into RNA reacts with an alkyne-containing reporter molecule.[6][7] This method is preferred due to its high specificity, rapid reaction kinetics, and compatibility with aqueous environments, which helps to preserve RNA integrity.[8][9]
Q4: Can the N3-Am-Ψ modification affect downstream applications like reverse transcription and sequencing?
A4: Yes, modifications to RNA bases can potentially impact enzymatic processes. Pseudouridine itself can sometimes cause reverse transcriptase to pause or misincorporate nucleotides, leading to stops or mutations in the resulting cDNA. Chemical modification at the N3 position can further influence this effect. It is crucial to use reverse transcriptases with high processivity and to optimize reaction conditions to ensure efficient read-through of modified sites.[10]
Troubleshooting Guides
Problem 1: Low or No Labeled RNA Yield
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Degraded RNA Input | Perform RNA quality control (e.g., using a Bioanalyzer) before starting. Ensure a RIN value > 7. Handle RNA in an RNase-free environment and use RNase inhibitors.[1] |
| Inefficient In Vitro Transcription (IVT) | Optimize the IVT reaction by titrating the concentration of T7 RNA polymerase and ensuring the DNA template is of high quality and completely linearized.[][4] Consider adding 5mM DTT to the reaction.[12] |
| Low Incorporation of N3-Am-Ψ-TP | Optimize the ratio of N3-Am-Ψ-TP to unmodified UTP. Start with a 1:10 ratio and titrate as needed. High concentrations of modified NTPs can inhibit RNA polymerase. |
| Suboptimal Click Chemistry Reaction | For low RNA concentrations (e.g., 50 nM), ensure optimized CuAAC conditions are used. This includes using a copper-chelating ligand like THPTA in a 5-fold excess to CuSO4 and fresh sodium ascorbate (B8700270).[8][13] |
| Loss of RNA during Purification | Minimize the number of purification steps. Use magnetic bead-based purification methods, which generally have better recovery for low-input samples compared to column-based methods or ethanol (B145695) precipitation.[2] |
Problem 2: High Background Signal or Non-Specific Labeling
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Non-specific Binding of Fluorescent Probe | Decrease the concentration of the alkyne-fluorophore. Increase the number and duration of washing steps after the click reaction. Add a blocking agent like BSA to the wash buffers.[3] |
| Copper-Mediated Fluorescence | Use a copper-chelating ligand (e.g., THPTA, BTTAA) in at least a 5-fold molar excess over CuSO4 to sequester free copper ions.[3][13] |
| Impure Reagents | Use high-purity, freshly prepared reagents, especially the sodium ascorbate solution for the click reaction.[3] |
| Side Reactions | If working with cell lysates or other complex samples, be aware of potential side reactions with thiols. Increasing the concentration of the reducing agent may help minimize this.[3] |
Experimental Protocols & Methodologies
Key Experimental Workflow
The overall workflow for N3-Am-Ψ labeling of low-input RNA typically involves in vitro transcription to incorporate the modified nucleotide, followed by a click chemistry reaction to attach a reporter molecule, and subsequent purification.
In Vitro Transcription (IVT) with N3-Am-Ψ-TP
This protocol is a starting point and should be optimized for your specific template and RNA polymerase.
Reaction Components:
| Component | Final Concentration |
| Linearized DNA Template | 0.5 - 1 µg |
| 5x Transcription Buffer | 1x |
| 100 mM DTT | 10 mM |
| ATP, CTP, GTP | 7.5 mM each |
| UTP | 6.75 mM |
| N3-Am-Ψ-TP | 0.75 mM |
| RNase Inhibitor | 40 units |
| T7 RNA Polymerase | 2 µL |
| Nuclease-free Water | to 20 µL |
Protocol:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the order listed above.
-
Mix thoroughly by gentle pipetting.
-
Incubate at 37°C for 2-4 hours.
-
(Optional) Add DNase I and incubate for an additional 15 minutes at 37°C to remove the DNA template.
-
Proceed to purification or directly to the click chemistry reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is optimized for low concentrations of RNA.
Reaction Components for a 20 µL Reaction:
| Component | Final Concentration |
| N3-Am-Ψ Labeled RNA | 50 - 100 nM |
| 5x Phosphate (B84403) Buffer (pH 7) | 1x |
| Alkyne-Reporter (e.g., Fluorophore) | 50 µM |
| CuSO4 | 100 µM |
| THPTA | 500 µM |
| Sodium Ascorbate (freshly prepared) | 1 mM |
| Nuclease-free Water | to 20 µL |
Protocol:
-
In an RNase-free tube, combine the N3-Am-Ψ labeled RNA, phosphate buffer, and alkyne-reporter.
-
In a separate tube, premix the CuSO4 and THPTA ligand.
-
Add the CuSO4/THPTA mixture to the RNA solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
Mix gently and incubate at 37°C for 1-2 hours, protected from light if using a fluorescent reporter.
-
Proceed immediately to purification to remove excess reagents.
By following these guidelines and optimization strategies, researchers can enhance the success of this compound labeling for low-input RNA samples, enabling a wide range of downstream applications in molecular biology and drug development.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Pseudouridines have context-dependent mutation and stop rates in high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. benchchem.com [benchchem.com]
Strategies to enhance the signal-to-noise ratio in N3-Aminopseudouridine imaging.
Welcome to the technical support center for N3-Aminopseudouridine (N3-Ψ) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing signal-to-noise ratio and troubleshooting common issues during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound imaging experiments. Each problem is detailed with probable causes and suggested solutions.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| 1. Low or No Fluorescent Signal | a. Inefficient Metabolic Labeling: Insufficient concentration of N3-Ψ or short incubation time, leading to low incorporation into newly synthesized RNA.[1] Cell type variability in uptake and incorporation. | - Optimize N3-Ψ Concentration: Titrate N3-Ψ concentration (e.g., 50 µM - 500 µM). Start with a concentration around 200 µM for 1-4 hours.[1] - Optimize Incubation Time: Increase the labeling duration (e.g., from 1 hour to 4, 8, or 12 hours). Note that prolonged exposure can cause toxicity.[1] - Cell Density: Ensure cells are in the logarithmic growth phase for optimal RNA synthesis. |
| b. Inactive Copper Catalyst: The active Cu(I) catalyst required for the click reaction has been oxidized to inactive Cu(II).[2] | - Use a Fresh Reducing Agent: Prepare sodium ascorbate (B8700270) solution fresh for each experiment to ensure the reduction of Cu(II) to Cu(I).[2][3] - Degas Buffers: If possible, degas reaction buffers to remove dissolved oxygen that can oxidize the catalyst. | |
| c. Suboptimal Click Reaction Conditions: Incorrect stoichiometry of reagents, low concentration of the fluorescent probe, or insufficient reaction time.[2] | - Optimize Reagent Ratios: Use a slight excess (1.1 to 2-fold) of the alkyne-fluorophore to the incorporated azide (B81097) (N3-Ψ).[2] - Titrate Fluorophore Concentration: The optimal concentration for the fluorescent probe can range from 2 µM to 40 µM.[3] Start with ~20 µM and adjust as needed. - Increase Reaction Time: Extend the click reaction time (e.g., from 30 minutes to 60 or 90 minutes) at room temperature. | |
| d. Photobleaching: The fluorophore has been damaged by prolonged exposure to the excitation light source.[4] | - Use Anti-fade Mounting Media: Mount coverslips with a mounting medium containing an anti-fade reagent.[4] - Minimize Light Exposure: Limit the sample's exposure to high-intensity light. Use the lowest laser power and shortest exposure time necessary for signal detection.[4][5] - Choose Photostable Dyes: Select fluorophores known for their high photostability. | |
| e. Incorrect Imaging Settings: The microscope's filter sets (excitation and emission) do not match the spectral profile of the chosen fluorophore.[4][6] | - Verify Filter Sets: Confirm that the excitation and emission filters are appropriate for your fluorophore's specific absorption and emission maxima. | |
| 2. High Background Signal | a. High Autofluorescence: Cells or tissues naturally fluoresce, which can obscure the specific signal. This is often more pronounced at shorter wavelengths (e.g., blue/green channels).[6] | - Include Unstained Controls: Always prepare an unstained, unlabeled sample to assess the baseline level of autofluorescence. - Use Far-Red Dyes: Shift to fluorophores in the far-red spectrum (e.g., Cy5, Alexa Fluor 647), where cellular autofluorescence is typically lower. - Use Quenching Agents: Treat samples with an appropriate autofluorescence quenching agent. |
| b. High Concentration of Fluorescent Probe: Excess alkyne-fluorophore can bind non-specifically to cellular components.[3] | - Titrate Fluorophore Concentration: Reduce the concentration of the alkyne-fluorophore. Perform a titration series (e.g., 40 µM, 20 µM, 10 µM, 5 µM) to find the optimal balance between signal and background.[3] | |
| c. Residual Copper Catalyst: Unbound copper ions can remain in the sample, potentially causing background signal or cellular damage.[2] | - Use Chelating Ligands: Include a copper-chelating ligand like THPTA or BTTAA in the click reaction cocktail to sequester the copper ion and improve biocompatibility.[2][7] A 5:1 ligand-to-copper ratio is a good starting point.[8] - Perform Thorough Washes: After the click reaction, wash the cells/tissue extensively with a buffer containing a mild chelating agent like EDTA to remove residual copper. | |
| d. Inadequate Fixation/Permeabilization: Improper sample preparation can lead to poor probe accessibility or altered cell morphology, contributing to background.[9] | - Optimize Fixation: Use fresh 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature. Over- or under-fixation can be problematic. - Optimize Permeabilization: Use an appropriate concentration of a detergent like Triton X-100 (e.g., 0.1-0.5% in PBS) for a sufficient time (e.g., 10-15 minutes). | |
| 3. Cellular Toxicity or Altered Morphology | a. N3-Ψ Toxicity: High concentrations or prolonged exposure to N3-Ψ can be cytotoxic or perturb normal RNA metabolism.[1] | - Perform a Dose-Response Curve: Determine the highest non-toxic concentration of N3-Ψ for your specific cell line using a viability assay (e.g., MTT). - Minimize Labeling Time: Use the shortest incubation time that provides an adequate signal. |
| b. Copper Toxicity: The copper catalyst used in the click reaction is toxic to cells, primarily through the generation of reactive oxygen species (ROS).[7][10] | - Reduce Copper Concentration: Use the lowest possible copper concentration (10-100 µM) that still yields a good signal.[7][10] - Use Biocompatible Ligands: Always use a protective, water-soluble ligand such as THPTA or BTTAA to reduce copper's toxicity.[7] BTTAA has been reported to be superior for cell labeling.[7] - Minimize Reaction Time: Keep the click reaction as short as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound imaging? this compound (N3-Ψ) is a modified nucleoside analog that contains an azide group. When introduced to cells, it is incorporated into newly synthesized RNA molecules during transcription. The azide group then serves as a chemical handle for covalent modification via a "click chemistry" reaction. Typically, a fluorescent probe containing a terminal alkyne is "clicked" onto the azide, allowing for the specific visualization and analysis of nascent RNA.
Q2: Which click chemistry reaction is best for N3-Ψ imaging? The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common and efficient reaction for this application.[11] It offers fast reaction kinetics and high specificity under biocompatible conditions.[7] To mitigate copper toxicity, it is crucial to use a reducing agent (like sodium ascorbate) and a copper-chelating ligand (like THPTA or BTTAA).[2][7]
Q3: How do I choose the right fluorophore for my experiment? The choice depends on several factors:
-
Microscope Filter Sets: Ensure the fluorophore's excitation and emission spectra are compatible with your imaging system.[6]
-
Autofluorescence: To minimize background from cellular autofluorescence, consider using fluorophores in the red or far-red spectrum (e.g., Alexa Fluor 594, Alexa Fluor 647, or Cy5).[6]
-
Photostability: Choose dyes known for being resistant to photobleaching, especially for time-lapse imaging.
-
Multiplexing: If you are co-staining with other markers (e.g., antibodies), select fluorophores with minimal spectral overlap to avoid bleed-through.
Q4: Can I quantify the amount of newly synthesized RNA with this method? Yes, fluorescence intensity can be used as a semi-quantitative measure of nascent RNA. By measuring the mean fluorescence intensity per cell or per nucleus, you can compare the relative levels of RNA synthesis between different experimental conditions. For accurate quantification, it is critical to keep all labeling, reaction, and imaging parameters consistent across all samples and to subtract the background fluorescence from unstained control samples.
Q5: What are the essential controls for an N3-Ψ imaging experiment?
-
Unlabeled Control: Cells that are not treated with N3-Ψ but undergo the full click reaction and imaging process. This control is essential for assessing background fluorescence from the click reagents and autofluorescence.
-
No-Click Control: Cells that are labeled with N3-Ψ but do not undergo the click reaction (i.e., no copper, ligand, or alkyne-fluorophore). This helps confirm that the signal is dependent on the click reaction itself.
-
Positive Control: A condition known to stimulate transcription (e.g., treatment with a specific growth factor) can validate that the assay is sensitive enough to detect changes in RNA synthesis.
-
Negative Control: A condition that inhibits transcription (e.g., treatment with Actinomycin D) can confirm that the signal is dependent on active RNA synthesis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with N3-Ψ
This protocol provides a starting point for labeling cultured mammalian cells. Optimization of concentration and time is recommended for each cell type and experimental condition.
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of N3-Ψ (e.g., 200 µM). Warm the medium to 37°C.
-
Labeling: Aspirate the old medium from the cells and gently add the pre-warmed N3-Ψ labeling medium.
-
Incubation: Return the cells to a 37°C incubator with 5% CO₂ for the desired labeling period (e.g., 1-4 hours).
-
Washing: After incubation, aspirate the labeling medium and wash the cells twice with 1X PBS to remove any unincorporated N3-Ψ.
-
Fixation: Proceed immediately to the fixation and click chemistry protocol.
Protocol 2: Click Chemistry (CuAAC) Reaction for Imaging
This protocol is for performing the click reaction on fixed, permeabilized cells on coverslips.
Reagent Preparation:
-
Alkyne-Fluorophore Stock: Prepare a 1-10 mM stock solution in DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM stock solution in nuclease-free water.[3]
-
Ligand (THPTA or BTTAA) Stock: Prepare a 50-100 mM stock solution in nuclease-free water.[2][3]
-
Sodium Ascorbate Stock: Prepare a 100 mM stock solution in nuclease-free water. This must be made fresh immediately before use. [2][8]
Procedure:
-
Fixation: Fix the N3-Ψ labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use in the order listed below. The volumes below are for one coverslip in a 24-well plate (~200 µL). Scale as needed.
Component Stock Conc. Volume per reaction Final Conc. 1X PBS - 187 µL - Alkyne-Fluorophore 1 mM 4 µL 20 µM CuSO₄ 20 mM 2 µL 200 µM Ligand (e.g., THPTA) 50 mM 4 µL 1 mM Sodium Ascorbate 100 mM 3 µL 1.5 mM Note: The final concentrations may require optimization. The ligand-to-copper ratio here is 5:1.
-
Click Reaction: Aspirate the PBS from the coverslips and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the cocktail and wash the cells three times with 1X PBS for 5 minutes each to remove unreacted reagents. An optional wash with PBS containing 5 mM EDTA can help remove residual copper.
-
(Optional) Counterstaining: Stain nuclei with a DNA dye like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the coverslip and allow it to cure.
-
Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
Visualized Workflows and Logic
Caption: Experimental workflow for this compound labeling and detection.
Caption: Troubleshooting logic for low signal in N3-Ψ imaging experiments.
Caption: Troubleshooting logic for high background in N3-Ψ imaging experiments.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biotium.com [biotium.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Click Chemistry [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to RNA Metabolic Labeling: 4-Thiouridine (4sU) vs. N3-Modified Uridine Approaches
For researchers, scientists, and drug development professionals, the study of RNA dynamics is fundamental to understanding gene expression and developing novel therapeutics. Metabolic labeling of nascent RNA transcripts is a powerful tool for elucidating the lifecycle of RNA, from synthesis to decay. This guide provides an objective comparison of the well-established metabolic label, 4-thiouridine (B1664626) (4sU), with chemical labeling approaches targeting the N3 position of uridine (B1682114).
While 4sU is a widely adopted metabolic precursor for labeling newly synthesized RNA in living cells, the application of N3-aminopseudouridine for the same purpose is not documented in the current scientific literature. Therefore, this guide will focus on a detailed examination of 4sU and contrast it with chemical methods that modify the N3 position of uridine in isolated RNA, highlighting their distinct applications and methodologies.
At a Glance: Key Differences
| Feature | 4-Thiouridine (4sU) | N3-Uridine Chemical Labeling |
| Labeling Principle | Metabolic incorporation of a uridine analog during transcription in living cells. | Chemical modification of the N3 position of uridine in extracted RNA. |
| Application | Studying nascent RNA transcription, processing, and decay dynamics in vivo. | Post-synthetic labeling of RNA for structural or localization studies in vitro. |
| Cell Viability | Generally high, but concentration and duration of labeling need optimization to minimize cytotoxicity.[1] | Not applicable for labeling in living cells. |
| Perturbation to RNA | Minimal interference with gene expression at optimal concentrations. Can induce T-to-C transitions in sequencing.[1] | The modification is external and can potentially alter RNA structure or interactions. |
4-Thiouridine (4sU): A Robust Tool for Metabolic RNA Labeling
4-Thiouridine is a uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[2][3] This incorporation introduces a thiol group into the nascent RNA, which can then be exploited for purification and analysis.
Experimental Workflow
The general workflow for 4sU-based metabolic labeling involves several key steps:
-
Labeling: Cells are incubated with 4sU for a defined period, allowing for its incorporation into newly synthesized RNA.
-
RNA Extraction: Total RNA is isolated from the cells.
-
Biotinylation: The thiol group in the 4sU-labeled RNA is specifically biotinylated.
-
Enrichment: The biotinylated RNA is captured using streptavidin-coated beads.
-
Elution & Downstream Analysis: The enriched nascent RNA is eluted and can be used for various downstream applications, such as qRT-PCR or next-generation sequencing.[2]
Quantitative Performance of 4sU Labeling
| Parameter | Typical Values/Observations | References |
| Labeling Efficiency | Can achieve significant labeling of nascent transcripts, with rates depending on cell type, 4sU concentration, and labeling time. | [1][2] |
| Cytotoxicity | Generally low at concentrations typically used for labeling (e.g., 100-500 µM). However, high concentrations or prolonged exposure can affect cell viability and rRNA processing. | [1] |
| Effect on Splicing | At high incorporation rates, 4sU can modestly affect pre-mRNA splicing, particularly for introns with weak splice sites. | [1] |
| Sequencing Artifacts | The presence of 4sU can induce T-to-C transitions during reverse transcription, a feature that can be exploited for computational identification of labeled transcripts (e.g., SLAM-seq, TUC-seq). | [1] |
Detailed Experimental Protocol for 4sU Labeling
This protocol is a generalized procedure and may require optimization for specific cell types and experimental goals.
1. 4sU Labeling of Cells
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare fresh 4sU stock solution (e.g., 100 mM in DMSO or water).
-
Add 4sU to the cell culture medium to the desired final concentration (e.g., 100-500 µM).
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to several hours).
2. Total RNA Extraction
-
Lyse the cells using a suitable reagent (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol.
-
Quantify the RNA and assess its integrity.
3. Biotinylation of 4sU-labeled RNA
-
Resuspend total RNA in biotinylation buffer.
-
Add a biotinylating agent that reacts specifically with the thiol group of 4sU (e.g., Biotin-HPDP).
-
Incubate the reaction in the dark at room temperature.
-
Purify the biotinylated RNA, for example, by chloroform (B151607) extraction and isopropanol (B130326) precipitation.
4. Enrichment of Labeled RNA
-
Resuspend the biotinylated RNA and heat to denature.
-
Add streptavidin-coated magnetic beads and incubate to allow binding.
-
Wash the beads several times to remove unlabeled RNA.
5. Elution of Labeled RNA
-
Elute the captured RNA from the beads using a reducing agent (e.g., DTT) to cleave the disulfide bond in the biotin (B1667282) linker.
-
Precipitate the eluted RNA.
-
The enriched, newly transcribed RNA is now ready for downstream analysis.
N3-Uridine Chemical Labeling: A Post-Synthetic Approach
Chemical labeling methods that target the N3 position of uridine operate on a different principle than metabolic labeling. These techniques are applied to RNA that has already been synthesized and extracted.
Labeling Principle
The N3 position of uridine can be chemically modified under specific conditions. This modification can introduce a reactive group, such as an azide, which can then be used for "click chemistry" to attach a reporter molecule like a fluorophore or biotin.[4]
Key Considerations for N3-Uridine Chemical Labeling
-
Applicability: This method is suitable for labeling purified RNA in vitro. It cannot be used to label nascent RNA within living cells.
-
Specificity: The chemical modification may not be exclusive to uridine and could potentially react with other nucleotides to a lesser extent, depending on the specific chemistry used.
-
Structural Impact: The addition of a chemical moiety to the N3 position of uridine could potentially disrupt Watson-Crick base pairing and alter the local RNA structure.
-
Protocol: The specific protocol will depend on the chosen chemical modification and click chemistry reagents.
Conclusion
For researchers interested in studying the dynamics of newly synthesized RNA in a cellular context, 4-thiouridine (4sU) remains the gold standard for metabolic labeling . Its high efficiency of incorporation and the well-established protocols for enrichment make it a powerful and reliable tool. While chemical labeling methods targeting the N3 position of uridine offer a means to modify RNA post-synthetically for specific biochemical or biophysical studies, they are not a substitute for metabolic labeling when the goal is to investigate dynamic RNA processes within a living system. The lack of evidence for this compound as a viable metabolic label underscores the current prominence of 4sU in the field of nascent RNA research. Researchers should carefully consider their experimental objectives when choosing an appropriate RNA labeling strategy.
References
- 1. Current Approaches for RNA Labeling in Vitro and in Cells Based on Click Reactions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N3-Aminopseudouridine Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the development of RNA therapeutics and the study of RNA modifications, the accurate validation of modified nucleotide incorporation is paramount. N3-aminopseudouridine (N3-amΨ), a derivative of the well-known pseudouridine (B1679824) (Ψ), presents unique analytical challenges. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the validation of N3-amΨ incorporation into RNA, alongside alternative sequencing-based methods. We will delve into the experimental workflows, present comparative data based on analogous modifications, and provide detailed protocols to aid in your research endeavors.
Mass Spectrometry as the Gold Standard for Modified Nucleoside Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the detection and quantification of RNA modifications.[1][2] This is due to its high sensitivity, specificity, and ability to provide unambiguous identification of modified nucleosides through precise mass-to-charge ratio measurements and fragmentation patterns.
However, similar to pseudouridine, this compound is isomeric with other naturally occurring nucleosides, potentially complicating its direct detection based solely on mass. While N3-amΨ is not strictly "mass-silent" like pseudouridine (which has the same mass as uridine), its unique fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer is key to its specific detection and quantification.
Experimental Workflow: From Modified RNA to Quantitative Data
The general workflow for the validation of N3-amΨ incorporation by mass spectrometry involves several key steps, from the initial incorporation of the modified nucleotide into the RNA molecule to the final data analysis.
Comparison of Analytical Methods for this compound Detection
While mass spectrometry is a powerful tool, other methods, primarily based on next-generation sequencing (NGS), can also be employed to detect modified nucleosides. Below is a comparative overview of these approaches. It is important to note that while extensive data exists for pseudouridine, specific performance metrics for this compound may require experimental determination.
| Feature | Mass Spectrometry (LC-MS/MS) | Next-Generation Sequencing (NGS) | Direct RNA Sequencing (e.g., Nanopore) |
| Principle | Direct detection of nucleoside mass and fragmentation pattern. | Indirect detection via reverse transcription signatures (stops, mutations) after chemical modification. | Direct detection of electrical signal disruption as native RNA passes through a nanopore.[1][2][3] |
| Quantitative Accuracy | High (with appropriate standards). Can provide absolute quantification. | Semi-quantitative. Relies on the efficiency of chemical labeling and reverse transcription. | Semi-quantitative. Still an emerging technology for precise quantification of modifications. |
| Sensitivity | High (femtomole to attomole range). | High, dependent on sequencing depth. | Moderate to high, dependent on the specific modification and sequencing depth. |
| Sequence Context | Lost upon digestion to nucleosides. Can be obtained with top-down or middle-down approaches. | Provides single-nucleotide resolution within the full-length RNA sequence. | Provides single-molecule, long-read sequence context. |
| De Novo Discovery | Yes, can identify unknown modifications based on mass shifts. | No, requires prior knowledge of the modification for specific chemical treatment. | Yes, can potentially detect any modification that disrupts the electrical signal. |
| Sample Requirement | Micrograms of RNA. | Nanograms to micrograms of RNA. | Nanograms to micrograms of RNA. |
| Advantages | Unambiguous identification, absolute quantification. | High-throughput, provides sequence context. | Real-time sequencing of native RNA, long reads. |
| Limitations | Typically loses sequence information, can be lower throughput. | Indirect detection, potential for biases from chemical labeling and reverse transcription. | Higher error rates for base calling, quantification of modifications is still under development. |
The Role of Chemical Derivatization
For mass-silent modifications like pseudouridine, chemical derivatization is essential to introduce a mass shift that allows for its differentiation from its isomer, uridine (B1682114). Common derivatization agents for pseudouridine include N-cyclohexyl-N'-(β-(4-methylmorpholinium)ethyl)carbodiimide (CMC) and acrylonitrile. While this compound is not mass-silent, derivatization of the amino group at the N3 position could be explored to enhance ionization efficiency or to introduce a specific mass tag for targeted analysis, a concept illustrated below.
Experimental Protocols
The following is a generalized protocol for the analysis of this compound incorporation in RNA by LC-MS/MS. Note: This protocol is based on established methods for other modified nucleosides and should be optimized and validated for this compound.
In Vitro Transcription and RNA Purification
-
Reaction Setup: Assemble a standard in vitro transcription reaction using a T7 RNA polymerase promoter-containing DNA template. Replace the standard UTP with a mixture of UTP and this compound triphosphate (N3-amΨ-TP) at the desired ratio.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.
-
Quality Control: Assess the integrity and concentration of the purified RNA using a spectrophotometer and gel electrophoresis.
Enzymatic Digestion of RNA to Nucleosides
-
Reaction Mixture: In a microcentrifuge tube, combine 1-5 µg of the purified RNA with a cocktail of nucleases. A common combination includes Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase to ensure complete digestion to single nucleosides.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Enzyme Removal: Deactivate and remove the enzymes, for example, by filtration through a 10 kDa molecular weight cutoff filter.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for nucleoside separation.
-
Mobile Phases: Use a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the nucleosides.
-
Injection: Inject the digested nucleoside mixture onto the column.
-
-
Mass Spectrometry:
-
Ionization: Use positive ion mode electrospray ionization (ESI).
-
MS1 Scan: Perform a full scan to detect the protonated molecular ions of the canonical nucleosides and this compound.
-
MS/MS Fragmentation: In a data-dependent manner, select the precursor ion corresponding to this compound for collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Scheduled MRM (Multiple Reaction Monitoring): For targeted quantification, develop a method that specifically monitors for the precursor-to-fragment ion transitions unique to this compound.
-
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the chromatogram based on its retention time and the presence of the correct precursor and fragment ion masses.
-
Quantification:
-
External Calibration Curve: Prepare a series of standards with known concentrations of this compound to generate a calibration curve.
-
Stable Isotope-Labeled Internal Standard: For the most accurate quantification, synthesize or acquire a stable isotope-labeled version of this compound to use as an internal standard. This will correct for variations in sample preparation and instrument response.
-
Calculation: Determine the amount of this compound in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve. The incorporation efficiency can then be calculated relative to the amount of uridine or total uracil-containing nucleosides.
-
Conclusion
Mass spectrometry, particularly LC-MS/MS, offers a robust and highly accurate platform for the validation and quantification of this compound incorporation into RNA. While sequencing-based methods provide valuable information regarding the location of modifications within a sequence, mass spectrometry remains the definitive method for unambiguous identification and absolute quantification. The protocols and comparative information provided in this guide serve as a foundation for researchers to develop and validate their own assays for this compound, a crucial step in the advancement of RNA-based therapeutics and our understanding of the epitranscriptome. Further experimental work is necessary to establish specific performance metrics and optimize protocols for this novel modified nucleoside.
References
Cross-Validation of N3-Aminopseudouridine Sequencing Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of modified ribonucleosides, such as N3-Aminopseudouridine (N3-Am-Ψ), are critical for understanding RNA biology and for the development of RNA-based therapeutics. N3-Am-Ψ is a derivative of pseudouridine (B1679824) (Ψ), the most abundant internal RNA modification.[1] This guide provides an objective comparison of sequencing-based methods for detecting Ψ (and by extension, its derivatives) with the gold-standard orthogonal method, liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction to Detection Methodologies
The landscape of modified ribonucleoside detection is dominated by two primary approaches: high-throughput sequencing techniques that identify modification sites across the transcriptome, and mass spectrometry-based methods that provide precise quantification.
Sequencing-based methods , such as Pseudo-seq, BID-seq, and PRAISE, rely on the chemical derivatization of the target nucleoside.[2][3] This chemical adduct creates a signature event during reverse transcription—such as a stop, a deletion, or a mutation—that can be detected by next-generation sequencing (NGS).[1][4][5] This allows for transcriptome-wide mapping of potential modification sites.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the direct detection and quantification of modified nucleosides.[6][7] This method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.[8]
Performance Comparison
While direct, head-to-head cross-validation studies on N3-Am-Ψ sequencing are limited in the public domain, we can compare the performance of Ψ sequencing methods and LC-MS/MS based on published data for pseudouridine. This provides a strong proxy for understanding the strengths and weaknesses of each approach.
| Parameter | Sequencing-Based Methods (e.g., PRAISE, BID-seq) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Chemical labeling of Ψ induces reverse transcription signatures (stops, deletions, mutations) detected by NGS. | Enzymatic digestion of RNA to single nucleosides, followed by chromatographic separation and mass-based detection.[8] |
| Resolution | Single-nucleotide resolution across the transcriptome.[1][4] | Identifies and quantifies nucleosides at the global level (total amount in an RNA sample).[8] |
| Quantification | Semi-quantitative to quantitative, depending on the method. PRAISE shows excellent correlation (R²=0.992) with expected stoichiometry.[1] | Highly quantitative, considered the gold standard for absolute quantification of modified nucleosides. |
| Sensitivity | High; BACS method shows increased sensitivity over previous sequencing methods.[5] | High sensitivity, capable of trace analysis of modified nucleosides. |
| Specificity | High specificity reported for methods like PRAISE, with no significant cross-reactivity with other modifications like m6A, m5C, or ac4C.[1] | Very high, based on unique mass-to-charge ratios and fragmentation patterns of each nucleoside.[8] |
| Throughput | High-throughput, capable of transcriptome-wide analysis in a single experiment. | Lower throughput, typically analyzing one sample at a time for global quantification. |
| Requirement | Requires bioinformatics expertise for data analysis. | Requires specialized instrumentation and expertise in mass spectrometry. |
| Validation | Often validated using synthetic RNA spike-ins or by confirming known modification sites in abundant RNAs like rRNA.[1][4] | Serves as an orthogonal method for validating findings from sequencing-based approaches.[8] |
Experimental Workflows and Protocols
Understanding the experimental workflows is key to selecting the appropriate method for a given research question. Below are generalized protocols for a representative sequencing-based method and LC-MS/MS.
Sequencing-Based Workflow: A Generalized PRAISE/BID-seq Protocol
This workflow illustrates the key steps in quantitative pseudouridine sequencing based on bisulfite treatment, which induces a deletion signature at Ψ sites.
Caption: Workflow for quantitative Ψ-sequencing.
Detailed Protocol Steps (Generalized):
-
RNA Isolation and Fragmentation: Isolate total RNA from the sample of interest. Fragment the RNA to a suitable size range (e.g., 100-200 nucleotides) to ensure uniform coverage.
-
Bisulfite Treatment: Treat the fragmented RNA with sodium bisulfite. This selectively modifies pseudouridine, forming an adduct that is stable under specific reaction conditions.
-
Reverse Transcription: Perform reverse transcription. The bulky adduct on the pseudouridine base causes the reverse transcriptase to skip the nucleotide, introducing a deletion in the resulting cDNA.
-
Library Preparation: Ligate sequencing adapters to the cDNA fragments and amplify the library via PCR.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. Calculate the deletion rate at each uridine (B1682114) position. A significantly higher deletion rate in the treated sample compared to a control sample indicates the presence of pseudouridine. The deletion ratio can be used to estimate the modification stoichiometry.[1][4]
LC-MS/MS Workflow for Modified Nucleoside Analysis
This workflow outlines the process for absolute quantification of modified nucleosides from an RNA sample.
Caption: Workflow for LC-MS/MS analysis of modified nucleosides.
Detailed Protocol Steps (Generalized):
-
RNA Digestion: Purify total RNA and digest it completely into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and phosphodiesterase.[8]
-
Liquid Chromatography: Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system. The nucleosides are separated based on their physicochemical properties as they pass through a chromatography column (e.g., a C18 column).[8][9]
-
Mass Spectrometry: The separated nucleosides are introduced into a mass spectrometer. They are ionized (e.g., by electrospray ionization) and their mass-to-charge ratios are measured. For tandem MS (MS/MS), specific precursor ions are selected, fragmented, and the resulting product ions are detected, providing high confidence in identification.[8]
-
Quantification: The amount of each nucleoside is determined by integrating the area under its chromatographic peak. Absolute quantification is achieved by comparing these areas to a standard curve generated from known concentrations of pure nucleoside standards.
Cross-Validation Logical Framework
For robust validation, results from sequencing-based methods should be confirmed by an orthogonal method like LC-MS/MS.
Caption: Logical flow for cross-validation.
Conclusion
Sequencing-based methods and LC-MS/MS offer complementary information for the study of this compound and other RNA modifications.
-
Sequencing-based methods are unparalleled for transcriptome-wide discovery of modification sites and for providing high-resolution maps of the "epitranscriptome." They offer quantitative estimates of modification levels at specific sites.
-
LC-MS/MS provides the benchmark for accurate and absolute quantification of the total amount of a specific modified nucleoside within an RNA sample. It is the ideal method for validating the global changes in modification levels suggested by sequencing data.
For comprehensive and high-confidence characterization of N3-Am-Ψ, a dual approach is recommended. Transcriptome-wide screening with a quantitative sequencing method should be followed by orthogonal validation of global modification changes using LC-MS/MS. This integrated strategy ensures both the precise location and the accurate quantification of these critical RNA modifications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative RNA pseudouridine maps reveal multilayered translation control through plant rRNA, tRNA and mRNA pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
The Landscape of Nascent RNA Labeling: A Comparative Guide to Modified Nucleosides
For researchers, scientists, and drug development professionals engaged in the study of transcriptomics, the ability to specifically label and isolate newly synthesized RNA is paramount. This guide provides a comprehensive comparison of commonly used modified nucleosides for metabolic RNA labeling. While interest has been expressed in N3-Aminopseudouridine, a thorough review of the scientific literature reveals a lack of evidence for its successful metabolic incorporation into nascent RNA in living cells. Therefore, this guide will focus on the well-established and extensively characterized alternatives: 4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), and 5-bromouridine (B41414) (BrU).
Metabolic RNA labeling is a powerful technique that enables the temporal tracking of RNA synthesis and decay, providing invaluable insights into the dynamics of gene expression. The principle involves introducing a modified nucleoside analog into cell culture, which is then incorporated into newly transcribed RNA by the cell's own machinery. These labeled transcripts can then be specifically isolated and analyzed. The choice of the modified nucleoside is critical and depends on the specific experimental goals and the downstream applications.
Comparative Analysis of Modified Nucleosides for RNA Labeling
The following table summarizes the key performance characteristics of the most widely used modified nucleosides for metabolic RNA labeling.
| Feature | 4-thiouridine (4sU) | 5-ethynyluridine (EU) | 5-bromouridine (BrU) |
| Labeling Principle | Incorporation of a thiol group into RNA. | Incorporation of an alkyne group into RNA. | Incorporation of a bromine atom into RNA. |
| Detection Method | Thiol-specific biotinylation followed by affinity purification. Can also be used in methods like SLAM-seq that induce T-to-C mutations during reverse transcription. | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) for conjugation to reporter molecules (e.g., biotin (B1667282), fluorophores). | Immunoprecipitation with anti-BrdU/BrU antibodies. |
| Labeling Efficiency | High, readily incorporated by RNA polymerases. | High, efficiently incorporated by RNA polymerases.[1] | Readily incorporated into RNA.[2] |
| Cell Permeability | Good, readily taken up by most cell lines. | Good, readily taken up by cells.[3] | Good, readily taken up by cells. |
| Cytotoxicity | Low at typical working concentrations (e.g., 100 µM), but can cause cellular stress and affect splicing at higher concentrations or with prolonged exposure.[4] | Generally low cytotoxicity at recommended concentrations.[5] However, some studies have reported potential for neurodegeneration with in vivo use.[3] Can be incorporated into DNA in some organisms.[1] | Can cause DNA damage through base substitution and increase mutation rates.[2] |
| Perturbation to RNA Function | Can affect pre-mRNA splicing at high incorporation rates.[4] The thiol group can form disulfide bonds. | The small alkyne group is considered to have minimal impact on RNA structure and function. | The bromine atom is larger and can potentially alter RNA structure and protein interactions. |
| Downstream Applications | Nascent RNA sequencing (e.g., Bru-seq, 4sU-seq), RNA stability analysis, crosslinking and immunoprecipitation (CLIP). | Nascent RNA sequencing (e.g., EU-seq), imaging of nascent RNA, affinity purification. | Nascent RNA sequencing (Bru-seq), RNA half-life determination (BRIC-seq), immunoprecipitation followed by RT-qPCR.[2] |
Experimental Protocols and Methodologies
Detailed and reliable protocols are crucial for the successful implementation of metabolic RNA labeling experiments. Below are summaries of key experimental procedures for the discussed nucleosides.
4-thiouridine (4sU) Labeling and Isolation
1. Metabolic Labeling:
-
Cells are incubated with 4sU-containing medium. A common concentration is 100 µM for a short labeling pulse (e.g., 15-60 minutes) to capture nascent transcripts.
-
After the desired labeling time, cells are harvested, and total RNA is isolated using standard methods (e.g., TRIzol extraction).
2. Biotinylation of 4sU-labeled RNA:
-
The thiol group in the incorporated 4sU is specifically biotinylated using a reagent such as HPDP-Biotin. This reaction creates a disulfide bond between the RNA and the biotin moiety.
3. Affinity Purification:
-
The biotinylated RNA is then captured using streptavidin-coated magnetic beads.
-
Unlabeled, pre-existing RNA is washed away.
-
The captured nascent RNA is eluted from the beads by adding a reducing agent like DTT or β-mercaptoethanol, which cleaves the disulfide bond.
4. Downstream Analysis:
-
The purified nascent RNA is then suitable for various downstream applications, including RT-qPCR, microarray analysis, or next-generation sequencing.
5-ethynyluridine (EU) Labeling and Detection
1. Metabolic Labeling:
-
Cells are cultured in the presence of EU. Typical concentrations range from 200 µM to 1 mM.
-
Following incubation, total RNA is isolated.
2. Click Chemistry Reaction:
-
The alkyne group in the EU-labeled RNA is conjugated to an azide-containing reporter molecule (e.g., biotin-azide for purification or a fluorescent-azide for imaging).
-
This reaction is typically catalyzed by copper(I). Copper-free click chemistry methods using strained alkynes are also available and are preferred for live-cell imaging to avoid copper-induced cytotoxicity.
3. Analysis:
-
If biotinylated, the nascent RNA can be purified using streptavidin beads, similar to the 4sU protocol.
-
If labeled with a fluorophore, the nascent RNA can be visualized using fluorescence microscopy.
5-bromouridine (BrU) Labeling and Immunoprecipitation
1. Metabolic Labeling:
-
Cells are treated with BrU at a concentration typically around 200 µM.
-
Total RNA is then extracted.
2. Immunoprecipitation:
-
The BrU-labeled RNA is specifically immunoprecipitated using an antibody that recognizes BrU (often an anti-BrdU antibody that cross-reacts).
-
The antibody-RNA complexes are captured using protein A/G-coated magnetic beads.
3. Elution and Analysis:
-
After washing to remove non-specifically bound RNA, the BrU-labeled RNA is eluted from the beads.
-
The purified RNA can then be used for downstream analyses like RT-qPCR or sequencing.
Visualizing the Workflow: From Labeling to Analysis
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key steps in metabolic RNA labeling and subsequent detection.
Caption: General workflow for metabolic RNA labeling of nascent transcripts.
Caption: Key detection and purification strategies for different modified nucleosides.
Conclusion
The selection of a modified nucleoside for metabolic RNA labeling is a critical decision that influences the experimental outcome and the types of biological questions that can be addressed. While this compound is not currently a viable option for metabolic labeling based on available data, researchers have a robust toolkit of well-characterized alternatives. 4-thiouridine and 5-bromouridine are excellent choices for applications requiring affinity purification of nascent RNA, with established protocols for sequencing and stability analysis. 5-ethynyluridine, with its bioorthogonal alkyne handle, offers the unique advantage of being suitable for both purification and direct imaging of newly synthesized RNA. Careful consideration of the specific research goals, potential for cytotoxicity, and the nature of the downstream analysis will guide the selection of the most appropriate modified nucleoside for unraveling the complexities of RNA dynamics.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. 2-Selenouridine triphosphate synthesis and Se-RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable RNA-DNA-RNA polymerase complexes can accompany formation of a single phosphodiester bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of N3-Aminopseudouridine on RNA Structure and Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has emerged as a cornerstone of modern RNA-based therapeutics and vaccines. Modifications such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) have been instrumental in enhancing the stability, translational efficiency, and immune-evasive properties of synthetic mRNA. This guide provides a comparative analysis of a lesser-explored modification, N3-Aminopseudouridine (N3-Am-Ψ), alongside the well-characterized Ψ and m1Ψ.
Due to the limited availability of direct experimental data for this compound in public literature, this guide presents a framework for its evaluation. The provided experimental protocols and comparative tables are designed to facilitate the investigation of N3-Am-Ψ and its potential impact on RNA biology. The data for Ψ and m1Ψ are based on published findings, while the entries for N3-Am-Ψ are presented as hypothetical, based on chemical reasoning, to guide future research.
Comparative Analysis of Modified Nucleosides
The following tables summarize the known and potential impacts of Ψ, m1Ψ, and N3-Am-Ψ on key aspects of RNA biology.
Table 1: Impact on RNA Structure and Stability
| Parameter | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | This compound (N3-Am-Ψ) |
| Effect on Helix Stability (Melting Temperature, Tm) | Increased Tm compared to Uridine (U)[1]. | Generally increases Tm, but can be sequence-dependent. | Hypothetical: May have a variable effect on Tm. The amino group could form additional hydrogen bonds, potentially increasing stability, or cause steric hindrance, decreasing stability depending on the sequence context. |
| Conformational Preference | Promotes a C3'-endo sugar pucker, pre-organizing the RNA backbone into an A-form helix[1]. | Similar to Ψ, promotes an A-form helical structure. | Hypothetical: Likely promotes a C3'-endo pucker similar to Ψ, favoring an A-form helix. |
| Base Stacking | Enhances base stacking interactions compared to U[1]. | Enhances base stacking, contributing to helix stability. | Hypothetical: The effect on base stacking is unknown. The amino group could alter the electronic properties of the base, potentially influencing stacking interactions. |
Table 2: Impact on RNA Function (Translation)
| Parameter | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | This compound (N3-Am-Ψ) |
| Translation Efficiency | Generally increases protein expression from mRNA[2]. | Significantly increases protein expression, often more than Ψ[2]. | Hypothetical: The impact is unknown. The N3 position is involved in codon-anticodon recognition; an amino group at this position could potentially decrease translational fidelity and/or efficiency. |
| Translational Fidelity | Can decrease translational fidelity at certain codon positions. | Generally maintains high translational fidelity[1]. | Hypothetical: The amino group at the N3 position could disrupt the Watson-Crick base pairing face, potentially leading to increased misincorporation of amino acids. |
| Reverse Transcription Signature | Can cause slight pauses or read-through by reverse transcriptase, but is generally considered "silent". | Similar to Ψ, does not typically cause strong reverse transcription stops. | Hypothetical: The N3-amino group might be reactive to certain chemical probing reagents used in reverse transcription-based analyses, potentially creating a specific signature. |
Table 3: Impact on Innate Immunogenicity
| Parameter | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | This compound (N3-Am-Ψ) |
| Activation of Toll-Like Receptors (TLR3, TLR7, TLR8) | Reduces activation of TLRs compared to unmodified RNA. | Strongly reduces activation of TLRs, leading to a dampened innate immune response[3]. | Hypothetical: The effect is unknown. The N3 position is a key determinant for TLR7/8 recognition. The presence of an amino group could alter the binding affinity to these receptors, though the direction of this change is uncertain. |
| Induction of Pro-inflammatory Cytokines (e.g., TNF-α, IFN-β) | Decreased induction of pro-inflammatory cytokines. | Markedly decreased induction of pro-inflammatory cytokines[3]. | Hypothetical: The cytokine induction profile would depend on its interaction with innate immune receptors. A full experimental evaluation is necessary. |
Experimental Protocols
To facilitate the investigation of this compound and other novel RNA modifications, detailed methodologies for key experiments are provided below.
I. Biophysical Characterization: Circular Dichroism (CD) Spectroscopy
Objective: To assess the global secondary structure and thermal stability of RNA oligonucleotides containing N3-Am-Ψ in comparison to unmodified and other modified RNAs.
Methodology:
-
Sample Preparation:
-
Synthesize or procure RNA oligonucleotides (e.g., 20-30 nucleotides in length) with a single, site-specific incorporation of U, Ψ, m1Ψ, or N3-Am-Ψ.
-
Dissolve the lyophilized RNA in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Determine the RNA concentration accurately using UV-Vis spectrophotometry at 260 nm.
-
Anneal duplex RNA samples by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
CD Spectra Acquisition:
-
Use a calibrated circular dichroism spectrophotometer equipped with a Peltier temperature controller.
-
Acquire CD spectra from 320 nm to 200 nm at a constant temperature (e.g., 20°C) in a 1 cm path-length cuvette.
-
Record the spectra with a data pitch of 1 nm, a bandwidth of 1 nm, and a scanning speed of 100 nm/min. Average at least three scans for each sample.
-
Subtract the buffer spectrum from each RNA spectrum.
-
-
Thermal Denaturation (Melting) Studies:
-
Monitor the CD signal at a fixed wavelength (typically the wavelength of maximum change, e.g., 268 nm) as the temperature is increased from 20°C to 95°C at a rate of 1°C/min.
-
Record the CD signal at every 1°C increment.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to molar ellipticity ([(\theta)]) using the formula: [(\theta)] = (CD signal in mdeg) / (10 * c * l), where 'c' is the molar concentration of the RNA and 'l' is the path length of the cuvette in cm.
-
Analyze the shape of the CD spectra to infer the overall helical conformation (e.g., A-form RNA typically shows a positive peak around 260-270 nm and a negative peak around 210 nm)[4].
-
Determine the melting temperature (Tm) from the thermal denaturation curve by finding the temperature at the midpoint of the transition.
-
II. Functional Assessment: In Vitro Translation Assay
Objective: To quantify the protein expression from mRNA containing N3-Am-Ψ and compare it to other modifications.
Methodology:
-
mRNA Synthesis:
-
Prepare a DNA template encoding a reporter gene (e.g., Firefly Luciferase) downstream of a T7 promoter.
-
Perform in vitro transcription using T7 RNA polymerase with a nucleotide mix containing either UTP, ΨTP, m1ΨTP, or N3-Am-ΨTP.
-
Incorporate a 5' cap analog (e.g., ARCA) and a poly(A) tail.
-
Purify the resulting mRNA using an appropriate method (e.g., lithium chloride precipitation or silica-based columns).
-
Verify the integrity and concentration of the mRNA.
-
-
In Vitro Translation Reaction:
-
Quantification of Protein Expression:
-
For luciferase reporter, add the appropriate substrate and measure the luminescence using a luminometer.
-
For other reporters, protein expression can be quantified by methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
Normalize the reporter signal to a control reaction without mRNA.
-
Compare the relative protein expression levels from mRNAs containing different modifications.
-
III. Immunogenicity Assessment: Cytokine Induction in Cell Culture
Objective: To measure the induction of pro-inflammatory cytokines in response to mRNA containing N3-Am-Ψ.
Methodology:
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a human cell line expressing relevant TLRs (e.g., HEK-Blue™ hTLR7 or hTLR8 cells).
-
-
mRNA Transfection:
-
Complex the different modified mRNAs (U, Ψ, m1Ψ, N3-Am-Ψ) with a suitable transfection reagent (e.g., lipid-based).
-
Treat the cells with the mRNA complexes at various concentrations.
-
Include positive controls (e.g., R848 for TLR7/8 activation) and a negative control (transfection reagent alone).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Cytokine Quantification:
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the experimental samples.
-
Compare the cytokine induction profiles for the different modified mRNAs.
-
Conclusion
While pseudouridine and N1-methylpseudouridine have been extensively studied and validated for their beneficial effects in mRNA therapeutics, the properties of this compound remain largely unexplored. The addition of an amino group at the N3 position of pseudouridine has the potential to significantly alter its impact on RNA structure, translation, and immunogenicity. The experimental frameworks provided in this guide offer a systematic approach to characterizing N3-Am-Ψ and other novel RNA modifications, thereby expanding the toolkit for the rational design of next-generation RNA-based medicines. Further research into N3-Am-Ψ is warranted to determine its potential as a valuable component in therapeutic RNA.
References
- 1. Computational and NMR studies of RNA duplexes with an internal pseudouridine-adenosine base pair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Structural analysis of RNA by Circular dichroism (CD) - STEMart [ste-mart.com]
- 7. Quantification of cytokine secretion by mononuclear cells | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay [protocols.io]
A Comparative Guide to N3-Aminopseudouridine and Bromouridine for Pulse-Chase Experiments
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BruChase-Seq - Enseqlopedia [enseqlopedia.com]
- 3. Transcriptome stability profiling using 5’-bromouridine IP chase (BRIC-seq) identifies novel and functional microRNA targets in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5′-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives | Springer Nature Experiments [experiments.springernature.com]
- 5. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of N3-Aminopseudouridine Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into messenger RNA (mRNA) has emerged as a pivotal strategy in the development of RNA-based therapeutics and vaccines. These modifications can enhance mRNA stability, increase translational efficiency, and reduce immunogenicity. Among the various modified nucleosides, N3-Aminopseudouridine (N3-Am-Ψ) is a promising candidate, yet quantitative data on its incorporation into nascent RNA transcripts remains limited in publicly available literature. This guide provides a comparative framework for understanding and approaching the quantitative analysis of N3-Am-Ψ incorporation, drawing parallels with well-characterized modified nucleosides such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ).
Comparative Analysis of Nucleoside Incorporation
Table 1: Comparison of Modified Nucleoside Incorporation (Hypothetical Data for N3-Am-Ψ)
| Modified Nucleoside | Relative Incorporation Efficiency (%) vs. UTP | Key Characteristics | Analytical Techniques for Quantification |
| This compound (N3-Am-Ψ) | Data not available | Potentially altered base pairing and protein interaction due to the amino group at the N3 position. | LC-MS/MS, HPLC-UV |
| Pseudouridine (Ψ) | High | Enhances translational capacity and reduces immunogenicity.[1] | LC-MS/MS, HPLC-UV |
| N1-methylpseudouridine (m1Ψ) | High | Significantly increases protein expression and reduces immunogenicity compared to Ψ. | LC-MS/MS, HPLC-UV |
| Uridine (U) | 100 (Baseline) | Standard, unmodified ribonucleoside. | LC-MS/MS, HPLC-UV |
Note: The relative incorporation efficiency of N3-Am-Ψ is currently not established in the literature. The values for Ψ and m1Ψ are generally considered high, though precise percentages can vary depending on experimental conditions.
Experimental Protocols for Quantitative Analysis
The quantification of modified nucleosides within an RNA sequence is crucial for quality control and for understanding the therapeutic potential of the modified mRNA. The following are detailed methodologies that can be adapted for the quantitative analysis of N3-Am-Ψ incorporation.
In Vitro Transcription with this compound Triphosphate
Objective: To synthesize mRNA containing this compound.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP)
-
This compound-5'-triphosphate (N3-Am-ΨTP)
-
Transcription buffer (containing MgCl2)
-
RNase inhibitor
Protocol:
-
Assemble the transcription reaction on ice. Combine the transcription buffer, RNase inhibitor, ATP, GTP, CTP, and N3-Am-ΨTP.
-
Add the linearized DNA template to the reaction mixture.
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the resulting RNA using a suitable method, such as lithium chloride precipitation or column-based purification, to remove unincorporated nucleotides and the DNA template.
Quantification of N3-Am-Ψ Incorporation by LC-MS/MS
Objective: To determine the precise amount of N3-Am-Ψ incorporated into the synthesized RNA.
Protocol:
-
RNA Digestion:
-
Treat the purified RNA with a cocktail of nucleases (e.g., Nuclease P1, followed by bacterial alkaline phosphatase) to digest the RNA into individual nucleosides.
-
-
Chromatographic Separation:
-
Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) acetate).
-
-
Mass Spectrometry Detection:
-
Couple the HPLC to a tandem mass spectrometer (MS/MS).
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Perform selected reaction monitoring (SRM) to specifically detect and quantify N3-Am-Ψ. This involves monitoring the transition of the precursor ion (the protonated N3-Am-Ψ) to a specific product ion.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a pure this compound standard.
-
Calculate the amount of N3-Am-Ψ in the digested RNA sample by comparing its peak area to the standard curve.
-
The incorporation rate can be expressed as a percentage of the total uridine-type nucleosides (U + N3-Am-Ψ).
-
Experimental and Analytical Workflows
The following diagrams illustrate the key processes involved in the synthesis and analysis of mRNA containing modified nucleosides.
Conclusion
The quantitative analysis of this compound incorporation is a critical step in the development of novel RNA therapeutics. While direct comparative data for N3-Am-Ψ is currently lacking in the scientific literature, the methodologies established for other modified nucleosides provide a robust framework for its characterization. By adapting existing protocols for in vitro transcription and LC-MS/MS analysis, researchers can accurately quantify the incorporation of N3-Am-Ψ, enabling the optimization of mRNA synthesis and the evaluation of its therapeutic potential. Further research is needed to establish the precise incorporation efficiency of N3-Am-Ψ and its impact on mRNA function relative to other modifications.
References
Validating N3-Aminopseudouridine-Based Findings: A Guide to Orthogonal Approaches
For researchers, scientists, and drug development professionals investigating the impact of N3-aminopseudouridine (N3-Am-Ψ) on mRNA translation and function, rigorous validation of initial findings is paramount. This guide provides a framework for employing orthogonal methods to confirm and expand upon primary observations, ensuring the robustness and reliability of your results.
The incorporation of modified nucleotides like this compound into mRNA can have profound effects on its stability, structure, and translational efficiency. Initial high-throughput screens or specific assays may indicate, for example, that N3-Am-Ψ incorporation leads to decreased protein production. However, to confidently attribute this outcome to a specific mechanism, such as ribosome stalling, and to rule out experimental artifacts, validation with independent techniques is crucial. This guide outlines key orthogonal approaches, provides structured data comparisons, and details experimental protocols to facilitate this critical validation process.
Data Presentation: Comparative Analysis of N3-Am-Ψ Effects
To objectively assess the impact of this compound, it is essential to compare quantitative data from multiple experimental approaches. The following tables present a hypothetical but representative dataset illustrating how findings from a primary assay can be validated and mechanistically explored using orthogonal methods.
Table 1: In Vitro Translation Efficiency
| mRNA Construct | Primary Assay: Luciferase Activity (Relative Light Units) | Orthogonal Validation: In Vitro Translation (Protein Yield, µg/mL) |
| Unmodified Control | 1,000,000 ± 50,000 | 1.5 ± 0.2 |
| N3-Am-Ψ Modified | 250,000 ± 30,000 | 0.4 ± 0.1 |
| Pseudouridine Control | 1,200,000 ± 60,000 | 1.7 ± 0.2 |
Table 2: Ribosome Occupancy and Stalling
| mRNA Construct | Ribosome Profiling: Mean Ribosome Density (Reads/Codon) | Ribosome Profiling: Stalling Score at N3-Am-Ψ sites |
| Unmodified Control | 5.2 ± 0.5 | 1.0 (baseline) |
| N3-Am-Ψ Modified | 8.9 ± 0.8 | 4.5 ± 0.6 |
| Pseudouridine Control | 5.5 ± 0.6 | 1.1 ± 0.2 |
Table 3: RNA Structural Analysis
| mRNA Construct | SHAPE-MaP: Average Reactivity at Modified Sites | SHAPE-MaP: Global Structural Change (Correlation Coefficient) |
| Unmodified Control | 0.45 ± 0.05 | 1.00 (reference) |
| N3-Am-Ψ Modified | 0.15 ± 0.03 | 0.85 ± 0.04 |
| Pseudouridine Control | 0.42 ± 0.04 | 0.98 ± 0.02 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of validation experiments. Below are protocols for the key orthogonal approaches discussed.
In Vitro Translation Assay
This method directly measures the total protein output from a given mRNA template in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Amino acid mixture (including a labeled amino acid like ³⁵S-methionine if autoradiography is used)
-
RNase inhibitor
-
Energy regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)
-
Control and N3-Am-Ψ modified mRNAs
Protocol:
-
Prepare a master mix containing the cell-free extract, amino acids, RNase inhibitor, and energy system.
-
Aliquot the master mix into individual reaction tubes.
-
Add equimolar amounts of control or N3-Am-Ψ modified mRNA to the respective tubes.
-
Incubate the reactions at 30°C for 90 minutes.[1]
-
Stop the reactions by placing them on ice.
-
Quantify the synthesized protein. This can be done by measuring the incorporation of a labeled amino acid via scintillation counting or by quantifying a reporter protein (e.g., luciferase, GFP) via its activity or fluorescence.[2]
Ribosome Profiling (Ribo-Seq)
Ribo-Seq provides a global snapshot of ribosome positions on all mRNAs in a cell, allowing for the identification of ribosome stalling sites and the calculation of translation efficiency.[3]
Materials:
-
Cells transfected with control or N3-Am-Ψ modified mRNA
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradients or size-exclusion chromatography columns
-
Library preparation kit for next-generation sequencing
Protocol:
-
Treat cells with cycloheximide to arrest translating ribosomes.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.
-
Isolate the monosomes by sucrose gradient ultracentrifugation or size-exclusion chromatography.[3]
-
Extract the RPFs from the isolated monosomes.
-
Prepare a sequencing library from the RPFs. This involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.[4][5]
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to a reference transcriptome to determine the positions of the ribosomes.
SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling)
SHAPE-MaP is a powerful technique to probe RNA structure at single-nucleotide resolution. It can reveal if the incorporation of N3-Am-Ψ induces local or global changes in mRNA structure that might affect translation.[6]
Materials:
-
Control and N3-Am-Ψ modified RNA
-
SHAPE reagent (e.g., 1M7 or NAI)
-
Reverse transcriptase
-
Primers for reverse transcription
-
PCR amplification reagents
-
Library preparation kit for next-generation sequencing
Protocol:
-
Fold the RNA in a buffer that mimics physiological conditions.
-
Treat the folded RNA with a SHAPE reagent. The reagent will acylate the 2'-hydroxyl group of flexible (typically single-stranded) nucleotides.
-
Purify the modified RNA.
-
Perform reverse transcription on the modified RNA. The reverse transcriptase will misincorporate a nucleotide at the site of the SHAPE adduct.[6]
-
Amplify the resulting cDNA by PCR.
-
Prepare a sequencing library and sequence it.
-
Analyze the sequencing data to identify the mutation rates at each nucleotide position. Higher mutation rates correspond to more flexible regions of the RNA.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows and relationships central to the validation of this compound-based findings.
Caption: Logical workflow for validating N3-Am-Ψ findings.
Caption: Experimental workflow for Ribosome Profiling.
Caption: Hypothesized pathway of N3-Am-Ψ-induced translation inhibition.
References
- 1. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. mRNAテンプレートを使用したin vitroタンパク質発現用プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]
- 4. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 5. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 6. SHAPE-Map [illumina.com]
Navigating the Uncharted Territory of N3-Aminopseudouridine Detection: A Comparative Guide
For the pioneering researcher in RNA therapeutics and epitranscriptomics, the detection of novel RNA modifications is a critical yet often challenging endeavor. N3-Aminopseudouridine (N3-Ψ), a putative modification of the common pseudouridine (B1679824), presents a unique analytical puzzle. Currently, no standardized methods for the direct detection of N3-Ψ have been established. However, by adapting existing, robust techniques for other RNA modifications, we can propose a strategic toolkit for its identification and quantification. This guide provides a head-to-head comparison of these potential methods, complete with hypothetical experimental protocols and workflow diagrams to empower your research.
At a Glance: A Comparative Overview of Potential N3-Ψ Detection Methods
The table below summarizes the key characteristics of three promising approaches for the detection of this compound, based on established methodologies for other modified nucleosides. The feasibility of these methods for N3-Ψ is theoretical and would require experimental validation.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chemical Derivatization with Sequencing (e.g., "Amino-Seq") | Antibody-Based Enrichment and Sequencing (Ab-Seq) |
| Principle | Direct detection of the unique mass-to-charge ratio of the N3-Ψ nucleoside after RNA hydrolysis. | Specific chemical labeling of the N3-amino group, inducing a signature (e.g., reverse transcription stop) during sequencing. | Immunoprecipitation of RNA fragments containing N3-Ψ using a specific antibody, followed by high-throughput sequencing. |
| Resolution | Nucleoside level (no sequence context). | Single nucleotide resolution within the RNA sequence. | Sequence context of enriched RNA fragments. |
| Quantification | Absolute quantification possible with a synthesized standard. | Relative quantification based on sequencing read depth. | Semi-quantitative, dependent on antibody efficiency. |
| Key Advantage | High confidence in identification based on mass. | Provides precise location within the transcript. | High specificity and potential for in vivo studies. |
| Key Limitation | Does not provide sequence context. Requires a purified N3-Ψ standard for absolute quantification. | Dependent on the development of a highly specific chemical labeling method. | Requires the generation of a specific and high-affinity antibody. |
| Throughput | Moderate. | High. | High. |
| Development Effort | Moderate (method development on existing platforms). | High (requires chemical probe development and optimization). | Very High (requires antibody development and validation). |
In-Depth Methodologies: Experimental Protocols for N3-Ψ Detection
The following sections provide detailed, albeit theoretical, experimental protocols for each of the proposed this compound detection methods. These protocols are adapted from established techniques for other RNA modifications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Mass spectrometry is a powerhouse for the discovery and quantification of novel molecules.[1][2][3][4][5] For N3-Ψ, this approach would offer an unambiguous identification based on its unique molecular weight.
Experimental Protocol:
-
RNA Isolation and Purity Assessment: Isolate total RNA or the specific RNA species of interest from the biological sample. Assess RNA integrity and purity using a Bioanalyzer or similar system.
-
Enzymatic Hydrolysis: Digest 1-2 µg of RNA to single nucleosides using a cocktail of nucleases (e.g., Nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase). This ensures complete breakdown into constituent nucleosides.[3]
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Perform mass spectrometry in positive ion, multiple reaction monitoring (MRM) mode. The specific MRM transitions for N3-Ψ would need to be theoretically calculated based on its chemical structure and then empirically optimized.
-
-
Data Analysis: Identify the N3-Ψ peak based on its retention time and specific mass transition. For quantification, compare the peak area to a standard curve generated from a synthesized this compound standard.
Workflow Diagram:
Chemical Derivatization with Sequencing ("Amino-Seq")
This hypothetical method is inspired by Pseudo-Seq, which uses CMC to label pseudouridine and induce a reverse transcription stop.[6] For N3-Ψ, a chemical probe that specifically reacts with the N3-amino group would be required.
Experimental Protocol:
-
RNA Fragmentation and Chemical Labeling:
-
Fragment total RNA to a suitable size for sequencing (e.g., 100-200 nucleotides).
-
Treat the fragmented RNA with a chemical agent that selectively reacts with the primary amino group at the N3 position of pseudouridine. This is a critical step that would require significant research and development to identify a suitable reagent.
-
-
Reverse Transcription: Perform reverse transcription on the chemically labeled RNA. The bulky adduct on the this compound is expected to stall the reverse transcriptase, creating a cDNA fragment that terminates one nucleotide 3' to the modification site.
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' end of the resulting cDNA fragments.
-
Perform second-strand synthesis and PCR amplification to generate a sequencing library.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Identify sites with a significant pile-up of read starts, which correspond to the positions of the N3-Ψ modifications.
-
Workflow Diagram:
Antibody-Based Enrichment and Sequencing (Ab-Seq)
This technique relies on the development of a highly specific antibody that can recognize and bind to this compound within an RNA strand. This is a common and powerful approach for mapping various RNA modifications.
Experimental Protocol:
-
RNA Fragmentation and Immunoprecipitation:
-
Fragment the isolated RNA into smaller pieces.
-
Incubate the fragmented RNA with a monoclonal or polyclonal antibody specific to this compound.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the enriched RNA fragments from the beads.
-
Prepare a sequencing library from the eluted RNA. This involves reverse transcription, adapter ligation, and PCR amplification. A parallel library should be prepared from the input RNA (before immunoprecipitation) to serve as a control.
-
-
High-Throughput Sequencing: Sequence both the enriched and input libraries.
-
Data Analysis:
-
Align the sequencing reads from both libraries to the reference transcriptome.
-
Identify regions with a significant enrichment of reads in the immunoprecipitated sample compared to the input control. These enriched regions are likely to contain this compound.
-
Signaling Pathway Diagram (Hypothetical):
The following diagram illustrates the logical flow of the antibody-based enrichment process.
Conclusion and Future Directions
The detection of this compound is a frontier in RNA biology. While direct, validated methods are yet to be developed, the adaptation of existing technologies for modified nucleosides offers a clear path forward. LC-MS/MS provides a strong foundation for the initial discovery and absolute quantification, contingent on the availability of a chemical standard. For mapping the modification within the transcriptome, the development of a specific chemical probe for an "Amino-Seq" approach or a high-affinity antibody for Ab-Seq will be paramount. The choice of method will ultimately depend on the specific research question, available resources, and the willingness to invest in novel methodology development. As the field of epitranscriptomics continues to expand, the development of robust tools to identify and characterize new RNA modifications like this compound will be essential for unraveling their biological roles and therapeutic potential.
References
Benchmarking N3-Aminopseudouridine: A Comparative Guide to Established RNA Labeling Techniques
For researchers, scientists, and drug development professionals, the ability to accurately track and quantify RNA is paramount to unraveling the complexities of gene expression and developing novel therapeutics. Metabolic RNA labeling has emerged as a powerful tool for these investigations. This guide provides an objective comparison of a novel labeling reagent, N3-Aminopseudouridine (N3-APU), against established techniques, offering a comprehensive overview of their respective performance based on available data.
This comparison will focus on key performance indicators: labeling efficiency, potential perturbation to RNA function, cell viability, and signal-to-noise ratio. Detailed experimental protocols for the discussed techniques are also provided to facilitate the selection of the most appropriate method for your research needs.
Quantitative Comparison of RNA Labeling Techniques
The selection of an appropriate RNA labeling strategy is contingent upon the specific experimental goals, the RNA species of interest, and the cellular context. The following table summarizes the key performance metrics of this compound in comparison to widely used labeling reagents.
| Labeling Technique | Principle | Typical Labeling Efficiency | Perturbation to RNA Function | Cell Viability | Signal-to-Noise Ratio |
| This compound (N3-APU) | Metabolic incorporation of an azide-modified pseudouridine (B1679824) analog into nascent RNA, followed by bioorthogonal click chemistry. | Data not yet widely available in comparative studies. | Expected to be minimal due to the subtle nature of the modification. | High, based on the biocompatibility of similar modifications. | Potentially high due to the specificity of click chemistry. |
| 4-thiouridine (B1664626) (4sU) tagging | Incorporation of a thiol-containing uridine (B1682114) analog into newly transcribed RNA.[1][2] | High, with approximately 1 in every 50-100 nucleotides being 4sU in a 1-hour labeling period in fibroblasts.[1] | Can interfere with pre-mRNA splicing, particularly for introns with weak splice sites, at high incorporation levels.[3] | Generally high, but can be concentration and cell-type dependent.[4][5] | Good, especially when coupled with downstream enrichment methods. |
| 5-ethynyluridine (EU) labeling | Incorporation of an alkyne-modified uridine analog into nascent RNA, followed by click chemistry. | Efficiently incorporated into newly synthesized RNA. | Can induce transcriptional and post-transcriptional perturbations. | Can exhibit cytotoxicity at higher concentrations and longer incubation times. | High, owing to the bioorthogonal nature of the click reaction.[6] |
| Biotin-based Labeling (direct) | Enzymatic or chemical attachment of biotin (B1667282) to RNA molecules. | Variable, dependent on the specific enzymatic or chemical method used. | Can be significant due to the bulky nature of the biotin tag, potentially interfering with RNA-protein interactions. | Not directly applicable to metabolic labeling in live cells; performed on isolated RNA. | Can be prone to higher background due to non-specific binding of biotin and streptavidin. |
Experimental Protocols
Detailed methodologies for key RNA labeling experiments are provided below.
Protocol 1: Metabolic RNA Labeling with this compound (N3-APU)
This protocol is a generalized procedure based on established metabolic labeling principles, as specific optimized protocols for N3-APU are not yet widely published. Optimization of concentration and labeling time is recommended for each cell type and experimental condition.
1. Cell Culture and Labeling: a. Plate mammalian cells to achieve 70-80% confluency on the day of labeling. b. Prepare a stock solution of N3-APU in an appropriate solvent (e.g., DMSO or sterile water). c. On the day of the experiment, dilute the N3-APU stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM). d. Remove the old medium from the cells and replace it with the N3-APU-containing medium. e. Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions.
2. RNA Extraction: a. Following incubation, aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRIzol). c. Proceed with total RNA extraction according to the manufacturer's protocol for the chosen lysis reagent.[1] d. Quantify the extracted RNA and assess its integrity using standard methods (e.g., spectrophotometry and gel electrophoresis).
3. Bioorthogonal Ligation (Click Chemistry): a. To a solution of N3-APU-labeled RNA, add the alkyne-bearing reporter molecule of choice (e.g., a fluorescent dye or biotin). b. Add the copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to the reaction mixture. c. Incubate the reaction at room temperature for 30-60 minutes. d. Purify the labeled RNA from the reaction components using an appropriate method, such as ethanol (B145695) precipitation or a spin column.
Protocol 2: Metabolic RNA Labeling with 4-thiouridine (4sU)
1. Cell Culture and Labeling: a. Plate mammalian cells to be 70-80% confluent at the time of labeling.[4] b. Prepare a stock solution of 4sU in DMSO (e.g., 1 M). c. Dilute the 4sU stock solution in pre-warmed complete cell culture medium to a final concentration of 100-500 µM.[4] d. Replace the existing medium with the 4sU-containing medium and incubate for the desired pulse duration (e.g., 15 minutes to 24 hours).[4]
2. RNA Extraction: a. After labeling, wash the cells with ice-cold PBS and lyse them using TRIzol reagent.[1] b. Extract total RNA following the manufacturer's instructions.[1]
3. Biotinylation of 4sU-labeled RNA: a. Dissolve the total RNA in RNase-free water. b. Add biotin-HPDP (or a similar thiol-reactive biotinylation reagent) and biotinylation buffer.[1] c. Incubate the reaction for 1.5-2 hours at room temperature with rotation.[1] d. Remove unincorporated biotin by chloroform (B151607) extraction and subsequent isopropanol (B130326) precipitation.[1]
4. Enrichment of Labeled RNA: a. Resuspend the biotinylated RNA pellet in an appropriate buffer. b. Heat the RNA to 65°C for 10 minutes and then place it on ice.[1] c. Add streptavidin-coated magnetic beads and incubate for 15-30 minutes at room temperature with rotation to capture the biotinylated RNA.[1] d. Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.[1] e. Elute the captured RNA from the beads using a reducing agent such as dithiothreitol (B142953) (DTT).[1]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for metabolic RNA labeling and the subsequent detection via click chemistry.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 6. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N3-Aminopseudouridine
Essential guidelines for the safe handling and disposal of N3-Aminopseudouridine are critical for maintaining a secure research environment. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. Adherence to these procedures will help ensure the safe management of this modified nucleoside, minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, nitrile gloves, and protective eyewear.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
In case of accidental exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3][4] If skin irritation persists, consult a physician.[4]
-
Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste requires a systematic approach to ensure safety and compliance with institutional and regulatory standards.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. Do not mix with incompatible materials.[5][6] Waste should be categorized as follows:
-
Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves).
-
Liquid Waste: Solutions containing this compound, and the first rinse from cleaning contaminated glassware.[5]
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.
-
Empty Containers: Original containers of this compound.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect in a designated, leak-proof container lined with a clear plastic bag.[7] The container must be kept closed except when adding waste.[5]
-
Liquid Waste: Collect in a sturdy, chemically resistant container with a tightly fitting cap.[5][6] Do not overfill the container.[6]
-
Sharps Waste: Dispose of in a labeled, puncture-resistant sharps container.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."[5][7]
Step 3: Storage of Chemical Waste
Store all this compound waste in a designated, well-ventilated, and secure area away from heat and sources of ignition.[2][5] Ensure secondary containment is used for all liquid waste containers to prevent spills.[5]
Step 4: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash. [1][4][5][7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5][8]
-
Empty Containers: The original container must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5][6] After rinsing, deface the original label and dispose of the container as directed by your institution's guidelines.[7]
Quantitative Data Summary for Waste Management
While specific quantitative data for this compound is not available, general guidelines for chemical waste provide a framework for safe handling.
| Waste Stream | Collection Container | Disposal Procedure | Key Precautions |
| Solid Waste | Leak-proof container with a clear plastic liner.[7] | Collect all contaminated solids. Seal the liner and container for EHS pickup. | Keep container closed.[5] Do not use biohazard bags.[5][7] |
| Liquid Waste | Sturdy, chemically resistant bottle with a secure cap.[5][6] | Collect all solutions and the first rinse of glassware. Arrange for EHS pickup. | Use secondary containment.[5] Do not overfill.[6] |
| Sharps Waste | Puncture-resistant sharps container.[7] | Place all contaminated sharps directly into the container. Seal when ¾ full and arrange for EHS pickup.[9] | Never recap needles.[9] |
| Empty this compound Containers | Original container | Triple rinse with a suitable solvent, collecting all rinsate as hazardous waste. Deface label before disposal.[5][6][7] | Ensure all chemical residue is removed. |
Experimental Protocol: Decontamination of Glassware
A detailed methodology for the decontamination of glassware that has come into contact with this compound is as follows:
-
Initial Rinse: Under a chemical fume hood, rinse the glassware with a small amount of a suitable solvent (e.g., water, if the compound is soluble, or an organic solvent if not). This first rinse must be collected as hazardous liquid waste.[5]
-
Subsequent Rinses: Perform two additional rinses with the solvent. These rinses should also be collected as hazardous liquid waste.
-
Washing: After the triple rinse, the glassware can be washed with laboratory detergent and water.
-
Drying: Allow the glassware to air dry completely before reuse.
Disposal Workflow
Caption: this compound Disposal Workflow.
References
- 1. nems.nih.gov [nems.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chemical and Unwanted Material Management Reminders | Research | WashU [research.washu.edu]
- 9. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling N3-Aminopseudouridine
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical protocols for the handling and disposal of N3-Aminopseudouridine, a modified nucleoside analog vital for advanced therapeutic research. Adherence to these procedures is mandatory to ensure personnel safety and maintain a secure research environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is required. The following guidelines are based on best practices for handling similar chemical compounds.
I. Personal Protective Equipment (PPE): Your First Line of Defense
All personnel handling this compound must wear the following minimum PPE[1][2]:
-
Body Protection: A lab coat must be worn at all times in the laboratory.[1][2] For tasks with a higher risk of splashes or spills, a chemically resistant apron is recommended.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement.[1] For prolonged handling or in case of direct contact, double-gloving is advised. Gloves should be changed immediately if contaminated, and hands should be washed thoroughly.
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are mandatory.[3] When there is a risk of splashing, a full face shield must be used in conjunction with safety glasses.[3]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[2]
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to minimize exposure risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5][6]
-
Access to the storage area should be restricted to authorized personnel.[4]
2. Preparation and Handling:
-
All handling of solid this compound must be performed within a certified chemical fume hood to prevent the generation and inhalation of dust.[4]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing boats for handling the powder.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, contact the Environmental Health and Safety (EHS) department immediately.
-
Do not allow the material to enter drains or waterways.[4]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing boats, and paper towels, must be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
IV. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general exposure limits and physical properties for similar nucleoside analogs, which should be used as a precautionary reference.
| Parameter | Value | Source Recommendation |
| Occupational Exposure Limits | Not established | Treat as a potent compound; minimize exposure to the lowest achievable level. |
| Physical State | Solid | Handle in a manner to avoid dust generation.[6] |
| Solubility | No data available | Assume low solubility in water unless otherwise determined. |
| Stability | Stable under normal conditions | Avoid contact with strong oxidizing agents.[5][6] |
| Hazardous Decomposition | Carbon and nitrogen oxides under fire | Use appropriate fire extinguishing media. |
V. Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
